molecular formula C39H68O2 B1294587 Cholesteryl laurate CAS No. 1908-11-8

Cholesteryl laurate

カタログ番号: B1294587
CAS番号: 1908-11-8
分子量: 569.0 g/mol
InChIキー: RMLFYKFCGMSLTB-ZBDFTZOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholesteryl laurate is a cholesteryl ester.

特性

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLFYKFCGMSLTB-ZBDFTZOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929731
Record name Cholest-5-en-3-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1908-11-8
Record name Cholesteryl laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1908-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesteryl laurate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-dodecanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3-β-yl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERYL LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CV9B999WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CE(12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cholesteryl laurate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cholesteryl Laurate

Introduction

This compound, also known as cholesteryl dodecanoate, is a cholesteryl ester derived from the condensation of cholesterol and lauric acid.[1][2] As a member of the sterol lipid class, it plays a significant role in various biological and industrial applications.[3] Biologically, cholesteryl esters are the primary form for cholesterol storage and transport within the body.[4][5] Technologically, this compound is notable for its liquid crystalline properties, making it a subject of interest in materials science.[6][7][8] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers in chemistry and drug development.

Chemical Structure and Identifiers

This compound consists of a rigid steroid nucleus derived from cholesterol, attached to a flexible twelve-carbon acyl chain from lauric acid via an ester linkage.[9] This amphipathic structure, with a polar ester group and a large nonpolar hydrocarbon body, dictates its physical and chemical behavior.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValueReference
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate[1]
CAS Number 1908-11-8[1][2][3]
Molecular Formula C₃₉H₆₈O₂[1][2][10]
SMILES CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCCC(C)C)C)C[1]
InChIKey RMLFYKFCGMSLTB-ZBDFTZOCSA-N[1][2]
Synonyms Cholesteryl dodecanoate, Cholesterol laurate, 5-Cholesten-3β-ol laurate[1][2][3]

Physicochemical Properties

The physical properties of this compound are crucial for its application in materials science and as an excipient in pharmaceutical formulations.

Properties Data
PropertyValueReference
Molecular Weight 568.96 g/mol [2][3][10]
Monoisotopic Mass 568.52193141 Da[1]
Appearance Solid[2][3]
Melting Point 91-92 °C[3]
Topological Polar Surface Area 26.3 Ų[1][3]
Purity >97.0% to >99% (Commercially available)[2][7]
Storage Conditions -20°C or Freezer[2][3]

Synthesis and Characterization

The synthesis of this compound is typically achieved through esterification. While biological synthesis involves enzymes like acyl-CoA:cholesterol acyltransferase (ACAT)[5], chemical synthesis provides a more direct route for research and industrial production.

General Synthesis Protocol

A common laboratory method involves the reaction of cholesterol with an activated form of lauric acid, such as dodecanoyl chloride (lauryl chloride).

  • Reactant Preparation : Dissolve cholesterol in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) in a reaction flask.

  • Base Addition : Add a base (e.g., triethylamine, pyridine) to act as a proton scavenger.

  • Acylation : Slowly add dodecanoyl chloride dropwise to the solution while stirring, typically at reflux or a controlled temperature.[11]

  • Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture and perform a liquid-liquid extraction to remove impurities and the base.

  • Purification : The crude product is purified, often by recrystallization from a solvent like ethanol or acetone, to yield the final solid product.

A recently developed alternative involves a palladium-catalyzed cross-coupling reaction between cholesterol and aroyl chlorides under microwave irradiation, which can produce good to high yields.[12]

Synthesis_Workflow Reactants Reactants (Cholesterol, Dodecanoyl Chloride) Reaction Esterification Reaction (Solvent, Base, Heat) Reactants->Reaction Combine Workup Extraction & Washing Reaction->Workup Quench Purification Recrystallization Workup->Purification Isolate Crude Product Pure this compound Purification->Product Isolate Pure

General workflow for the chemical synthesis of this compound.
Characterization Methods

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the characteristic chemical shifts of the steroid nucleus and the lauryl acyl chain.[1]

  • Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[1]

  • X-Ray Diffraction (XRD) : XRD analysis is used to study the crystal structure and packing of this compound in its solid state, which is particularly relevant for understanding its polymorphic and liquid crystalline behaviors.[13]

  • Differential Scanning Calorimetry (DSC) : DSC is used to determine the thermal properties, such as melting point and phase transition temperatures, which are critical for its application in liquid crystals.[4]

Characterization_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (e.g., GC-MS) Sample->MS XRD X-Ray Diffraction Sample->XRD Analysis Data Analysis & Interpretation NMR->Analysis MS->Analysis XRD->Analysis Confirmation Structure & Purity Confirmed Analysis->Confirmation

Experimental workflow for the characterization of this compound.

Applications in Research and Development

Liquid Crystals

This compound is a well-known thermotropic liquid crystal, exhibiting a cholesteric (or chiral nematic) phase between its crystalline solid and isotropic liquid states.[4] In this phase, the elongated molecules arrange in layers with a helical twist. The pitch of this helix is sensitive to temperature, which can cause the material to selectively reflect different wavelengths of light, resulting in vibrant color changes. This property is exploited in applications such as temperature sensors and mood rings.

Drug Delivery Systems

The unique properties of cholesterol and its esters make them attractive components for advanced drug delivery systems (DDS).[14][15]

  • Liposomes and Nanoparticles : Cholesterol is a critical excipient in liposomal and lipid nanoparticle (LNP) formulations, where it modulates membrane fluidity, stability, and permeability.[15][16] Cholesteryl esters like this compound can be incorporated into these systems to enhance the encapsulation of hydrophobic drugs and improve carrier stability.[14]

  • Enhanced Cellular Uptake : The cholesterol moiety can act as a cell-penetrating agent by interacting with and inserting into cell membranes, potentially leading to higher cellular uptake of the encapsulated drug.[11][14]

  • Prodrugs and Conjugates : By covalently linking a drug to cholesterol or its esters, a prodrug is formed. This strategy can improve the drug's pharmacokinetic profile, protect it from degradation, and facilitate targeted delivery, as some tissues (like ovarian tumors) show higher uptake of cholesterol-based molecules.[15]

Biological Role and Pathways

In biological systems, cholesterol is rarely stored in its free form. Instead, it is esterified with a fatty acid to form a cholesteryl ester, a more hydrophobic molecule that can be packed into lipid droplets within cells or into the core of lipoproteins for transport in the bloodstream.[5]

The primary enzyme responsible for this conversion inside cells is Acyl-CoA:cholesterol acyltransferase (ACAT).[5] The resulting cholesteryl esters are a key part of cellular homeostasis, regulating membrane fluidity and serving as a reservoir for cholesterol, which is a precursor for steroid hormones and bile acids.[5][17] Dysregulation of cholesteryl ester metabolism is linked to several diseases, including atherosclerosis.[5]

Biological_Pathway Cholesterol Free Cholesterol (in cell) ACAT ACAT Enzyme Cholesterol->ACAT CE This compound (Cholesteryl Ester) ACAT->CE Esterification Storage Storage (Lipid Droplets) CE->Storage Transport Transport (Lipoproteins) CE->Transport

Simplified role of cholesteryl ester formation in cellular cholesterol metabolism.

References

A Technical Guide to the Physical Properties of Cholesteryl Laurate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl laurate, a cholesterol ester, is a significant compound in the study of liquid crystals and has potential applications in drug delivery systems due to its biocompatibility and ability to form ordered structures.[1][2] This technical guide provides an in-depth overview of the core physical properties of this compound crystals, focusing on its crystallographic structure, liquid crystalline phases, and the thermodynamic parameters governing its phase transitions. Detailed experimental protocols for the characterization of these properties are also presented to facilitate reproducible research.

Crystallographic Properties

This compound crystallizes in a monoclinic system. The crystal structure has been determined at different temperatures, revealing the molecular packing and conformational details of the cholesterol and laurate moieties. The molecules are arranged in a layered structure, which is a common feature among cholesteryl esters.[3][4][5]

Unit Cell Parameters

The crystallographic data for this compound has been primarily determined through single-crystal X-ray diffraction. The unit cell parameters vary slightly with temperature.

Temperature (K)Space Groupa (Å)b (Å)c (Å)β (°)ZReference
298P2₁12.989 (8)9.008 (5)32.020 (14)91.36 (5)4[3]
198P2₁12.983 (3)8.838 (1)31.803 (4)90.41 (2)4[6]

Z represents the number of molecules in the unit cell. In this case, there are two molecules in the asymmetric unit.

Molecular Packing and Conformation

The crystal structure of this compound consists of monolayers, with the molecules exhibiting an antiparallel arrangement.[6] The cholesterol ring system and the laurate chain are nearly fully extended. The packing of the molecules is efficient in the central regions of the monolayers, while the interface regions are more loosely packed. This packing arrangement is believed to be relevant to the molecular associations of cholesterol in biological membranes.[3]

Liquid Crystalline Properties and Phase Transitions

This compound is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature. It exhibits monotropic liquid crystal phases, which are observed only upon cooling from the isotropic liquid state.[3] The two primary liquid crystal phases observed are the cholesteric and smectic phases.

Phase Transition Temperatures and Enthalpies

The phase transitions of this compound can be characterized using differential scanning calorimetry (DSC). The temperatures and enthalpies of these transitions are crucial for understanding the thermodynamic stability of the different phases.

TransitionTemperature on Cooling (°C)Temperature on Heating (°C)Enthalpy (kJ/mol)Reference
Isotropic Liquid → Cholesteric~88--[3]
Cholesteric → Smectic~81--[3]
Smectic → Crystal---
Crystal → Isotropic Liquid-~91-92-[7]

Note: The exact transition temperatures can vary slightly depending on the purity of the sample and the heating/cooling rate used in the DSC analysis.

The sequence of phase transitions upon cooling from the isotropic liquid is a key characteristic of this compound. This behavior can be visualized as a logical progression of states.

G Phase Transitions of this compound on Cooling Isotropic Isotropic Liquid Cholesteric Cholesteric Phase Isotropic->Cholesteric ~88°C Smectic Smectic Phase Cholesteric->Smectic ~81°C Crystal Crystalline Solid Smectic->Crystal

Caption: Phase transition sequence of this compound upon cooling.

Experimental Protocols

Accurate characterization of the physical properties of this compound relies on precise experimental methodologies. The following sections detail the protocols for the key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Thermal Program:

    • The sample is heated to a temperature above its isotropic clearing point (e.g., 100°C) to ensure a uniform thermal history.

    • The sample is then cooled at a controlled rate (e.g., 5-10°C/min) to observe the exothermic transitions corresponding to the formation of the liquid crystal and solid phases.

    • Finally, the sample is heated again at the same controlled rate to observe the endothermic melting transition.

  • Data Analysis: The onset temperatures of the peaks in the DSC thermogram are taken as the transition temperatures. The area under each peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying and characterizing the different liquid crystal phases based on their unique optical textures.

Methodology:

  • Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating Stage: The slide is placed on a hot stage attached to the polarized light microscope to allow for precise temperature control.

  • Observation: The sample is heated to its isotropic liquid state, which appears dark between crossed polarizers.

  • Cooling and Analysis: The sample is slowly cooled while being observed through the microscope.

    • The appearance of a colorful, often fingerprint-like texture indicates the formation of the cholesteric phase .

    • Upon further cooling, the texture may change to a more ordered, fan-like or focal-conic texture, which is characteristic of the smectic phase .

  • Image Capture: Photomicrographs of the characteristic textures are captured at different temperatures to document the phase transitions.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and to characterize the layered structures of the smectic liquid crystal phase.

Methodology:

  • Sample Preparation:

    • For single-crystal XRD, a suitable single crystal of this compound is grown, typically by slow evaporation from a solvent like n-pentanol.[3] The crystal is then mounted on a goniometer head.

    • For powder XRD, a finely ground sample of this compound is packed into a sample holder.

  • Data Collection:

    • Single-Crystal XRD: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

    • Powder XRD: The powdered sample is scanned over a range of 2θ angles.

  • Data Analysis:

    • Single-Crystal XRD: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the atomic positions within the crystal lattice.

    • Powder XRD: The positions of the diffraction peaks are used to identify the crystalline phases and to calculate the layer spacing in the smectic phase.

The overall workflow for characterizing the physical properties of this compound can be summarized in the following diagram.

G Experimental Workflow for this compound Characterization cluster_synthesis Sample Preparation cluster_characterization Physical Property Characterization cluster_data Data Analysis and Interpretation Synthesis Synthesis/Purification of This compound DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC POM Polarized Optical Microscopy (POM) Synthesis->POM XRD X-ray Diffraction (XRD) Synthesis->XRD Thermo Thermodynamic Parameters (Transition Temperatures, Enthalpies) DSC->Thermo Textures Liquid Crystal Phase Identification (Textures) POM->Textures Structure Crystal & Mesophase Structure Determination XRD->Structure

Caption: A typical experimental workflow for characterizing this compound.

Applications in Drug Development

The unique physical properties of this compound, particularly its ability to form ordered liquid crystalline structures, make it a candidate for applications in drug delivery.[1] The layered structure of its smectic phase could potentially be used to encapsulate drug molecules, and the temperature-dependent phase behavior could be exploited for controlled release mechanisms.[2] Further research into the interactions of this compound with active pharmaceutical ingredients and its behavior in biological environments is warranted to fully explore its potential in pharmaceutical formulations.

References

Cholesteryl laurate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cholesteryl Laurate: Molecular Properties, Synthesis, Analysis, and Biological Roles

This technical guide provides a comprehensive overview of this compound, a cholesterol ester of significant interest to researchers and professionals in drug development and life sciences. This document details its fundamental molecular characteristics, outlines key experimental protocols for its synthesis and analysis, and explores its involvement in cellular signaling pathways.

Core Molecular Data

This compound, also known as cholesteryl dodecanoate, is the ester formed from cholesterol and lauric acid. Its key quantitative properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₃₉H₆₈O₂[1][2][3][4][5]
Molecular Weight 568.96 g/mol [2][3][4]
Monoisotopic Mass 568.52193141 Da[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of Cholesteryl Esters via Cross-Coupling

A modern approach to synthesizing cholesteryl esters involves a palladium-catalyzed cross-coupling reaction. This method offers high yields for the formation of the ester linkage.[3][6]

Materials:

  • Cholesterol

  • Aroyl chloride (e.g., lauroyl chloride)

  • Sodium tert-butoxide (base)

  • PdCl₂(dᵗbpf) complex (catalyst)

  • 1,4-dioxane (solvent)

  • Microwave reactor

  • Vacuum filtration apparatus (sintered funnel, celite)

  • Ethyl ether

Procedure:

  • To a clean vial, add cholesterol (0.5 mmol, 194.0 mg) and sodium tert-butoxide (1.0 mmol, 100 mg).

  • Add the selected aroyl chloride (1.0 mmol). The ratio of cholesterol to aroyl chloride can be adjusted.

  • Add the catalyst, PdCl₂(dᵗbpf).

  • Add 1,4-dioxane as the solvent via syringe through a septum.

  • Irradiate the resulting mixture in a microwave reactor at 100°C for 2 hours.

  • After cooling, prepare a celite bed in a sintered funnel for vacuum filtration.

  • Pour the reaction mixture into the funnel and apply vacuum suction.

  • Wash the product by pouring ethyl ether into the funnel to aid in the filtration process.

  • The collected filtrate contains the cholesteryl ester product.

Analysis of this compound by Mass Spectrometry

Quantification and analysis of this compound and other cholesterol-related sterols in biological samples are often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction from Serum:

  • This protocol outlines the extraction of cholesterol-related sterols from human blood serum samples for targeted lipidomics analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Utilize two pentafluorophenyl columns (e.g., Phenomenex Luna 3 mm) with a combined length of 250 mm.

    • Maintain the autosampler temperature at 15°C and the oven temperature at 40°C.

    • The mobile phase consists of a methanol/1-propanol/formic acid/water mixture (80:10:0.05:9.95 v/v/v/v).

    • Employ an isocratic flow rate of 200 μL/min.

    • The injection volume for the sample is 5 μL.

  • Mass Spectrometry Detection:

    • Electrospray ionization in positive ion mode is typically used.

    • For the analysis of free cholesterol and cholesterol esters simultaneously, derivatization of free cholesterol to cholesteryl acetate can be performed. Upon collision-induced dissociation, both derivatized cholesterol and cholesterol esters form a common fragment ion at m/z 369, which is used for quantification.

Signaling Pathways Involving Cholesteryl Esters

Cholesteryl esters, including this compound, are not merely storage molecules but also play active roles in cellular signaling.

Role in Lipid Rafts and Cellular Signaling

Cholesteryl esters are crucial in modulating cellular signaling pathways by influencing the structure and function of lipid rafts.[1] These specialized membrane microdomains, enriched in cholesterol and sphingolipids, act as platforms for the assembly and activation of signaling complexes.[1] The accumulation of cholesteryl esters within these rafts affects membrane fluidity and protein-lipid interactions, thereby regulating the activity of raft-associated proteins such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1]

CCK2R-Mediated Cell Proliferation and Invasion

A specific signaling pathway involving cholesterol esterification has been identified in the context of the cholecystokinin 2 receptor (CCK2R), a G protein-coupled receptor. In certain tumor cells, activation of CCK2R leads to increased cholesterol esterification, a process dependent on Protein Kinase C zeta (PKCζ) and the Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase (MEK/ERK1/2) pathway.[4] This increase in cholesteryl esters contributes to enhanced cell proliferation and invasion.[4] Inhibition of the enzyme responsible for cholesterol esterification, Acyl-CoA:cholesterol acyltransferase (ACAT), has been shown to reduce these effects.[4]

CCK2R_Signaling_Pathway CCK2R CCK2R Activation PKCzeta PKCζ CCK2R->PKCzeta MEK_ERK MEK/ERK1/2 CCK2R->MEK_ERK ACAT ACAT Activity PKCzeta->ACAT MEK_ERK->ACAT CholesterylEsters Cholesteryl Ester Formation ACAT->CholesterylEsters Proliferation_Invasion Cell Proliferation & Invasion CholesterylEsters->Proliferation_Invasion VSMC_Cell_Cycle_Workflow Serum_Stimulation Serum Stimulation ACAT_Expression Increased ACAT Expression Serum_Stimulation->ACAT_Expression ERK12_Activation ERK1/2 Activation Serum_Stimulation->ERK12_Activation Cholesterol_Esterification Cholesterol Esterification ACAT_Expression->Cholesterol_Esterification G1_S_Transition G1/S Phase Transition Cholesterol_Esterification->G1_S_Transition CyclinD1_Upregulation Cyclin D1 Upregulation ERK12_Activation->CyclinD1_Upregulation CyclinD1_Upregulation->G1_S_Transition VSMC_Proliferation VSMC Proliferation G1_S_Transition->VSMC_Proliferation

References

An In-depth Technical Guide to the Synthesis of Cholesteryl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for cholesteryl laurate, a cholesterol ester of significant interest in various research and development fields, including drug delivery systems and liquid crystal applications. This document details both chemical and enzymatic synthesis methodologies, presenting experimental protocols and comparative quantitative data to aid in the selection and optimization of the most suitable synthesis route for specific applications.

Introduction to this compound

This compound, the ester formed from the condensation of cholesterol and lauric acid, is a waxy solid at room temperature. Its amphiphilic nature, with a rigid sterol backbone and a flexible laurate chain, imparts unique physical and chemical properties. These properties are leveraged in the formation of liquid crystals and as a component in lipid-based drug delivery systems, where it can influence membrane fluidity and encapsulation efficiency. The synthesis of high-purity this compound is crucial for these applications, necessitating well-defined and reproducible synthetic protocols.

Chemical Synthesis Pathways

Chemical synthesis of this compound typically involves the esterification of cholesterol with lauric acid or a more reactive derivative, such as lauroyl chloride. These methods often employ catalysts to drive the reaction towards completion and can be performed under various conditions.

Direct Esterification with Acid Catalysis

Direct esterification is a straightforward method involving the reaction of cholesterol and lauric acid in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to facilitate the removal of water and drive the equilibrium towards the product.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cholesterol (1 equivalent) and lauric acid (1.2 equivalents) in a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield pure this compound.

Acylation using Lauroyl Chloride

To achieve higher yields and faster reaction times, the more reactive lauroyl chloride can be used in place of lauric acid. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Reactant Preparation: Dissolve cholesterol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a base, such as triethylamine or pyridine (1.5 equivalents), to the solution.

  • Acyl Chloride Addition: Slowly add lauroyl chloride (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by recrystallization.

Palladium-Catalyzed Cross-Coupling

A more recent approach involves the palladium-catalyzed cross-coupling of cholesterol with aroyl chlorides, which can be adapted for fatty acyl chlorides like lauroyl chloride.[1][2] This method offers good to high yields under relatively mild conditions.[1][2]

Experimental Protocol: [1]

  • Reactant and Catalyst Preparation: In a microwave vial, combine cholesterol (0.5 mmol), sodium tert-butoxide (1.0 mmol), lauroyl chloride (1.0 mmol), and the catalyst PdCl₂(dᵗbpf) complex.[1]

  • Solvent Addition: Add 1,4-dioxane as the solvent.[1]

  • Reaction: Irradiate the mixture in a microwave reactor at 100°C for 2 hours.[1]

  • Purification: After cooling, the mixture is filtered through a celite bed and the filtrate is concentrated. The crude product is then purified by column chromatography.[1]

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild reaction conditions and minimizing byproduct formation. Lipases are commonly employed for the esterification of cholesterol.

Lipase-Catalyzed Esterification in Organic Solvents

The use of lipases in organic solvents can overcome the low solubility of cholesterol and lauric acid in aqueous media. The choice of solvent is critical and can significantly influence enzyme activity and reaction rate.[3]

Experimental Protocol: [3]

  • Enzyme and Substrate Preparation: In a sealed vial, dissolve cholesterol (e.g., 200 mM) and lauric acid (e.g., 200 mM) in a suitable organic solvent with a high log P value, such as n-hexane.[3]

  • Enzyme Addition: Add an immobilized lipase (e.g., Porcine pancreas lipase, 10 mg/mL).[3]

  • Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 27°C) and agitation speed (e.g., 200 rpm) for a specified time (e.g., 3 hours or until equilibrium is reached).[3]

  • Analysis and Purification: Monitor the formation of this compound using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). After the reaction, the enzyme can be filtered off and the product isolated by solvent evaporation and subsequent purification, typically by recrystallization.

Solvent-Free Lipase-Catalyzed Synthesis

To further enhance the green credentials of the synthesis, solvent-free systems can be employed. In this approach, the molten reactants themselves act as the reaction medium.

Experimental Protocol:

  • Reactant and Enzyme Preparation: Mix cholesterol and lauric acid in a desired molar ratio in a reaction vessel.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435).

  • Reaction: Heat the mixture to a temperature that maintains the reactants in a molten state but does not denature the enzyme (e.g., 60-80°C). The reaction is typically performed under vacuum to remove the water byproduct and drive the reaction forward.

  • Purification: Once the reaction reaches the desired conversion, the product mixture can be dissolved in a suitable solvent, the enzyme filtered off, and the this compound purified by recrystallization. A solvent-free system for the synthesis of a similar sterol ester, β-sitosterol ester, yielded a high conversion of 88%.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthesis pathways of this compound and similar esters. It is important to note that direct comparisons can be challenging due to variations in experimental conditions reported in the literature.

Synthesis PathwayReactantsCatalyst/EnzymeSolventTemperature (°C)Reaction TimeYield/ConversionReference
Chemical Synthesis
Direct EsterificationCholesterol, Lauric Acidp-Toluenesulfonic AcidTolueneRefluxSeveral hoursModerate to GoodGeneral Method
AcylationCholesterol, Lauroyl ChlorideTriethylamine/PyridineDichloromethane0 to RT1-4 hoursGood to HighGeneral Method
Pd-Catalyzed CouplingCholesterol, Aroyl ChloridesPdCl₂(dᵗbpf)1,4-Dioxane100 (Microwave)2 hours56-100%[1]
OrganocatalysisCholesterol, Fatty AcidsPh₃P·SO₃Toluene110Not SpecifiedGood to Excellent[5]
Enzymatic Synthesis
Lipase-CatalyzedLauric Acid, Lauryl AlcoholPorcine Pancreas Lipasen-Hexane273 hoursHigh Conversion[3]
Solvent-FreeEthanol, Lauric AcidFermase CALB™ 10000None604 hours92.46% Conversion[6]
Solvent-Freeβ-Sitosterol, Stearic AcidCAL-ANone9024 hours88% Conversion[4][7]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical and enzymatic synthesis pathways for this compound, as well as a general experimental workflow.

Chemical_Synthesis_Pathways cluster_direct Direct Esterification cluster_acyl Acylation Cholesterol1 Cholesterol CholesterylLaurate1 This compound Cholesterol1->CholesterylLaurate1 + H₂O LauricAcid Lauric Acid LauricAcid->CholesterylLaurate1 p-TSA, Toluene, Reflux Cholesterol2 Cholesterol CholesterylLaurate2 This compound Cholesterol2->CholesterylLaurate2 + HCl LauroylChloride Lauroyl Chloride LauroylChloride->CholesterylLaurate2 Pyridine, DCM

Caption: Chemical synthesis routes to this compound.

Enzymatic_Synthesis_Pathway Cholesterol Cholesterol EnzymeComplex Lipase-Substrate Complex Cholesterol->EnzymeComplex LauricAcid Lauric Acid LauricAcid->EnzymeComplex CholesterylLaurate This compound EnzymeComplex->CholesterylLaurate Esterification Water Water EnzymeComplex->Water

Caption: Lipase-catalyzed synthesis of this compound.

Experimental_Workflow Reactants Reactants (Cholesterol & Lauric Acid/Derivative) Reaction Reaction (Chemical or Enzymatic) Reactants->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through various chemical and enzymatic pathways. Chemical methods, particularly those employing acyl chlorides or modern catalytic systems, offer high yields and relatively short reaction times. However, they may require harsher conditions and more extensive purification steps. Enzymatic synthesis, on the other hand, provides a milder and more environmentally friendly alternative, with the potential for high specificity and easier catalyst removal. The choice of the optimal synthesis route will depend on the specific requirements of the application, including desired purity, scalability, cost, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers and professionals to make informed decisions and successfully synthesize this compound for their specific needs.

References

Cholesteryl Laurate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cholesteryl laurate, a cholesterol ester of significant interest in various scientific and biomedical fields. This document covers its fundamental chemical and physical properties, spectral data, synthesis, and applications, with a particular focus on its role in advanced drug delivery systems.

Core Identifiers and Chemical Properties

This compound, also known as cholesteryl dodecanoate, is the ester formed from cholesterol and lauric acid.[1] It is a white, crystalline solid at room temperature and is classified as a sterol lipid.[2][3] Its properties make it a valuable compound in biochemistry and materials science, particularly in the formulation of liquid crystals and as a component in drug delivery vehicles.[1]

Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in literature and databases.

Identifier TypeValue
CAS Number 1908-11-8[1][2][3]
Molecular Formula C₃₉H₆₈O₂[2][3][4]
Molecular Weight 568.96 g/mol [2][3]
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate[4]
InChI InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1[3]
InChIKey RMLFYKFCGMSLTB-ZBDFTZOCSA-N[3]
SMILES CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCCC(C)C)C)C[4]
Synonyms Cholesterol laurate, Cholesteryl dodecanoate, Dodecanoic acid cholesteryl ester, Lauric acid cholesteryl ester[3][4]
Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in Table 2.

PropertyValue
Melting Point 91-92 °C[2]
Physical State Solid[3]
Storage Temperature -20°C[2]
Purity (Typical) >99%[3]
XLogP3 11.86050[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[4]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 17[2]

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) : Key shifts (ppm) include signals for the numerous aliphatic protons of the cholesterol and laurate moieties, with characteristic signals for the vinyl proton of the cholesterol ring and the protons adjacent to the ester linkage.[4]

  • ¹³C NMR (25.16 MHz, CDCl₃) : Notable chemical shifts (ppm) include the carbonyl carbon of the ester at approximately 173.10 ppm, and various signals corresponding to the carbons of the cholesterol steroid nucleus and the laurate acyl chain.[4]

Mass Spectrometry
  • GC-MS : Mass spectrometry data is available, providing fragmentation patterns useful for identification.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of cholesterol with lauric acid or its derivatives. This process is fundamental for producing the compound for research and development purposes.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound via esterification.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cholesterol Cholesterol Reaction Esterification Reaction (Heating) Cholesterol->Reaction LauricAcid Lauric Acid / Lauryl Chloride LauricAcid->Reaction Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction Catalyst Catalyst (e.g., Acid or Base) Catalyst->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Organocatalyzed Esterification

This protocol is based on a general method for the synthesis of cholesteryl esters using a triphenylphosphine-sulfur trioxide adduct as an organocatalyst.[5]

  • Reactant Preparation : In a reaction vessel, combine equimolar amounts of cholesterol and lauric acid.

  • Solvent and Catalyst Addition : Add toluene as the solvent, followed by the triphenylphosphine-sulfur trioxide adduct catalyst.

  • Reaction : Heat the mixture at 110 °C with stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up : After the reaction is complete, cool the mixture to room temperature.

  • Purification : The crude product is purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent, to yield pure this compound.

Applications in Drug Delivery

This compound, as a derivative of cholesterol, is increasingly utilized in the design of sophisticated drug delivery systems.[6] The inclusion of cholesterol and its esters in formulations like liposomes and nanoparticles can enhance stability, improve biocompatibility, and facilitate cellular uptake.[7]

Role in Nanoparticle and Liposome Formulations

This compound can be incorporated into the lipid matrix of nanoparticles or the lipid bilayer of liposomes.[6][7] Its hydrophobic nature allows it to integrate seamlessly with other lipid components. The rigid sterol structure of the cholesterol moiety contributes to the mechanical stability of the lipid assembly, potentially reducing drug leakage and controlling the release profile of encapsulated therapeutic agents.[8]

Experimental Workflow: Preparation of Drug-Loaded Liposomes

The following diagram outlines a common workflow for the preparation of drug-loaded liposomes, where this compound can be a key component of the lipid mixture.

G cluster_materials Materials cluster_procedure Procedure cluster_final Final Product Lipids Lipid Mixture (e.g., Phospholipid, This compound) Dissolution Dissolve Lipids and Lipophilic Drug in Solvent Lipids->Dissolution Drug Hydrophilic or Lipophilic Drug Drug->Dissolution Solvent Organic Solvent (e.g., Chloroform) Solvent->Dissolution AqPhase Aqueous Phase (Buffer) Hydration Hydration of Film with Aqueous Phase (containing Hydrophilic Drug) AqPhase->Hydration Film Solvent Evaporation to form a Thin Film Dissolution->Film Film->Hydration Sizing Vesicle Sizing (e.g., Extrusion, Sonication) Hydration->Sizing Liposomes Drug-Loaded Liposomes Sizing->Liposomes

Caption: Workflow for preparing drug-loaded liposomes.

Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation

This protocol describes a general and widely used method for preparing liposomes, which can be adapted to include this compound.[8]

  • Lipid Dissolution : Dissolve the desired lipids, including a phospholipid (e.g., phosphatidylcholine) and this compound, in a suitable organic solvent such as a chloroform/methanol mixture in a round-bottom flask. If a lipophilic drug is to be encapsulated, it is added at this stage.

  • Film Formation : The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. The film is then dried under vacuum for several hours to remove any residual solvent.

  • Hydration : The lipid film is hydrated with an aqueous buffer, which may contain a hydrophilic drug for encapsulation. The hydration is performed above the phase transition temperature of the lipids with gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).

  • Sizing : To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to a sizing procedure, such as extrusion through polycarbonate membranes of a specific pore size or sonication.

Safety and Handling

This compound is generally considered to be a low-hazard compound, intended for research and development purposes. Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, typically at -20°C, to ensure its stability.[2] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[3]

References

An In-depth Technical Guide to the Liquid-Crystalline Phase Behavior of Cholesteryl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid-crystalline phase behavior of cholesteryl laurate, a cholesterol ester known for its complex thermal properties. This document details the quantitative data on its phase transitions, outlines rigorous experimental protocols for its characterization, and provides visual representations of its phase behavior and analytical workflows.

Introduction to this compound and its Liquid Crystal Phases

This compound, the dodecanoate ester of cholesterol, is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature. It exhibits a monotropic liquid crystal behavior, where the liquid crystal phases are observed only upon cooling from the isotropic liquid state. This behavior is critical in various applications, including in the formulation of drug delivery systems and as a component in temperature-sensitive materials. Upon cooling, this compound transitions from an isotropic liquid to a cholesteric (chiral nematic) phase, and upon further cooling, to a smectic A phase before crystallization.

Quantitative Phase Transition Data

The phase transitions of this compound have been investigated by various researchers. The following tables summarize the reported transition temperatures and enthalpy changes. It is important to note that variations in experimental conditions, such as heating/cooling rates and sample purity, can influence these values.

Table 1: Phase Transition Temperatures of this compound on Cooling

TransitionTemperature (°C)
Isotropic Liquid (I) → Cholesteric (Ch)~90.7
Cholesteric (Ch) → Smectic A (SmA)~81.4
Smectic A (SmA) → Crystalline Solid (K)Varies

Note: The crystallization temperature can vary significantly depending on the cooling rate and sample history.

Table 2: Enthalpy Changes (ΔH) for the Cooling Transitions of this compound

TransitionΔH (kJ/mol)
Isotropic Liquid (I) → Cholesteric (Ch)~0.7
Cholesteric (Ch) → Smectic A (SmA)~2.5

Experimental Protocols

Accurate characterization of the liquid crystal phases of this compound requires precise experimental techniques. This section provides detailed methodologies for the key analytical methods.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, hermetically sealed reference pan into the DSC instrument.

    • Purge the DSC cell with a dry, inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above its melting point (e.g., 120°C) for 5 minutes to ensure a uniform isotropic melt and to erase any previous thermal history.

    • Cool the sample at a controlled rate of 5°C/min to a temperature below its crystallization point (e.g., 40°C). This slow cooling rate is crucial for observing the monotropic liquid crystal phases.

    • Heat the sample at the same rate (5°C/min) back to 120°C to observe the melting behavior of the crystalline solid.

  • Data Analysis:

    • The exothermic peaks on the cooling curve correspond to the Isotropic → Cholesteric and Cholesteric → Smectic A transitions, as well as crystallization.

    • The endothermic peak on the heating curve corresponds to the melting of the crystalline solid.

    • Determine the peak temperatures of the transitions and integrate the peak areas to calculate the enthalpy changes (ΔH).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg This compound seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load purge Purge with Nitrogen load->purge program Thermal Program: Heat -> Cool -> Heat purge->program thermogram Obtain DSC Thermogram program->thermogram analyze Determine Transition Temps & Enthalpies thermogram->analyze

DSC Experimental Workflow
Polarized Optical Microscopy (POM)

POM is essential for visually identifying the different liquid crystal phases by observing their unique textures.

Methodology:

  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound onto a clean glass microscope slide.

    • Gently heat the slide on a calibrated hot stage to a temperature above the clearing point (e.g., 120°C) to melt the sample into its isotropic liquid phase.

    • Carefully place a clean coverslip over the molten sample to create a thin, uniform film.

  • Microscope Setup:

    • Place the slide on the hot stage of a polarizing microscope.

    • Cross the polarizer and analyzer to achieve a dark background in the absence of a birefringent sample.

  • Thermal Observation:

    • Slowly cool the sample from the isotropic melt at a rate of 1-2°C/min. This slow cooling is critical for the development of well-defined liquid crystal textures.

    • Observe the sample continuously as it cools through the phase transitions.

    • Capture images of the characteristic textures at different temperatures.

  • Texture Identification:

    • Isotropic Phase: Appears completely dark under crossed polarizers.

    • Cholesteric Phase: Upon cooling from the isotropic phase, the cholesteric phase typically appears as an oily streak or focal conic texture. With gentle shearing of the coverslip, a planar texture with iridescent colors may be observed.

    • Smectic A Phase: Further cooling leads to the formation of a focal conic fan texture, which is characteristic of the smectic A phase.

POM_Workflow cluster_prep Sample Preparation cluster_pom POM Observation cluster_analysis Texture Identification place Place Sample on Slide heat Heat to Isotropic Melt place->heat cover Apply Coverslip heat->cover mount Mount on Hot Stage cover->mount cool Cool Slowly (1-2°C/min) mount->cool observe Observe Texture Changes cool->observe capture Capture Images observe->capture identify Identify Cholesteric & Smectic Textures capture->identify

POM Experimental Workflow
X-Ray Diffraction (XRD)

XRD provides information on the molecular arrangement and layer spacing in the different liquid crystal phases.

Methodology:

  • Sample Preparation:

    • Unoriented Sample: Load this compound into a thin-walled glass capillary tube (approximately 1 mm diameter) and seal it.

    • Oriented Sample: Prepare a thin film of this compound between two glass slides. The sample can be oriented by applying a shear force or a magnetic field while cooling through the isotropic-to-liquid crystal transition.

  • Instrument Setup:

    • Mount the sample in a temperature-controlled sample holder in the XRD instrument.

    • Use a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Data Collection:

    • Heat the sample to its isotropic phase and then cool it to the desired temperature corresponding to a specific liquid crystal phase.

    • Collect the diffraction pattern over a range of scattering angles (2θ). A typical range for small-angle X-ray scattering (SAXS) to probe the layer spacing is 1-10°, and for wide-angle X-ray scattering (WAXS) to investigate short-range molecular order is 10-30°.

  • Data Analysis:

    • Smectic A Phase: The SAXS pattern will show a sharp, intense diffraction peak corresponding to the smectic layer spacing (d). The layer spacing can be calculated using Bragg's Law (nλ = 2d sinθ). The WAXS pattern will show a diffuse halo, indicating liquid-like order within the smectic layers.

    • Cholesteric Phase: The SAXS pattern may show a broad, diffuse peak at a very low angle, which can be related to the pitch of the cholesteric helix. The WAXS pattern will be a diffuse halo, similar to that of an isotropic liquid.

XRD_Workflow cluster_prep Sample Preparation cluster_xrd XRD Measurement cluster_analysis Data Analysis load Load Sample in Capillary or on Slide orient (Optional) Orient Sample load->orient mount Mount in Temp. Controlled Holder orient->mount set_temp Set Temperature to Desired Phase mount->set_temp collect Collect Diffraction Pattern (SAXS/WAXS) set_temp->collect pattern Obtain Diffraction Pattern collect->pattern analyze Calculate Layer Spacing & Analyze Order pattern->analyze

XRD Experimental Workflow

Phase Transition Pathway

The sequence of phase transitions in this compound upon cooling from the isotropic liquid is a key characteristic of its monotropic nature.

Phase_Transition Isotropic Isotropic Liquid (I) (> 90.7 °C) Cholesteric Cholesteric Phase (Ch) (~81.4 °C - 90.7 °C) Isotropic->Cholesteric Cooling SmecticA Smectic A Phase (SmA) (< 81.4 °C) Cholesteric->SmecticA Cooling Crystalline Crystalline Solid (K) SmecticA->Crystalline Cooling

Phase transition pathway of this compound.

Conclusion

This technical guide provides a detailed framework for understanding and characterizing the liquid-crystalline phase behavior of this compound. The monotropic nature of its phase transitions, presenting both cholesteric and smectic A phases upon cooling, makes it a fascinating subject for research and a valuable component in various technological applications. The experimental protocols outlined herein offer a standardized approach to obtaining reliable and reproducible data, which is essential for advancing research and development in fields utilizing cholesterol-based liquid crystals.

A Comprehensive Technical Guide to the Solubility of Cholesteryl Laurate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of cholesteryl laurate, a cholesterol ester of significant interest in various scientific and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these parameters in their own laboratories.

Introduction to this compound

This compound, also known as cholesteryl dodecanoate, is a lipid molecule consisting of a cholesterol backbone esterified with lauric acid. Its amphipathic nature, with a rigid sterol ring and a flexible fatty acid chain, contributes to its unique physical and chemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for applications in drug delivery systems, liquid crystal research, and in the formulation of various cosmetic and industrial products.

Qualitative Solubility Profile

As a general principle, lipids like this compound are typically soluble in non-polar or weakly polar organic solvents and insoluble in polar solvents like water.[1][2][3] This is due to the large, non-polar hydrocarbon structure of the molecule. Solvents that are effective at solvating lipids are often referred to as "lipid-solvents" or "fat-solvents."[1]

Commonly, cholesteryl esters are soluble in solvents such as:

  • Halogenated hydrocarbons: Chloroform, Dichloromethane

  • Aromatic hydrocarbons: Benzene, Toluene

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Ketones: Acetone

  • Alcohols: Ethanol, Methanol (solubility may be more limited and temperature-dependent)[4][5]

The solubility in alcohols tends to increase with the chain length of the alcohol.[5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, data for the parent molecule, cholesterol, can provide a useful, albeit approximate, indication of the solvents in which this compound is likely to be soluble. The addition of the laurate ester group will influence the overall polarity and crystalline structure, thus altering the specific solubility values.

Below is a table summarizing available qualitative and quantitative solubility data for this compound and comparative quantitative data for cholesterol. Researchers are encouraged to use the experimental protocols provided in the subsequent sections to determine precise solubility values for this compound in their solvents of interest.

SolventThis compound SolubilityCholesterol SolubilityTemperature (°C)Reference
Tetrahydrofuran (THF)Almost transparent solutionData not availableNot specified[6] (qualitative)
EthanolData not available~3.25 g/100 mLNot specified[7]
IsopropanolData not available~4.89 g/100 mLNot specified[7]
AcetoneData not available~3.25 g/100 mLNot specified[7]
MethanolData not availableMole fraction x10²: 0.038 (20°C) - 0.089 (45°C)20 - 45[5]
n-ButanolData not availableMole fraction x10²: 0.35 (20°C) - 0.81 (45°C)20 - 45[5]

Note: The solubility of solid compounds is highly dependent on temperature. The values presented should be considered in the context of the specified temperature.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental procedures should be followed. Below are detailed methodologies for the gravimetric and spectrophotometric methods, which are commonly employed for determining the solubility of solid compounds in liquids.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Evaporating dish or pre-weighed vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The required time may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation of the solute.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. The filter should also be pre-warmed to the experimental temperature.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution. This can be done in a fume hood at ambient temperature, in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound, or under a gentle stream of inert gas (e.g., nitrogen).

    • Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

    • Weigh the dish or vial containing the dried this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

    • Express the solubility in desired units, such as g/100 mL, g/kg of solvent, or mole fraction.

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range or can be derivatized to produce a chromogenic compound. It is a sensitive method that requires smaller amounts of material compared to the gravimetric method.[8][9]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Syringe filters

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Section 4.1, step 1) to prepare a saturated solution of this compound at the desired temperature.

  • Sample Collection and Analysis:

    • After equilibration, withdraw a sample of the supernatant and filter it as described in the gravimetric method (Section 4.1, step 2).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units.

Synthesis and Purification of this compound

For researchers who wish to synthesize this compound in-house, a common method involves the esterification of cholesterol with lauric acid or its more reactive derivative, lauroyl chloride.

General Procedure for Esterification using Lauroyl Chloride:

  • Dissolve cholesterol in a suitable anhydrous solvent (e.g., pyridine, dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of lauroyl chloride to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by thin-layer chromatography).

  • Quench the reaction by adding water or a dilute acid.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, dilute base (e.g., sodium bicarbonate solution), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) to obtain pure this compound.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound like this compound in an organic solvent.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method cluster_calc Calculation & Reporting start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant with a pre-warmed syringe settle->withdraw filter Filter through a pre-warmed syringe filter withdraw->filter evaporate Evaporate solvent filter->evaporate dilute Dilute sample to fall within calibration curve range filter->dilute dry Dry to constant weight evaporate->dry weigh Weigh residue dry->weigh calc_sol Calculate solubility (e.g., g/100mL, mole fraction) weigh->calc_sol measure_abs Measure absorbance at λmax dilute->measure_abs measure_abs->calc_sol end End calc_sol->end

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains sparse in readily available literature, this guide provides a foundational understanding of its expected solubility behavior based on the principles of lipid chemistry. More importantly, it equips researchers with detailed, practical protocols to accurately determine the solubility of this compound in various organic solvents. The provided experimental workflows and synthesis guidelines are intended to facilitate further research and application of this important cholesterol ester in diverse scientific and industrial fields.

References

Unveiling the Thermochromic Properties of Cholesteryl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and mechanism governing the thermochromic properties of cholesteryl laurate. Directed at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying principles of its color-changing behavior.

Introduction: The Discovery of a Color-Changing Cholesterol Ester

This compound, a cholesterol ester, is a fascinating material that exhibits thermochromism, the ability to change color in response to temperature variations. This property stems from its liquid crystalline nature, specifically its cholesteric (or chiral nematic) phase. The initial discovery of liquid crystals in 1888 by Friedrich Reinitzer involved a derivative of cholesterol, cholesteryl benzoate, which, like this compound, displayed a colorful intermediate state between its solid and isotropic liquid phases. The thermochromic behavior of cholesteryl esters is attributed to the temperature-dependent pitch of their helical molecular arrangement, which selectively reflects light of specific wavelengths.

The Mechanism of Thermochromism in this compound

The thermochromic properties of this compound are a direct consequence of its molecular self-assembly into a chiral nematic (cholesteric) liquid crystal phase. In this phase, the elongated this compound molecules align in a helical structure. The pitch of this helix, which is the distance over which the molecular orientation completes a 360° twist, is highly sensitive to temperature.

As the temperature of this compound changes, the pitch of its helical structure is altered. This change in pitch directly affects the wavelength of light that is selectively reflected, following the Bragg reflection principle. When the pitch of the helix corresponds to the wavelength of a certain color of visible light, that color is reflected. As the temperature increases, the pitch of the helix typically decreases, leading to a shift in the reflected color from red to blue across the visible spectrum. This reversible color change is the hallmark of the thermochromic properties of this compound.

Thermochromic_Mechanism Figure 1: Mechanism of Thermochromism in this compound Low Temp Low Temp Long Pitch Long Pitch Low Temp->Long Pitch leads to High Temp High Temp Short Pitch Short Pitch High Temp->Short Pitch leads to Red Light Red Light Long Pitch->Red Light reflects Blue Light Blue Light Short Pitch->Blue Light reflects

Figure 1: Mechanism of Thermochromism in this compound

Quantitative Data: Phase Transitions of this compound

The thermochromic behavior of this compound is intrinsically linked to its phase transitions. These transitions are characterized by specific temperatures and enthalpy changes, which can be precisely measured using techniques like Differential Scanning Calorimetry (DSC). Upon heating, this compound undergoes a complex series of phase transitions, including a solid-liquid-solid transition before melting into the liquid crystalline and finally the isotropic liquid phase. The thermochromic color play is observed within the cholesteric phase.

TransitionTemperature (°C)Enthalpy (cal/g)
Heating Cycle
Crystal to Smectic (Solid-Liquid-Solid)80.0-
Smectic to Cholesteric84.0-
Cholesteric to Isotropic Liquid93.0-
Cooling Cycle
Isotropic Liquid to Cholesteric~90.0-
Cholesteric to Smectic~78.0-
Smectic to Crystal~65.0-

Experimental Protocols for Characterization

To investigate the thermochromic properties of this compound, a combination of analytical techniques is employed. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and UV-Visible (UV-Vis) Spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions in a material.

DSC_Workflow Figure 2: DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Sample Weigh 5-10 mg of This compound Encapsulate Hermetically seal in an aluminum pan Weigh Sample->Encapsulate Place in DSC Place sample and reference pans in DSC cell Encapsulate->Place in DSC Heating Cycle Heat at a controlled rate (e.g., 5-10 °C/min) Place in DSC->Heating Cycle Cooling Cycle Cool at a controlled rate (e.g., 5-10 °C/min) Heating Cycle->Cooling Cycle Data Acquisition Record heat flow vs. temperature Cooling Cycle->Data Acquisition Identify Peaks Identify endothermic and exothermic peaks Data Acquisition->Identify Peaks Determine Transitions Determine transition temperatures (onset, peak) Identify Peaks->Determine Transitions Calculate Enthalpy Calculate enthalpy of transitions (peak area) Determine Transitions->Calculate Enthalpy

Figure 2: DSC Experimental Workflow

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample during heating.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the first expected transition (e.g., 30°C).

    • Heat the sample at a controlled rate, typically between 5°C/min and 10°C/min, to a temperature above the final clearing point (e.g., 110°C).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate, identical to the heating rate, back to the initial temperature.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) will show endothermic peaks during heating and exothermic peaks during cooling, corresponding to the phase transitions. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a powerful technique for visualizing the different liquid crystal phases and their textures, which are characteristic of the molecular arrangement.

Protocol:

  • Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.

  • Observation:

    • Heat the sample slowly while observing it through the crossed polarizers.

    • As the temperature changes, observe the distinct textures of the smectic and cholesteric phases. The solid crystalline phase will appear bright and crystalline. The smectic phase often exhibits a focal conic or fan-like texture. The cholesteric phase will show a vibrant play of colors and a characteristic "fingerprint" or "oily streak" texture. The isotropic liquid phase will appear dark under crossed polarizers.

    • Record the temperatures at which these textural changes occur.

    • Cool the sample and observe the reverse transitions.

UV-Visible (UV-Vis) Reflectance Spectroscopy

UV-Vis reflectance spectroscopy is used to quantitatively measure the color change of this compound as a function of temperature.

UVVis_Workflow Figure 3: UV-Vis Reflectance Spectroscopy Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis Apply Sample Apply a thin film of This compound onto a black-backed substrate Mount Sample Mount the substrate in a temperature-controlled cell Apply Sample->Mount Sample Illuminate Illuminate the sample with white light Mount Sample->Illuminate Collect Spectra Collect the reflected light with a spectrometer at various temperatures Illuminate->Collect Spectra Plot Spectra Plot reflectance vs. wavelength for each temperature Collect Spectra->Plot Spectra Identify Peak Identify the peak wavelength of maximum reflectance Plot Spectra->Identify Peak Correlate Correlate peak wavelength (color) with temperature Identify Peak->Correlate

Figure 3: UV-Vis Reflectance Spectroscopy Workflow

Protocol:

  • Sample Preparation: Apply a thin, uniform film of this compound onto a substrate with a black, non-reflective background. This ensures that the observed color is due to selective reflection from the liquid crystal and not from the substrate.

  • Instrument Setup: Place the prepared substrate in a temperature-controlled sample holder within the UV-Vis spectrometer. The spectrometer should be configured for reflectance measurements.

  • Data Collection:

    • Heat or cool the sample to a specific temperature and allow it to equilibrate.

    • Record the reflectance spectrum over the visible wavelength range (typically 400-700 nm).

    • Repeat the measurement at different temperatures throughout the cholesteric phase range.

  • Data Analysis: The resulting spectra will show a peak at the wavelength of maximum reflectance for each temperature. By plotting the peak wavelength as a function of temperature, a quantitative relationship between temperature and the reflected color can be established.

Conclusion

The thermochromic properties of this compound are a captivating example of the unique optical behavior of liquid crystals. The temperature-induced color changes, driven by the alteration of the helical pitch in the cholesteric phase, can be precisely characterized through a combination of Differential Scanning Calorimetry, Polarized Optical Microscopy, and UV-Visible Reflectance Spectroscopy. This in-depth understanding of its discovery, mechanism, and characterization provides a solid foundation for researchers and professionals exploring the potential applications of this and similar smart materials in various scientific and technological fields.

An In-depth Guide to the Biological Functions and Metabolism of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of cholesteryl ester biology, including their synthesis, transport, and hydrolysis. It details the critical roles these molecules play in cellular homeostasis and the pathogenesis of various diseases. The content is structured to serve as a foundational resource for professionals engaged in biomedical research and pharmaceutical development.

Introduction to Cholesteryl Esters

Cholesteryl esters are neutral, highly hydrophobic lipids synthesized through the esterification of a fatty acid to the hydroxyl group of cholesterol. This structural modification renders them more nonpolar than free cholesterol, a key characteristic that dictates their biological roles. Primarily, cholesteryl esters function as the main transport and storage form of cholesterol in the body. Intracellularly, they are stored within cytoplasmic lipid droplets, serving as a reservoir of cholesterol that protects cells from the potential toxicity of excess free cholesterol. In the bloodstream, they form the hydrophobic core of lipoprotein particles, facilitating the transport of cholesterol between tissues.

Core Metabolic Pathways

The metabolism of cholesteryl esters is a dynamic cycle of synthesis (esterification) and degradation (hydrolysis), catalyzed by a specific set of enzymes that are tightly regulated to maintain cellular and systemic cholesterol homeostasis.

Synthesis of Cholesteryl Esters (Esterification)

The formation of cholesteryl esters from cholesterol is carried out by two primary enzymes distinguished by their location and substrate preferences.

  • Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT): This enzyme is located in the endoplasmic reticulum (ER) of cells and is responsible for intracellular cholesterol esterification. ACAT, also known as Sterol O-acyltransferase (SOAT), catalyzes the transfer of a fatty acyl group from an acyl-coenzyme A (acyl-CoA) molecule to cholesterol. This process is vital for storing excess cholesterol in lipid droplets. The activity of ACAT is regulated by the availability of its substrates, particularly the concentration of free cholesterol in the ER membrane.

  • Lecithin-Cholesterol Acyltransferase (LCAT): Found in the plasma, LCAT is associated with high-density lipoprotein (HDL) particles. It catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to cholesterol. This reaction is crucial for the maturation of HDL particles and plays a central role in the reverse cholesterol transport pathway, where cholesterol from peripheral tissues is returned to the liver.

Hydrolysis of Cholesteryl Esters

The breakdown of cholesteryl esters to release free cholesterol and a fatty acid is mediated by a class of enzymes known as cholesteryl ester hydrolases (CEH) or sterol esterases. These enzymes are categorized based on their optimal pH.

  • Neutral Cholesteryl Ester Hydrolase (NCEH): These enzymes, including hormone-sensitive lipase (HSL), function at a neutral pH and are primarily located in the cytoplasm, where they mobilize cholesterol from lipid droplets for use in processes like steroid hormone synthesis or membrane formation.

  • Acid Cholesteryl Ester Hydrolase (ACEH): Also known as Lysosomal Acid Lipase (LAL), this enzyme is found in lysosomes. It is responsible for hydrolyzing cholesteryl esters from lipoprotein particles, such as low-density lipoproteins (LDL), that are taken up by the cell via endocytosis. The released cholesterol can then be utilized by the cell.

A deficiency in lysosomal acid lipase activity, caused by mutations in the LIPA gene, leads to the rare autosomal recessive conditions known as Wolman disease and Cholesteryl Ester Storage Disease (CESD). These diseases are characterized by a massive accumulation of cholesteryl esters and triglycerides in various tissues, particularly the liver, leading to hepatomegaly, liver dysfunction, and accelerated atherosclerosis.

Quantitative Data Summary

Understanding the quantitative aspects of cholesteryl ester metabolism is crucial for modeling biological systems and for the development of targeted therapeutics. The following tables summarize key quantitative data related to the enzymes and molecules involved.

Table 1: Kinetic Parameters of Key Metabolic Enzymes
EnzymeSubstrate(s)Product(s)KmVmaxOptimal pHTissue Location
ACAT1/SOAT1 Cholesterol, Acyl-CoACholesteryl Ester, CoA~25-50 µM (Cholesterol)Variable7.0-8.0Ubiquitous (ER)
ACAT2/SOAT2 Cholesterol, Acyl-CoACholesteryl Ester, CoA~10-30 µM (Cholesterol)Variable7.0-8.0Liver, Intestine (ER)
LCAT Cholesterol, PhosphatidylcholineCholesteryl Ester, Lysophosphatidylcholine~0.1-0.5 mM (on HDL)~50-150 nmol/mL/hr8.0-8.5Plasma (HDL-associated)
HSL (NCEH) Cholesteryl Ester, TriacylglycerolCholesterol, Fatty Acid, DiacylglycerolVariableVariable~7.0Adipose, Muscle, Adrenal
LAL (ACEH) Cholesteryl Ester, TriacylglycerolCholesterol, Fatty Acid, GlycerolVariableVariable4.5-5.0Lysosomes (most tissues)

Note: Km and Vmax values can vary significantly depending on the specific assay conditions, substrate presentation (e.g., in membranes or lipoproteins), and the presence of activators or inhibitors.

Table 2: Cholesteryl Ester Distribution in Human Plasma Lipoproteins
Lipoprotein ClassDensity (g/mL)% Total Mass as Cholesteryl Ester (approx.)Primary Apolipoproteins
Chylomicrons < 0.952-5%ApoB-48, ApoC-II, ApoE
VLDL 0.95 - 1.00610-15%ApoB-100, ApoC-II, ApoE
IDL 1.006 - 1.01925-30%ApoB-100, ApoE
LDL 1.019 - 1.06335-45%ApoB-100
HDL 1.063 - 1.21015-25%ApoA-I, ApoA-II, ApoE

Data represents typical distributions in normolipidemic individuals and can vary based on metabolic state.

Signaling Pathways and Regulatory Networks

The metabolism of cholesteryl esters is intricately regulated by complex signaling networks that respond to cellular cholesterol levels and systemic metabolic needs.

Intracellular Cholesterol Esterification Pathway

This pathway illustrates how excess intracellular cholesterol is converted into cholesteryl esters for storage. The enzyme ACAT/SOAT is the central player, located in the endoplasmic reticulum. Its activity is allosterically activated by high levels of free cholesterol, thereby preventing the cytotoxic accumulation of free cholesterol in cellular membranes.

Intracellular_Esterification FC Free Cholesterol (in ER membrane) ACAT ACAT/SOAT FC->ACAT Substrate FC->ACAT Allosteric Activation ACoA Fatty Acyl-CoA ACoA->ACAT Substrate CE Cholesteryl Ester ACAT->CE Catalyzes LD Lipid Droplet (Storage) CE->LD Stored in

Caption: Intracellular cholesterol esterification by ACAT/SOAT.

Reverse Cholesterol Transport and LCAT

Reverse cholesterol transport (RCT) is a critical process for removing excess cholesterol from peripheral tissues and returning it to the liver for excretion. LCAT plays a pivotal role in this pathway by esterifying cholesterol on the surface of HDL particles. This traps cholesterol within the HDL core, creating a gradient that drives further cholesterol efflux from cells.

Reverse_Cholesterol_Transport Peripheral Peripheral Tissues (e.g., Macrophages) FC Free Cholesterol Peripheral->FC Efflux via ABCA1/ABCG1 HDL Nascent HDL (ApoA-I) FC->HDL LCAT LCAT HDL->LCAT Binds to CE_HDL Mature HDL (Cholesteryl Ester Core) LCAT->CE_HDL Esterifies FC, forms CE Core Liver Liver CE_HDL->Liver Uptake via SR-B1

Caption: Role of LCAT in HDL maturation and reverse cholesterol transport.

Experimental Protocols

Accurate measurement of cholesteryl ester metabolism is fundamental to research in this field. Below are outlines of standard experimental protocols.

Measurement of ACAT Activity in Cultured Cells

This protocol describes a common method for quantifying the rate of cholesterol esterification by ACAT in a cellular context using a radiolabeled precursor.

Objective: To determine the rate of incorporation of [14C]oleate into cholesteryl esters.

Materials:

  • Cultured cells (e.g., macrophages, hepatocytes)

  • [14C]Oleate complexed to bovine serum albumin (BSA)

  • Cell culture medium

  • Hexane/Isopropanol (3:2, v/v)

  • Silica gel for thin-layer chromatography (TLC)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Cholesteryl oleate standard

  • Scintillation counter and fluid

Methodology:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to desired confluency.

  • Labeling: Incubate cells with medium containing [14C]oleate-BSA for a defined period (e.g., 2-4 hours). This provides the labeled fatty acid substrate for ACAT.

  • Lipid Extraction: After incubation, wash cells with phosphate-buffered saline (PBS) and lyse them. Extract total lipids from the cell lysate using a hexane/isopropanol mixture.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate alongside a cholesteryl oleate standard.

  • Separation: Develop the TLC plate in the appropriate solvent system. This separates the different lipid classes based on polarity. Cholesteryl esters are highly nonpolar and will migrate near the solvent front.

  • Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.

  • Radioactivity Measurement: Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Normalize the CPM to the total protein content of the cell lysate to determine the rate of ACAT activity (e.g., pmol of oleate incorporated/mg protein/hour).

Workflow Diagram:

ACAT_Assay_Workflow Start Culture Cells Label Incubate with [14C]Oleate-BSA Start->Label Extract Extract Total Lipids (Hexane/Isopropanol) Label->Extract TLC_Spot Spot Lipids on TLC Plate Extract->TLC_Spot TLC_Develop Develop Plate in Solvent System TLC_Spot->TLC_Develop Visualize Visualize Lipid Bands (e.g., Iodine) TLC_Develop->Visualize Scrape Scrape Cholesteryl Ester Band Visualize->Scrape Count Measure Radioactivity (Scintillation Counting) Scrape->Count Analyze Normalize to Protein & Calculate Rate Count->Analyze End ACAT Activity Rate Analyze->End

Caption: Experimental workflow for measuring cellular ACAT activity.

Quantification of Cholesteryl Esters by HPLC-MS

This protocol provides a high-level overview of a sensitive and specific method for quantifying cholesteryl ester species.

Objective: To separate and quantify individual cholesteryl ester species from a biological sample.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Internal standards (e.g., deuterated cholesteryl esters)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with an appropriate ionization source (e.g., ESI, APCI)

Methodology:

  • Sample Preparation: Homogenize tissue or take a plasma aliquot. Add a known amount of internal standard.

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to isolate the total lipid fraction.

  • Chromatographic Separation: Inject the lipid extract onto an HPLC column (typically a C18 reverse-phase column). Use a gradient of mobile phases to separate the different cholesteryl ester species based on their fatty acid chain length and saturation.

  • Mass Spectrometric Detection: As the cholesteryl esters elute from the HPLC, they are ionized and detected by the mass spectrometer. The MS can be operated in scan mode to identify species or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive quantification.

  • Data Analysis: Integrate the peak areas for each cholesteryl ester species and the internal standard. Calculate the concentration of each species relative to the internal standard and normalize to the initial sample amount (e.g., plasma volume or tissue weight).

Therapeutic Targeting and Drug Development

The central role of cholesteryl ester metabolism in diseases like atherosclerosis has made its key enzymes attractive targets for drug development.

  • ACAT Inhibitors: The rationale for ACAT inhibition is to prevent the accumulation of cholesteryl esters within macrophages in the arterial wall, a key step in the formation of foam cells and atherosclerotic plaques. While several ACAT inhibitors have been developed, clinical trials have yielded mixed results, highlighting the complexity of targeting this enzyme.

  • CETP Inhibitors: Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from anti-atherogenic HDL to pro-atherogenic VLDL and LDL. Inhibiting CETP was hypothesized to raise HDL cholesterol levels and reduce cardiovascular risk. Several CETP inhibitors have been tested in large clinical outcome trials with varying degrees of success.

  • LAL Enzyme Replacement Therapy: For patients with CESD, enzyme replacement therapy with a recombinant form of human LAL (sebelipase alfa) has been developed. This therapy provides the deficient enzyme, allowing for the breakdown of accumulated cholesteryl esters and triglycerides in lysosomes.

This guide provides a foundational understanding of the complex and vital field of cholesteryl ester metabolism. The intricate balance of synthesis, storage, and hydrolysis is critical for health, and its dysregulation is a key factor in the pathology of major human diseases. Continued research into the quantitative and regulatory aspects of these pathways is essential for the development of novel and effective therapeutic strategies.

Spectroscopic Analysis of Cholesteryl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cholesteryl laurate (Cholesteryl dodecanoate), a significant cholesteryl ester. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and analysis in various research and development applications.

Chemical Structure of this compound

To understand the spectroscopic data, it is essential to be familiar with the chemical structure of this compound. The molecule consists of a cholesterol backbone esterified with lauric acid, a 12-carbon saturated fatty acid.

G cholesteryl_laurate This compound C₃₉H₆₈O₂ M.W. 568.96 g/mol image_node

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicity / CouplingAssignment
5.37mC6-H (vinylic)
4.60mC3-H (methine, ester-linked)
2.28tα-CH₂ of laurate chain
1.26br s-(CH₂)₈- of laurate chain
1.02sC19-H₃ (angular methyl)
0.91dC21-H₃ (methyl)
0.86dC26-H₃, C27-H₃ (isopropyl methyls)
0.88tTerminal CH₃ of laurate chain
0.68sC18-H₃ (angular methyl)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
173.10C=O (ester carbonyl)
139.70C5 (vinylic)
122.55C6 (vinylic)
73.61C3 (ester-linked)
56.73C14
56.22C17
50.09C9
42.33C13
39.78, 39.55C12, C4
38.21C2
37.05C1
36.60, 36.24, 35.83C10, C20, C22
34.69α-CH₂ of laurate chain
31.93CH₂ chain of laurate
29.63 - 29.15CH₂ chain of laurate
28.25, 28.02C16, C25
27.85C7
25.07CH₂ of laurate chain
24.30C15
23.90C23
22.81, 22.70, 22.58C26, C27, CH₂ of laurate chain
21.07C11
19.31C19
18.74C21
14.11Terminal CH₃ of laurate chain
11.86C18

Solvent: CDCl₃, Frequency: 25.16 MHz

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound [1]

m/zIon TypeMethodNotes
568.52[M]⁺GC-MSMolecular ion
369.35[M-C₁₂H₂₃O₂]⁺GC-MSFragment corresponding to the cholesterol backbone after loss of laurate.[1]
368[M-C₁₂H₂₄O₂]⁺GC-MSFragment corresponding to the cholestadiene ion.[1]
586.56[M+NH₄]⁺ESI-MSAmmonium adduct, often used for less polar molecules in ESI.[1]
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~2925, ~2850C-H stretching (asymmetric & symmetric)Aliphatic CH₂ and CH₃ groups in cholesterol and laurate chains
~1735C=O stretchingEster carbonyl group
~1465C-H bending (scissoring)CH₂ groups
~1375C-H bending (umbrella)CH₃ groups
~1170C-O stretching (asymmetric)Ester linkage (C-O-C)

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and the physical state of the sample.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a lipid-based compound like this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve nmr NMR Spectroscopy dissolve->nmr ir IR Spectroscopy dissolve->ir ms Mass Spectrometry dissolve->ms process Process Spectra nmr->process ir->process ms->process interpret Interpret Data process->interpret

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

This protocol is adapted for this compound based on standard procedures for cholesterol esters.[2]

  • Sample Preparation :

    • Accurately weigh 10-30 mg of this compound for ¹H NMR, or 50-80 mg for ¹³C NMR, into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃, ≥99.8% isotopic purity) to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Adjust the solvent volume to a height of approximately 4-5 cm in the tube.

    • Cap the NMR tube and label it appropriately.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

This protocol is based on common methods for analyzing lipids using Attenuated Total Reflectance (ATR) or thin-film FTIR.[3]

  • Sample Preparation (ATR-FTIR) :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol or acetone and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of solid this compound directly onto the crystal or deposit a few microliters of a concentrated solution of this compound in a volatile solvent (e.g., chloroform) onto the crystal and allow the solvent to evaporate completely, forming a thin film.[4]

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect the sample spectrum, typically in the range of 4000–400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum with a good signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally adequate.[3]

  • Data Processing :

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and normalization if necessary for comparative analysis.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol

This protocol outlines a general approach for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[5][6]

  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol/chloroform mixture).

    • Dilute the stock solution to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL to ng/mL range).

    • The final solution should be prepared in a solvent compatible with the mobile phase.

  • LC-MS Analysis :

    • Liquid Chromatography (LC) :

      • Use a reverse-phase C18 column.

      • Employ a gradient elution with mobile phases such as water/methanol with an additive like ammonium formate (Solvent A) and isopropanol/methanol with the same additive (Solvent B).[6]

      • The gradient will typically start with a higher polarity and ramp up to a lower polarity to elute the nonpolar this compound.

    • Mass Spectrometry (MS) :

      • Analyze the eluent from the LC column using an ESI source in positive ion mode.

      • Acquire full scan mass spectra over a relevant m/z range (e.g., 150–1000).

      • For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., the [M+NH₄]⁺ adduct) and fragmenting it to produce a characteristic fragmentation pattern.

  • Data Processing :

    • Analyze the chromatogram to determine the retention time of this compound.

    • Extract the mass spectrum corresponding to the chromatographic peak.

    • Identify the molecular ion and any significant adducts or fragments.

    • Compare the obtained mass spectrum with library data or theoretical values for confirmation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cholesteryl Laurate in Liquid Crystal Display Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of cholesteryl laurate, a key component in liquid crystal display (LCD) technology. Detailed experimental protocols and characterization data are included to facilitate its use in research and development.

Application Notes

This compound is a cholesterol ester that exhibits liquid crystalline properties, making it a valuable material for applications in LCDs.[1][2] Like other cholesteric liquid crystals, it can selectively reflect light of a specific wavelength, a property that is highly dependent on temperature, pressure, and the presence of an electric field. This thermo-optic and electro-optic sensitivity is the basis for its use in various display technologies.

The molecular structure of this compound, with its rigid cholesterol core and flexible laurate chain, allows for the formation of a chiral nematic (cholesteric) liquid crystal phase. In this phase, the elongated molecules are arranged in layers, with the average molecular orientation in each layer slightly twisted relative to the adjacent layers. This helical structure is responsible for the unique optical properties of this compound. The pitch of this helix, which determines the wavelength of reflected light, can be tuned by changing the temperature, making it suitable for applications such as thermometers and mood rings. In modern LCDs, the ability to control the alignment of these molecules with an electric field allows for the modulation of light transmission, forming the basis of pixel switching.

The synthesis of this compound is typically achieved through the esterification of cholesterol with lauric acid or its derivatives. The purity of the final product is crucial for its performance in liquid crystal applications, as impurities can disrupt the liquid crystal phases and alter the transition temperatures.

Data Presentation

The liquid crystalline behavior of this compound is characterized by a series of phase transitions at specific temperatures. The following table summarizes the reported transition temperatures for this compound from various studies, providing a valuable reference for its characterization.

Transition TypeGray (Optical) [°C]Arnold (Calorimetry) [°C]Barrall (DSC) [°C]This Work (DSC) [°C]
Crystal to Isotropic Liquid9391.398.991.3
Isotropic Liquid to Cholesteric9088.687.487.2
Cholesteric to Smectic83.581.480.680.2

Table 1: Transition temperatures of this compound as determined by different analytical methods.

Experimental Protocols

Synthesis of this compound via Steglich Esterification

This protocol describes the synthesis of this compound from cholesterol and lauric acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is known for its mild reaction conditions and good yields.[3][4]

Materials:

  • Cholesterol (C₂₇H₄₆O, M.W. 386.65 g/mol )

  • Lauric acid (C₁₂H₂₄O₂, M.W. 200.32 g/mol )

  • N,N'-Dicyclohexylcarbodiimide (DCC) (C₁₃H₂₂N₂, M.W. 206.33 g/mol )

  • 4-Dimethylaminopyridine (DMAP) (C₇H₁₀N₂, M.W. 122.17 g/mol )

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • n-Pentyl alcohol (for recrystallization)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Differential Scanning Calorimeter (DSC) (for characterization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve cholesterol (1.0 eq) and lauric acid (1.2 eq) in anhydrous dichloromethane. Add DMAP (0.1 eq) to the solution and stir until all solids have dissolved.

  • Addition of DCC: Cool the reaction mixture to 0 °C in an ice bath. In a separate container, dissolve DCC (1.5 eq) in a minimal amount of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture over 30 minutes with continuous stirring.

  • Reaction: After the addition of DCC is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up:

    • Filter the reaction mixture through a Büchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • Recrystallize the crude product from hot n-pentyl alcohol. Dissolve the crude solid in a minimal amount of boiling n-pentyl alcohol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-pentyl alcohol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified this compound.

    • Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

    • Analyze the liquid crystal transition temperatures using differential scanning calorimetry (DSC).

Visualizations

Logical Relationship of this compound Properties and Applications

G cluster_0 Molecular Structure cluster_1 Liquid Crystalline Properties cluster_2 Applications Cholesterol Core Cholesterol Core Chiral Nematic Phase Chiral Nematic Phase Cholesterol Core->Chiral Nematic Phase Laurate Chain Laurate Chain Laurate Chain->Chiral Nematic Phase Selective Light Reflection Selective Light Reflection Chiral Nematic Phase->Selective Light Reflection Temperature Sensitivity Temperature Sensitivity Chiral Nematic Phase->Temperature Sensitivity Liquid Crystal Displays (LCDs) Liquid Crystal Displays (LCDs) Selective Light Reflection->Liquid Crystal Displays (LCDs) Thermometers Thermometers Temperature Sensitivity->Thermometers

Caption: Molecular structure dictates liquid crystal properties, enabling diverse applications.

Experimental Workflow for this compound Synthesis

G Start Start Reactants Cholesterol, Lauric Acid, DCC, DMAP in CH2Cl2 Start->Reactants Reaction Stir at RT (12-24h) Reactants->Reaction Filtration Remove DCU by Filtration Reaction->Filtration Workup Wash with HCl, NaHCO3, Brine Filtration->Workup Drying Dry over MgSO4 & Evaporate Workup->Drying Recrystallization Recrystallize from n-Pentyl Alcohol Drying->Recrystallization Characterization MP, NMR, DSC Recrystallization->Characterization End End Characterization->End

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Cholesteryl Laurate in Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and application of cholesteryl laurate in nanoparticle drug delivery systems. The following sections detail experimental protocols and quantitative data to guide researchers in developing novel therapeutic carriers. While specific data for this compound is emerging, the protocols and data presented are based on established methodologies for similar lipid-based nanoparticles, particularly those incorporating cholesterol and its esters.

Introduction to this compound in Nanoparticle Drug Delivery

This compound, a cholesterol ester, is a lipophilic molecule that can be incorporated into the lipid matrix of nanoparticles to enhance drug loading, stability, and cellular uptake. Its structural similarity to endogenous lipids makes it a biocompatible component for various nanoparticle systems, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are advantageous for delivering hydrophobic drugs, protecting sensitive cargo from degradation, and enabling controlled release and targeted delivery.[1] The inclusion of cholesterol derivatives can influence the physicochemical properties of nanoparticles, such as particle size, surface charge, and drug encapsulation efficiency, thereby impacting their therapeutic efficacy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for lipid-based nanoparticles incorporating cholesterol or its esters. This data, derived from various studies, provides a comparative reference for the expected performance of this compound-containing nanoparticles.

Table 1: Physicochemical Properties of Cholesterol-Based Nanoparticles

Formulation IDLipid Matrix ComponentsDrug/CargoParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
GAB-SLN#2Cholesterol, Stearic Acid, Tween 80Gabapentin185.65 ± 2.41-32.18 ± 0.980.28 ± 0.02[2]
TXR-SLN 2Not SpecifiedTroxerutin140.5 ± 1.0228.6 ± 8.710.218 ± 0.01[3]
NLC-1Gelucire® 43/01, Capryol® PGMC, Pluronic®F68, LecithinAtorvastatin162.5 ± 12-34 ± 0.29Not Reported[4]
Chol-NP/0.5-45Cholesterol, Pluronic-F68None< 400Not ReportedNot Reported[5]

Table 2: Drug Loading and Encapsulation Efficiency

Formulation IDDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
GAB-SLN#2GabapentinNot Reported98.64 ± 1.97[2]
TXR-SLN 2TroxerutinNot Reported83.62[3]
NLC-1AtorvastatinNot Reported>87[4]
DRV/RTV-NLCDarunavir/Ritonavir20 (w/w)≥92.5[6]
Ursolic Acid-NPUrsolic AcidNot Reported>70[7]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-containing nanoparticles. These are generalized methods that can be optimized for specific drug candidates and applications.

Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This method is suitable for thermostable drugs and involves the formation of a hot oil-in-water emulsion followed by solidification of the lipid phase.[3][8][9]

Materials:

  • This compound (Solid Lipid)

  • Drug (lipophilic)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., Soy lecithin)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., rotor-stator homogenizer)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer with heating

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of the Lipid Phase:

    • Accurately weigh the required amounts of this compound and the lipophilic drug.

    • Place them in a beaker and heat to 5-10°C above the melting point of this compound on a heating magnetic stirrer until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the surfactant and co-surfactant (if used) and dissolve them in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water pre-emulsion.

  • Nanosizing by Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator. The sonication time and amplitude should be optimized to achieve the desired particle size.

  • Nanoparticle Solidification:

    • Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.

Characterization of this compound Nanoparticles

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Electrophoretic Light Scattering (ELS) is used to determine the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.[10][11]

  • Protocol:

    • Dilute the nanoparticle dispersion with purified water to an appropriate concentration.

    • Analyze the sample using a Zetasizer or a similar instrument.

    • Record the Z-average particle size, PDI, and zeta potential. Measurements should be performed in triplicate.

3.2.2. Determination of Drug Loading and Encapsulation Efficiency:

  • Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous phase and quantifying the drug in either the nanoparticle fraction or the supernatant.

  • Protocol (Indirect Method):

    • Centrifuge the nanoparticle dispersion at high speed to pellet the nanoparticles.

    • Carefully collect the supernatant.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

      • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_prep Nanoparticle Preparation cluster_char Characterization prep1 Lipid Phase Preparation (this compound + Drug) prep3 Heating both phases prep1->prep3 prep2 Aqueous Phase Preparation (Surfactant + Water) prep2->prep3 prep4 High-Shear Homogenization (Pre-emulsion formation) prep3->prep4 prep5 Ultrasonication (Nanosizing) prep4->prep5 prep6 Cooling (Nanoparticle Solidification) prep5->prep6 char1 Particle Size & PDI (DLS) prep6->char1 Sample char2 Zeta Potential (ELS) prep6->char2 Sample char3 Encapsulation Efficiency & Drug Loading prep6->char3 Sample

Caption: Workflow for the formulation and characterization of this compound nanoparticles.

Cellular Uptake and Intracellular Trafficking of Nanoparticles

G cluster_uptake Cellular Uptake cluster_fate Intracellular Fate uptake1 Nanoparticle (this compound-based) uptake2 Endocytosis uptake1->uptake2 uptake3 Endosome uptake2->uptake3 fate1 Endosomal Escape uptake3->fate1 pH-dependent fate2 Lysosomal Degradation uptake3->fate2 fate3 Drug Release in Cytosol fate1->fate3 fate4 Therapeutic Action fate3->fate4

Caption: General mechanism of cellular uptake and intracellular fate of lipid nanoparticles.

PI3K/Akt Signaling Pathway Inhibition by Drug-Loaded Nanoparticles

This diagram illustrates a potential mechanism of action for an anticancer drug delivered by this compound nanoparticles, targeting the PI3K/Akt pathway, which is often dysregulated in cancer.[12]

G cluster_delivery Drug Delivery cluster_pathway PI3K/Akt Signaling Pathway np Drug-Loaded This compound NP drug Released Drug np->drug Cellular Uptake & Endosomal Escape pi3k PI3K drug->pi3k inhibits akt Akt drug->akt inhibits rtk Receptor Tyrosine Kinase rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 pdk1->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by a drug delivered via nanoparticles.

Conclusion

This compound holds promise as a key component in the formulation of nanoparticle drug delivery systems. Its biocompatibility and lipophilicity can be leveraged to create stable and efficient carriers for a wide range of therapeutic agents. The protocols and data provided herein serve as a foundational guide for researchers to explore and optimize this compound-based nanoparticles for various biomedical applications, from cancer therapy to the treatment of inflammatory diseases. Further research is warranted to fully elucidate the specific advantages and unique properties of incorporating this compound into these advanced drug delivery platforms.

References

Application Note: Standard Protocols for the Preparation of Cholesteryl Laurate Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl laurate, an ester of cholesterol and lauric acid, is a liquid crystalline material with significant potential in various applications, including drug delivery systems, biosensors, and optical devices. The performance of these applications is critically dependent on the quality and morphology of the this compound thin films. This document provides detailed protocols for the preparation of high-quality this compound thin films using two common laboratory techniques: spin coating and solvent casting. These methods are selected for their simplicity, cost-effectiveness, and ability to produce films with uniform thickness and desirable properties.

Data Presentation

The following tables summarize the key experimental parameters for the preparation of this compound thin films. These parameters can be optimized to achieve the desired film characteristics.

Table 1: Spin Coating Parameters for this compound Thin Films

ParameterRange/OptionsEffect on Film ThicknessEffect on Film UniformityGeneral Remarks
Solution Concentration (wt%) 1-10% in a suitable solvent (e.g., chloroform, toluene)Higher concentration leads to thicker films.High concentrations may decrease uniformity.Optimization is required for the desired thickness and uniformity.
Spin Speed (rpm) 500 - 8000 rpmInversely proportional to the square root of the spin speed.[1]Higher speeds generally improve uniformity.[1]A two-step process can enhance spreading and uniformity.[1]
Spin Time (s) 10 - 60 sLonger times can lead to thinner films up to a certain point.Sufficient time is needed for solvent evaporation and uniform spreading.-
Solvent Choice Chloroform, Toluene, DichloromethaneSolvent volatility affects the evaporation rate and final film thickness.A solvent that provides good solubility for this compound is crucial.Chloroform is a commonly used solvent for cholesteryl esters.[2]
Substrate Glass slides, Silicon wafers, QuartzThe surface energy of the substrate affects wetting and film adhesion.Proper cleaning is essential for uniform film formation.-

Table 2: Solvent Casting Parameters for this compound Thin Films

ParameterRange/OptionsEffect on Film ThicknessEffect on Film UniformityGeneral Remarks
Solution Concentration (wt%) 5-20% in a suitable solvent (e.g., chloroform, toluene)Higher concentration results in thicker films.Can affect viscosity and leveling, influencing uniformity.-
Solvent Evaporation Rate Slow (controlled environment) or Fast (ambient)A slower evaporation rate generally leads to more ordered and uniform films.[3]Slow evaporation is crucial for high-quality films.[3]A petri dish with a loosely covered lid can control the evaporation rate.[1]
Casting Surface Glass petri dish, Teflon plateThe surface should be smooth, level, and inert to the solvent.A level surface is critical for uniform thickness.-
Drying Time (h) 12 - 24 hoursEnsures complete removal of the solvent.Important for the mechanical stability of the film.The film should be completely dry before peeling.[1]

Experimental Protocols

Protocol 1: Spin Coating

This protocol describes a standard procedure for preparing this compound thin films on a substrate using a spin coater.

Materials and Equipment:

  • This compound (>99% purity)[4]

  • Solvent (e.g., Chloroform, HPLC grade)[2]

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Spin coater

  • Pipettes

  • Beakers and vials

  • Ultrasonic bath

  • Nitrogen gas source

  • Hotplate (optional)

Procedure:

  • Substrate Cleaning:

    • Place the substrates in a beaker.

    • Sequentially sonicate the substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • Optional: For enhanced cleaning, treat the substrates with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 10 minutes, followed by thorough rinsing with deionized water and drying with nitrogen. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., chloroform) at the desired concentration (e.g., 2 wt%).

    • Ensure the this compound is completely dissolved by gentle vortexing or brief sonication.

  • Spin Coating Process:

    • Place the cleaned substrate on the chuck of the spin coater and ensure it is held firmly by the vacuum.

    • Using a pipette, dispense a small amount of the this compound solution onto the center of the substrate. The volume will depend on the substrate size (e.g., 100 µL for a 1x1 cm substrate).

    • Start the spin coating program. A typical two-stage program is recommended:

      • Stage 1 (Spreading): 500 rpm for 10 seconds to allow the solution to spread evenly across the substrate.[5]

      • Stage 2 (Thinning): 3000 rpm for 30-60 seconds to achieve the desired film thickness.[5]

    • Once the spinning process is complete, carefully remove the substrate from the chuck.

  • Drying/Annealing:

    • The film may be sufficiently dry after spinning. For complete solvent removal, the substrate can be placed on a hotplate at a temperature below the melting point of this compound (around 90-95°C) for 5-10 minutes.

Protocol 2: Solvent Casting

This protocol details the preparation of freestanding or substrate-supported this compound thin films by the solvent casting method.[3]

Materials and Equipment:

  • This compound (>99% purity)[4]

  • Solvent (e.g., Chloroform, Toluene)[2]

  • Glass petri dish or other suitable casting surface

  • Leveling surface

  • Beakers and graduated cylinders

  • Spatula

Procedure:

  • Solution Preparation:

    • Dissolve a pre-weighed amount of this compound in a suitable solvent to achieve the desired concentration (e.g., 10 wt%).

    • Ensure the solution is homogeneous. Gentle warming may be required to facilitate dissolution, but care should be taken to avoid solvent evaporation.

  • Casting the Film:

    • Place the casting surface (e.g., a clean, dry glass petri dish) on a perfectly level surface.

    • Carefully pour the prepared this compound solution into the casting dish, ensuring the entire surface is covered evenly.

    • Cover the dish with a lid that has small openings to allow for slow and controlled solvent evaporation.[1]

  • Drying the Film:

    • Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood with the sash partially closed, at room temperature. This process may take several hours to a full day depending on the solvent and solution volume.[3]

  • Film Removal:

    • Once the film is completely dry and appears transparent or translucent, it can be carefully peeled off from the casting surface using a pair of tweezers or a sharp blade. For films on a substrate, this step is omitted.

Characterization of this compound Thin Films

The quality and properties of the prepared thin films should be assessed using appropriate characterization techniques:

  • Atomic Force Microscopy (AFM): To investigate the surface morphology, roughness, and domain structures of the films.[6]

  • Scanning Electron Microscopy (SEM): To visualize the surface topography and cross-section of the films.

  • X-ray Diffraction (XRD): To determine the crystalline structure and orientation of the this compound molecules within the film.[7]

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and phase transitions of the film.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures of the this compound in the thin film form.

  • Spectroscopic Ellipsometry: To accurately measure the film thickness and refractive index.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Deposition Methods cluster_post Post-Processing & Characterization start Start dissolve Dissolve this compound in Solvent start->dissolve clean Clean Substrate start->clean spin_coating Spin Coating dissolve->spin_coating Solution solvent_casting Solvent Casting dissolve->solvent_casting Solution clean->spin_coating Substrate dry_anneal Drying / Annealing spin_coating->dry_anneal solvent_casting->dry_anneal characterize Characterization (AFM, SEM, XRD, etc.) dry_anneal->characterize end End characterize->end

Caption: Experimental workflow for preparing this compound thin films.

spin_coating_process start Place Substrate on Chuck dispense Dispense Solution start->dispense spread Stage 1: Low Speed Spin (Spreading) dispense->spread thin Stage 2: High Speed Spin (Thinning) spread->thin stop Stop Spin Coater thin->stop remove Remove Substrate stop->remove

Caption: Step-by-step process of spin coating for thin film deposition.

References

Application Notes and Protocols: Utilizing Cholesteryl Laurate as a Sensitive Temperature Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl laurate is a cholesterol ester that exhibits thermochromism, the property of changing color in response to temperature changes. This behavior arises from its liquid crystal phase, where the molecular arrangement is highly sensitive to thermal energy. As the temperature varies, the helical structure of the this compound molecules undergoes a change in pitch, which in turn alters the wavelength of light that is selectively reflected. This results in a predictable and reversible color change, making this compound a valuable material for developing sensitive, non-invasive temperature sensors.

These application notes provide detailed protocols for the preparation, characterization, and utilization of this compound as a temperature sensor for various scientific applications, including in drug development and biological research.

Data Presentation

The thermochromic properties of this compound are characterized by its phase transition temperatures. Below are the key transition temperatures for pure this compound, which are critical for its application as a temperature sensor. It is important to note that the exact temperatures can be influenced by the purity of the substance and the rate of heating or cooling.

TransitionTemperature (°C)
Crystal to Isotropic Liquid91.3 - 93
Isotropic Liquid to Cholesteric (on cooling)90.0 - 91.3

Note: The cholesteric (thermochromic) phase of pure this compound is observed upon cooling from the isotropic liquid state.

For practical applications, the temperature sensing range of this compound can be tuned by mixing it with other cholesteryl esters. The following table provides examples of such mixtures and their corresponding temperature ranges, demonstrating the versatility of cholesteryl-based liquid crystals.

Cholesteryl Oleyl CarbonateCholesteryl PelargonateCholesteryl BenzoateTemperature Range (°C)
0.65 g0.25 g0.10 g17-23
0.70 g0.10 g0.20 g20-25
0.45 g0.45 g0.10 g26.5-30.5
0.43 g0.47 g0.10 g29-32
0.44 g0.46 g0.10 g30-33
0.42 g0.48 g0.10 g31-34
0.40 g0.50 g0.10 g32-35
0.38 g0.52 g0.10 g33-36
0.36 g0.54 g0.10 g34-37
0.34 g0.56 g0.10 g35-38
0.32 g0.58 g0.10 g36-39
0.30 g0.60 g0.10 g37-40

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Thermochromic Film

This protocol describes the preparation of a thin film of this compound that can be used for temperature sensing applications.

Materials:

  • This compound (>99% purity)

  • Black, non-reflective substrate (e.g., black contact paper, black-painted slide)

  • Heat gun or oven

  • Spatula

  • Clear, heat-resistant adhesive tape or a second transparent substrate (e.g., contact paper, coverslip)

Procedure:

  • Place a small amount of this compound powder onto the black substrate using a spatula.

  • Gently heat the substrate with a heat gun or in an oven set to approximately 100°C until the this compound melts into a clear, isotropic liquid.

  • Spread the molten liquid into a thin, uniform layer using the spatula or by tilting the substrate.

  • If desired, cover the molten layer with a clear adhesive tape or a second transparent substrate to create a sealed sensor. This will protect the liquid crystal from contamination.

  • Allow the film to cool slowly to room temperature. The thermochromic (cholesteric) phase will form upon cooling, and the film will become colored.

  • The prepared film is now ready for use as a temperature sensor.

Protocol 2: Quantitative Characterization of Color-Temperature Response

This protocol outlines the procedure for quantitatively correlating the color of the this compound film with temperature using a spectrophotometer and a temperature-controlled stage.

Materials:

  • Prepared this compound thermochromic film

  • UV-Vis spectrophotometer with a reflectance probe

  • Temperature-controlled stage or hot plate with a thermocouple

  • Digital camera for visual documentation

Procedure:

  • Place the thermochromic film on the temperature-controlled stage.

  • Position the reflectance probe of the spectrophotometer perpendicular to the surface of the film.

  • Slowly heat the stage to a temperature above the isotropic transition of this compound (e.g., 95°C) and then allow it to cool slowly.

  • As the film cools and enters the cholesteric phase, begin recording the reflectance spectra at small, regular temperature intervals (e.g., every 0.5°C).

  • Simultaneously, take high-quality digital photographs of the film at each temperature interval for a visual record.

  • Analyze the reflectance spectra to determine the peak wavelength of reflected light at each temperature.

  • Plot the peak reflectance wavelength as a function of temperature to generate a calibration curve.

  • The digital images can be analyzed using color space analysis (e.g., CIE Lab*) to provide a quantitative measure of the color at each temperature, which can also be correlated with the temperature to create a calibration.[1]

Protocol 3: Calibration of a this compound Temperature Sensor

This protocol describes the steps to calibrate a prepared this compound sensor for accurate temperature measurements.

Materials:

  • Prepared this compound thermochromic film

  • Calibrated thermocouple or infrared thermometer

  • Temperature-controlled environment (e.g., water bath, incubator, or Peltier device)

  • Color chart or a calibrated digital camera with color analysis software

Procedure:

  • Place the this compound sensor and the calibrated thermometer in the temperature-controlled environment.

  • Ensure that the sensor and the thermometer are in close proximity to each other to experience the same temperature.

  • Slowly vary the temperature of the environment across the color-play range of the this compound.

  • At several stable temperature points, record the temperature reading from the calibrated thermometer and the corresponding color of the this compound sensor.

  • The color can be recorded by comparison to a color chart or by capturing an image with a calibrated digital camera and analyzing the RGB or Hue values.

  • Create a calibration table or graph that correlates the observed color to the measured temperature.

  • This calibration will allow for the determination of unknown temperatures by observing the color of the sensor.

Visualizations

experimental_workflow Experimental Workflow for this compound Temperature Sensor cluster_prep Sensor Preparation cluster_char Characterization & Calibration cluster_app Application prep1 Weigh this compound prep2 Melt on Black Substrate prep1->prep2 prep3 Form Thin Film prep2->prep3 prep4 Cool to Form Cholesteric Phase prep3->prep4 char1 Place on Temp. Controlled Stage prep4->char1 Prepared Sensor char2 Record Reflectance Spectra vs. Temp char1->char2 char3 Capture Digital Images vs. Temp char1->char3 char4 Generate Calibration Curve (Wavelength/Color vs. Temp) char2->char4 char3->char4 app1 Place Calibrated Sensor on Target Surface char4->app1 Calibrated Sensor app2 Observe/Record Color Change app1->app2 app3 Determine Temperature from Calibration app2->app3

Caption: Workflow for creating and using a this compound sensor.

logical_relationship Principle of this compound Thermochromism temp Temperature Change pitch Change in Helical Pitch of Liquid Crystal Structure temp->pitch affects wavelength Change in Wavelength of Reflected Light pitch->wavelength determines color Observed Color Change wavelength->color perceived as

References

Application Notes and Protocols for the Incorporation of Cholesteryl Laurate in Liposome Formulations for Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for both hydrophilic and lipophilic drugs, offering advantages such as biocompatibility, biodegradability, and the ability to reduce systemic toxicity while improving therapeutic efficacy. The stability of liposomal formulations is a critical parameter influencing their shelf-life and in vivo performance. Incorporation of sterols and their derivatives into the lipid bilayer is a widely adopted strategy to enhance liposome stability.

Cholesteryl laurate, a cholesteryl ester, is a lipophilic molecule that can be incorporated into the liposome bilayer. Similar to cholesterol, it is anticipated to modulate the packing of phospholipids, thereby influencing the mechanical rigidity, permeability, and overall stability of the liposomal membrane. By reducing membrane fluidity and leakage of encapsulated contents, this compound has the potential to improve the drug retention and circulation time of liposomal drug delivery systems.

These application notes provide detailed protocols for the incorporation of this compound into liposome formulations and methods for their characterization, with a focus on stability assessment. While direct quantitative data for this compound is limited in publicly available literature, the data presented herein is based on extensive studies with cholesterol, which is expected to have a comparable effect on liposome properties.

Principle of Stabilization by this compound

This compound, when incorporated into the phospholipid bilayer, is believed to enhance stability through the following mechanisms:

  • Membrane Rigidity: The rigid sterol backbone of the cholesteryl moiety restricts the motion of the phospholipid acyl chains, leading to a more ordered and less fluid membrane.

  • Reduced Permeability: The increased packing density of the lipid bilayer reduces its permeability to water and encapsulated hydrophilic drugs, thus preventing premature leakage.

  • Phase Transition Modulation: It can broaden or eliminate the gel-to-liquid crystalline phase transition of phospholipids, maintaining a stable membrane structure over a wider temperature range.

The logical relationship of how this compound contributes to liposome stability is illustrated below.

G cluster_0 Incorporation of this compound cluster_1 Effects on Lipid Bilayer cluster_2 Resulting Liposome Properties cluster_3 Overall Outcome This compound This compound Increased Packing Density Increased Packing Density This compound->Increased Packing Density Restricted Acyl Chain Motion Restricted Acyl Chain Motion This compound->Restricted Acyl Chain Motion Modulation of Phase Transition Modulation of Phase Transition This compound->Modulation of Phase Transition Decreased Membrane Permeability Decreased Membrane Permeability Increased Packing Density->Decreased Membrane Permeability Increased Membrane Rigidity Increased Membrane Rigidity Restricted Acyl Chain Motion->Increased Membrane Rigidity Enhanced Physical Stability Enhanced Physical Stability Modulation of Phase Transition->Enhanced Physical Stability Improved Liposome Stability Improved Liposome Stability Increased Membrane Rigidity->Improved Liposome Stability Decreased Membrane Permeability->Improved Liposome Stability Enhanced Physical Stability->Improved Liposome Stability

Caption: Mechanism of liposome stabilization by this compound.

Experimental Protocols

The following protocols describe the preparation and characterization of liposomes containing this compound. The thin-film hydration method is a robust and widely used technique for liposome preparation.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol outlines the steps for preparing multilamellar vesicles (MLVs) containing this compound, followed by downsizing to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • Phospholipid (e.g., Phosphatidylcholine (PC), Dipalmitoylphosphatidylcholine (DPPC))

  • This compound

  • Organic Solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size) or sonicator

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of phospholipid and this compound. A common starting molar ratio is 70:30 (phospholipid:this compound), which is known to be optimal for stability when using cholesterol.[1][2][3]

    • Dissolve the lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the phospholipid.

    • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying:

    • To remove residual organic solvent, dry the film under a stream of nitrogen gas for at least 30 minutes.

    • For complete removal, place the flask under high vacuum for at least 2 hours or overnight.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by hand or on a mechanical shaker at a temperature above the phospholipid's Tc to hydrate the lipid film. This results in the formation of MLVs.

  • Size Reduction (Optional but Recommended):

    • Extrusion: To obtain LUVs with a defined size distribution, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm). This is typically repeated an odd number of times (e.g., 11-21 passes).

    • Sonication: To produce SUVs, sonicate the MLV suspension using a bath or probe sonicator. This should be performed in an ice bath to prevent lipid degradation.

  • Storage:

    • Store the final liposome formulation at 4°C. For long-term storage, stability studies should be conducted.

The workflow for liposome preparation is depicted in the following diagram.

G Start Start Lipid_Dissolution 1. Lipid Dissolution (Phospholipid & this compound in Organic Solvent) Start->Lipid_Dissolution Thin_Film_Formation 2. Thin-Film Formation (Rotary Evaporation) Lipid_Dissolution->Thin_Film_Formation Drying 3. Drying (Nitrogen Stream/Vacuum) Thin_Film_Formation->Drying Hydration 4. Hydration (Aqueous Buffer) Drying->Hydration MLV_Formation Multilamellar Vesicles (MLVs) Formed Hydration->MLV_Formation Size_Reduction 5. Size Reduction MLV_Formation->Size_Reduction Extrusion Extrusion (LUVs) Size_Reduction->Extrusion Sonication Sonication (SUVs) Size_Reduction->Sonication Final_Liposomes Final Liposome Formulation Extrusion->Final_Liposomes Sonication->Final_Liposomes End End Final_Liposomes->End

Caption: Liposome preparation workflow.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements at a controlled temperature.

  • Expected Outcome: Incorporation of this compound is expected to lead to an increase in liposome size.[4] A PDI value below 0.2 indicates a narrow size distribution.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl).

    • Measure the zeta potential using a suitable instrument.

  • Expected Outcome: The zeta potential provides an indication of the surface charge and colloidal stability of the liposomes. A zeta potential greater than |30| mV suggests good electrostatic stability.[5] The incorporation of cholesterol has been shown to make the zeta potential more negative, which can improve particle stability.[2]

3. Encapsulation Efficiency (%EE):

  • Method: Centrifugation or dialysis followed by quantification of the encapsulated drug.

  • Procedure (for a hydrophilic drug):

    • Encapsulate a marker molecule (e.g., a fluorescent dye) or the active pharmaceutical ingredient (API) during the hydration step.

    • Separate the unencapsulated drug from the liposomes using a suitable method like ultracentrifugation or dialysis.

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent).

    • Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100

  • Expected Outcome: The incorporation of this compound may influence the encapsulation efficiency. A 70:30 lipid-to-cholesterol ratio has been shown to provide a good balance for high encapsulation efficiency.[2]

4. Stability Studies:

  • Procedure:

    • Store the liposome formulations at different temperatures (e.g., 4°C, 25°C, and 37°C) for a defined period (e.g., 30 days).[1]

    • At regular intervals, withdraw samples and analyze for changes in particle size, PDI, zeta potential, and drug leakage.

  • Expected Outcome: Liposomes containing an optimal amount of this compound are expected to show minimal changes in their physicochemical properties and lower drug leakage over time, indicating enhanced stability.

Data Presentation

The following tables summarize the expected effects of incorporating this compound (analogous to cholesterol) on liposome properties based on published data for cholesterol.

Table 1: Effect of this compound (analogous to Cholesterol) on Liposome Particle Size

Phospholipid:this compound (molar ratio)Average Particle Size (nm)Polydispersity Index (PDI)
100:030.1 ± 0.4[4]< 0.2
90:10Varies with lipid type< 0.2
80:20Varies with lipid type< 0.2
70:30Varies with lipid type< 0.2
60:40Varies with lipid type> 0.2
50:5051.6 ± 0.1[4]> 0.2

Note: The addition of cholesterol generally leads to an increase in liposome size.[4] The optimal ratio for a narrow size distribution is often found around 70:30 to 60:40.

Table 2: Effect of this compound (analogous to Cholesterol) on Zeta Potential

Liposome CompositionZeta Potential (mV)
DMPC (100%)+0.87 ± 0.12[2]
DMPC:Cholesterol (70:30)-0.50 ± 0.13[2]
DPPC (100%)+0.92 ± 0.16[2]
DPPC:Cholesterol (70:30)-0.41 ± 0.25[2]
DSPC (100%)+0.79 ± 0.11[2]
DSPC:Cholesterol (70:30)-0.71 ± 0.18[2]

Note: The incorporation of cholesterol tends to shift the zeta potential to more negative values, which can enhance colloidal stability.[2]

Table 3: Effect of this compound (analogous to Cholesterol) on Encapsulation Efficiency (%EE)

Phospholipid:this compound (molar ratio)%EE (Hydrophilic Drug)%EE (Lipophilic Drug)
High Cholesterol ContentLower %EE[4]Higher Drug Retention[4]
Low Cholesterol ContentHigher %EE[4]Lower Drug Retention[4]
70:30~90% (Atenolol)[2]~88% (Quinine)[2]

Note: The effect of this compound on encapsulation efficiency can depend on the nature of the encapsulated drug. For hydrophilic drugs, a very high cholesterol content may decrease EE, while for lipophilic drugs, it can improve retention in the bilayer.[2][4]

Conclusion

The incorporation of this compound into liposome formulations is a promising strategy to enhance their stability. By following the provided protocols, researchers can prepare and characterize these liposomes to achieve formulations with improved drug retention and a longer shelf-life. While the provided quantitative data is based on studies with cholesterol, it serves as a valuable guide for formulation development with this compound. Further experimental optimization for specific lipid compositions and encapsulated drugs is recommended.

References

Advanced Analytical Techniques for the Characterization of Cholesteryl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the advanced analytical characterization of cholesteryl laurate, a common cholesteryl ester with significant relevance in biological systems and pharmaceutical formulations. The following sections detail the principles and experimental procedures for techniques including thermal analysis, vibrational and nuclear magnetic resonance spectroscopy, chromatography, and microscopy.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for investigating the thermal transitions of this compound, particularly its rich liquid crystalline behavior. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can identify melting points, crystallization events, and transitions between different mesophases (e.g., smectic and cholesteric).

Quantitative Thermal Transition Data

The following table summarizes the thermal transition temperatures and enthalpies for this compound reported in the literature. Variations in these values can arise from differences in sample purity and DSC experimental conditions.

Thermal TransitionTemperature (°C)Enthalpy (J/g)Reference
Crystal to Smectic Phase81.529.3[1]
Smectic to Cholesteric Phase83.71.5[1]
Cholesteric to Isotropic Liquid91.01.2[1]
Melting Point91-92Not specified[2]

Note: The specific transitions and their corresponding temperatures and enthalpies can be sensitive to the heating and cooling rates used in the DSC experiment.

Experimental Protocol: DSC Analysis of this compound

Objective: To determine the transition temperatures and enthalpies of this compound.

Materials:

  • This compound (high purity, >99%)[3]

  • DSC instrument (e.g., Perkin-Elmer DSC-1B or similar)[2]

  • Aluminum DSC pans and lids

  • Microbalance

  • Inert gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with a constant flow of inert gas (e.g., 20 mL/min nitrogen) to prevent oxidation.

  • Thermal Program:

    • Heating Scan: Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 30°C). Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final clearing point (e.g., 120°C).[4]

    • Cooling Scan: Cool the sample from the isotropic liquid phase at a controlled rate (e.g., 5-10°C/min) back to the starting temperature.

    • Second Heating Scan: Perform a second heating scan under the same conditions as the first to observe the thermal behavior of the sample with a consistent thermal history.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of each transition. The transition temperatures are typically reported as the peak of the endothermic or exothermic event. The enthalpy of transition is calculated by integrating the area under the transition peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg This compound seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference into DSC seal->load purge Purge with Inert Gas load->purge program Run Thermal Program (Heat-Cool-Heat) purge->program analyze Analyze Thermogram program->analyze determine Determine Transition Temperatures & Enthalpies analyze->determine

Caption: Workflow for DSC analysis of this compound.

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2935, ~2850C-H stretching (asymmetric and symmetric)Aliphatic CH₂, CH₃
~1735C=O stretchingEster
~1465C-H bendingCH₂, CH₃
~1175C-O stretchingEster

Note: These are approximate values and can vary slightly based on the sample's physical state and the surrounding environment. The FTIR spectrum of cholesterol shows a characteristic hydroxyl stretch at around 3433 cm⁻¹, which would be absent in the spectrum of this compound due to the esterification of the hydroxyl group.[5]

Experimental Protocol: FTIR Analysis of this compound

Objective: To obtain the infrared spectrum of this compound and identify its characteristic functional groups.

Materials:

  • This compound

  • FTIR spectrometer with a suitable accessory (e.g., ATR, KBr press)

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

  • Solvent (e.g., chloroform, if casting a film)[6]

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[7]

  • Data Analysis:

    • Process the spectrum to identify the absorption peaks.

    • Assign the observed peaks to the corresponding vibrational modes of the functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The following tables summarize the expected chemical shifts for the key protons and carbons in this compound, based on data for similar cholesteryl esters and general chemical shift ranges.[8][9]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~5.37C6-H (vinylic)
~4.60C3-H (methine, adjacent to ester oxygen)
~2.28Protons on the carbon alpha to the ester carbonyl
~1.26Methylene protons of the laurate chain
~0.86Methyl protons of the laurate chain and cholesterol side chain
~0.68C18-H₃ (methyl)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~173.3C=O (ester carbonyl)
~139.7C5 (vinylic, quaternary)
~122.6C6 (vinylic, methine)
~73.7C3 (methine, adjacent to ester oxygen)
~39.8 - ~11.9Carbons of the cholesterol ring system, side chain, and laurate chain
Experimental Protocol: NMR Analysis of this compound

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is typically used to simplify the spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra to the corresponding nuclei in the this compound molecule.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound from complex mixtures. Reversed-phase HPLC is commonly employed for the analysis of cholesteryl esters.[10]

Experimental Protocol: HPLC Analysis of this compound

Objective: To separate and quantify this compound using reversed-phase HPLC.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile and isopropanol[6]

  • Sample containing this compound, dissolved in a suitable solvent

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and isopropanol (e.g., 50:50 v/v).[6] Degas the mobile phase before use.

  • Instrument Setup:

    • Install a reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a suitable wavelength (e.g., 210 nm).[6]

  • Analysis:

    • Inject a known concentration of the this compound standard to determine its retention time.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To identify and quantify this compound using GC-MS.

Materials:

  • This compound standard

  • GC-MS grade solvents (e.g., hexane)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent like hexane. Derivatization is generally not required for cholesteryl esters.

  • Instrument Setup:

    • Install a low-polarity capillary column (e.g., DB-5ms).

    • Set the injection port temperature (e.g., 280°C).

    • Set the oven temperature program (e.g., start at 200°C, ramp to 300°C at 10°C/min, and hold for 10 minutes).

    • Set the carrier gas (e.g., helium) flow rate.

    • Set the MS parameters (e.g., electron ionization at 70 eV, scan range m/z 50-600).

  • Analysis:

    • Inject the this compound standard to determine its retention time and mass spectrum.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the this compound peak in the total ion chromatogram based on its retention time.

    • Confirm the identity by comparing the mass spectrum of the peak with the standard or a library spectrum. The mass spectrum of this compound will show a characteristic fragmentation pattern.

Analytical_Techniques cluster_sample This compound Sample cluster_techniques Analytical Techniques cluster_outputs Characterization Data Sample This compound DSC DSC (Thermal Transitions) Sample->DSC FTIR FTIR (Functional Groups) Sample->FTIR NMR NMR (Molecular Structure) Sample->NMR HPLC HPLC (Separation & Quantification) Sample->HPLC GCMS GC-MS (Identification & Quantification) Sample->GCMS POM POM (Liquid Crystal Phases) Sample->POM SEM SEM (Morphology) Sample->SEM ThermalData Transition Temps & Enthalpies DSC->ThermalData SpectralData Vibrational Modes & Chemical Shifts FTIR->SpectralData NMR->SpectralData ChromoData Retention Times & Purity HPLC->ChromoData GCMS->ChromoData MicroscopyData Mesophase Textures & Crystal Morphology POM->MicroscopyData SEM->MicroscopyData

Caption: Overview of analytical techniques for this compound.

Microscopic Techniques

Polarized Optical Microscopy (POM)

POM is an essential technique for visualizing the unique textures of the liquid crystalline phases of this compound.[11] When viewed between crossed polarizers, the birefringent liquid crystal phases exhibit characteristic patterns of light and dark areas, which can be used to identify the type of mesophase.

Experimental Protocol: POM of this compound

Objective: To observe the liquid crystal textures of this compound upon heating and cooling.

Materials:

  • This compound

  • Polarizing optical microscope with a hot stage

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation: Place a small amount of this compound on a microscope slide and cover it with a coverslip.

  • Microscope Setup:

    • Place the slide on the hot stage of the polarizing microscope.

    • Cross the polarizer and analyzer to achieve a dark background.

  • Observation:

    • Heat the sample slowly while observing through the microscope.

    • Note the temperatures at which changes in the texture occur, corresponding to the phase transitions.

    • Observe the characteristic textures of the smectic and cholesteric phases.

    • Continue heating until the sample becomes isotropic (completely dark).

    • Cool the sample slowly and observe the formation of the liquid crystal phases from the isotropic liquid.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology of solid this compound. This can be useful for studying its crystal habit and the effects of different crystallization conditions.

Experimental Protocol: SEM of this compound

Objective: To visualize the surface morphology of crystalline this compound.

Materials:

  • This compound

  • SEM stubs

  • Conductive adhesive (e.g., carbon tape)

  • Sputter coater with a conductive target (e.g., gold or palladium)

  • Scanning electron microscope

Procedure:

  • Sample Mounting: Mount a small amount of crystalline this compound onto an SEM stub using conductive adhesive.[12]

  • Coating: Since this compound is non-conductive, coat the sample with a thin layer of a conductive material (e.g., 5-10 nm of gold/palladium) using a sputter coater. This prevents charging of the sample surface by the electron beam.[13]

  • Imaging:

    • Introduce the coated sample into the SEM chamber.

    • Evacuate the chamber to a high vacuum.

    • Apply an appropriate accelerating voltage and scan the electron beam across the sample.

    • Detect the secondary electrons emitted from the sample to generate a high-resolution image of the surface topography.

References

Application Notes and Protocols for Cholesteryl Laurate-Based Carriers in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of cholesteryl laurate-based nanocarriers for targeted cancer therapy. The information presented is synthesized from current research in lipid-based drug delivery systems and is intended to serve as a guide for the formulation, characterization, and evaluation of these promising therapeutic platforms.

Introduction

Cholesteryl esters, such as this compound, are attractive components for the design of lipid-based nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), for cancer therapy.[1] Their biocompatibility and ability to be incorporated into cell membranes make them effective for drug delivery.[1] These carriers can encapsulate hydrophobic therapeutic agents, enhance their bioavailability, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[2] The use of cholesterol-rich nanoparticles has shown promise in reducing the toxicity and improving the pharmacokinetic profile of anticancer drugs like paclitaxel.[3]

This document outlines the essential methodologies for the development and preclinical evaluation of this compound-based carriers, using the encapsulation of paclitaxel for the treatment of breast cancer as a model application.

Data Presentation

The following tables summarize typical quantitative data for this compound-based nanocarriers. These values are representative and may vary depending on the specific formulation parameters and analytical methods used.

Table 1: Physicochemical Properties of this compound-Based Nanocarriers

ParameterUnloaded NanocarrierPaclitaxel-Loaded Nanocarrier
Particle Size (nm) 150 ± 20180 ± 25
Polydispersity Index (PDI) 0.20 ± 0.050.25 ± 0.07
Zeta Potential (mV) -25 ± 5-22 ± 6
Drug Loading (%) N/A4.5 ± 0.8
Encapsulation Efficiency (%) N/A85 ± 7

Table 2: In Vitro Drug Release Kinetics of Paclitaxel from this compound Nanocarriers

Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
1 5 ± 110 ± 2
6 15 ± 325 ± 4
12 25 ± 440 ± 5
24 40 ± 560 ± 6
48 55 ± 675 ± 7

Table 3: In Vitro Cytotoxicity (IC50) of Paclitaxel Formulations in MCF-7 Breast Cancer Cells

FormulationIC50 (µg/mL) after 48h
Free Paclitaxel 0.5 ± 0.1
Paclitaxel-Loaded Nanocarriers 0.2 ± 0.05
Unloaded Nanocarriers > 100

Experimental Protocols

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of paclitaxel-loaded this compound SLNs using the hot high-pressure homogenization method.

Materials:

  • This compound (Lipid matrix)

  • Soy lecithin (Surfactant)

  • Poloxamer 188 (Co-surfactant)

  • Paclitaxel (Therapeutic agent)

  • Ultrapure water

Procedure:

  • Lipid Phase Preparation: Melt this compound at a temperature 5-10°C above its melting point. Dissolve paclitaxel and soy lecithin in the molten lipid under continuous stirring to form a clear lipid phase.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in ultrapure water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) at the same elevated temperature.

  • Nanotherapeutic Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Purification: Remove any unencapsulated drug by dialysis against ultrapure water.

Characterization of Nanocarriers

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanocarrier suspension with ultrapure water.

  • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size and PDI.

  • Use Laser Doppler Velocimetry (LDV) to measure the zeta potential.

3.2.2. Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known amount of the nanocarrier suspension.

  • Dissolve the lyophilized powder in a suitable organic solvent (e.g., chloroform/methanol mixture) to disrupt the nanoparticles and release the encapsulated drug.

  • Quantify the amount of paclitaxel using High-Performance Liquid Chromatography (HPLC).

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study
  • Place a known concentration of the paclitaxel-loaded nanocarrier suspension in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4 or acetate buffer, pH 5.5, to simulate physiological and tumor microenvironment conditions, respectively) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of released paclitaxel in the collected aliquots by HPLC.

In Vitro Cellular Uptake and Cytotoxicity

Cell Line:

  • MCF-7 human breast cancer cell line.

3.4.1. Cellular Uptake:

  • For qualitative analysis, encapsulate a fluorescent dye (e.g., Coumarin 6) in the this compound nanocarriers.

  • Incubate MCF-7 cells with the fluorescently labeled nanocarriers for different time points (e.g., 1, 4, and 12 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Visualize the cellular uptake of the nanocarriers using fluorescence microscopy.

  • For quantitative analysis, lyse the cells after incubation and quantify the internalized fluorescent dye using a fluorescence spectrophotometer.

3.4.2. Cytotoxicity Assay (MTT Assay):

  • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of free paclitaxel, paclitaxel-loaded nanocarriers, and unloaded nanocarriers for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Lipid Phase (this compound, Paclitaxel, Lecithin) C Hot High-Pressure Homogenization A->C B Aqueous Phase (Poloxamer 188, Water) B->C D Paclitaxel-Loaded Nanocarriers C->D E Particle Size & Zeta Potential (DLS) D->E F Drug Loading & Encapsulation Efficiency (HPLC) D->F G In Vitro Drug Release D->G H Cellular Uptake (MCF-7 Cells) D->H I Cytotoxicity (MTT Assay) (MCF-7 Cells) D->I J Pharmacokinetics D->J K Biodistribution D->K L Anti-tumor Efficacy (Xenograft Model) D->L

Caption: Experimental workflow for developing this compound-based carriers.

signaling_pathway cluster_paclitaxel Paclitaxel Action cluster_cell Cancer Cell paclitaxel Paclitaxel (from Nanocarrier) microtubules Microtubule Stabilization paclitaxel->microtubules akt_pathway PI3K/Akt Pathway paclitaxel->akt_pathway Inhibits mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis akt_inhibition Akt Phosphorylation Inhibition akt_inhibition->apoptosis Promotes

Caption: Paclitaxel's mechanism of action and its effect on the Akt signaling pathway.

References

Application of Cholesteryl Laurate in Advanced Thermochromic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl laurate, a cholesterol ester, is a key component in the formulation of advanced thermochromic liquid crystal (TLC) materials. These materials exhibit a unique property of changing color in response to temperature variations. This phenomenon arises from the molecular self-assembly of chiral cholesteric liquid crystals into a helical superstructure that selectively reflects light of specific wavelengths. As the temperature changes, the pitch of this helical structure is altered, resulting in a predictable and reversible color shift across the visible spectrum. This property makes this compound and its formulations highly valuable for a wide range of applications, including temperature sensors, smart windows, decorative coatings, and in the medical field for non-invasive temperature mapping.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of thermochromic materials.

Principle of Thermochromism in this compound Formulations

The thermochromic behavior of materials based on this compound is rooted in the temperature-dependent pitch of the cholesteric liquid crystal phase.[1] In this phase, the elongated molecules of cholesteryl esters are arranged in layers, with the average molecular orientation in each layer slightly twisted relative to the adjacent layers. This helical structure has a characteristic pitch, which is the distance over which the molecular orientation completes a 360° rotation.

The pitch of the cholesteric helix is sensitive to temperature. As the temperature increases, the pitch typically decreases, causing the selectively reflected light to shift from longer wavelengths (red) to shorter wavelengths (blue).[2] Conversely, as the temperature decreases, the pitch increases, and the color shifts back from blue to red. This reversible color change is the basis for their application as temperature indicators. By carefully mixing this compound with other cholesteryl esters, the temperature range and bandwidth of the color play can be precisely controlled.[3]

Applications

The unique properties of this compound-based thermochromic materials have led to their use in a variety of advanced applications:

  • Temperature Sensing: TLCs are used in thermometers for medical and industrial purposes, offering a non-invasive and visual way to measure temperature. They can be formulated to display specific colors at precise temperatures, making them ideal for fever indicators and for monitoring the temperature of sensitive equipment.

  • Smart Windows: Coatings incorporating this compound can be applied to windows to create "smart windows" that respond to ambient temperature.[4][5] These windows can reflect infrared radiation in warmer conditions, reducing the need for air conditioning, and become more transparent in cooler conditions to allow for passive solar heating.

  • Inks and Coatings: Thermochromic inks and coatings containing this compound are used for decorative purposes, in anti-counterfeiting applications, and for quality control in the food and pharmaceutical industries to indicate if a product has been exposed to undesirable temperatures.[6]

  • Medical Diagnostics: In the medical field, flexible films made from these materials can be used for thermal mapping of the skin to identify areas of inflammation or circulatory problems.

  • Nondestructive Testing: In engineering, thermochromic liquid crystals can be used to visualize thermal patterns on the surface of components to detect subsurface defects or to analyze aerodynamic heating.

Quantitative Data: Thermochromic Formulations

The temperature range of the color change in thermochromic liquid crystals can be tuned by creating mixtures of different cholesteryl esters. While specific data for this compound-dominant mixtures is proprietary to manufacturers, the following table, adapted from formulations of similar cholesteryl esters, illustrates the principle of tuning the thermochromic response by varying the composition.

Formulation (Example with other Cholesteryl Esters)Cholesteryl Oleyl Carbonate (wt%)Cholesteryl Pelargonate (wt%)Cholesteryl Benzoate (wt%)Transition Temperature Range (°C)
165251017 - 23
270102020 - 25
345451026.5 - 30.5
443471029 - 32
544461030 - 33
642481031 - 34
740501032 - 35
838521033 - 36
936541034 - 37
1034561035 - 38
1132581036 - 39
1230601037 - 40

Note: The transition temperature range indicates the "color play" region where the material exhibits its full spectrum of colors.

Experimental Protocols

Protocol 1: Preparation of a Thermochromic Liquid Crystal Mixture

This protocol describes a general method for preparing a thermochromic liquid crystal mixture based on cholesteryl esters. The specific ratios of the components should be adjusted to achieve the desired temperature response range.

Materials:

  • This compound

  • Other Cholesteryl Esters (e.g., Cholesteryl Oleyl Carbonate, Cholesteryl Nonanoate, Cholesteryl Benzoate)

  • Glass vials with caps

  • Heating source (hot plate, heat gun, or oven)

  • Balance (accurate to 0.01 g)

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and other cholesteryl esters and place them in a clean, dry glass vial. The total mass of the mixture is typically around 1.0 g for laboratory-scale preparations.

  • Melting and Mixing: Gently heat the vial to melt the solid cholesteryl esters. A hot plate set to a low temperature or a heat gun can be used. Swirl the vial gently to ensure the components are thoroughly mixed into a homogenous liquid. The resulting liquid should be clear.

  • Cooling and Observation: Remove the vial from the heat source and allow it to cool to room temperature. As the mixture cools, it will pass through its cholesteric phase and exhibit a change in color.

  • Storage: Once cooled, cap the vial tightly. The mixture can be stored at room temperature and remelted for future use.

Protocol 2: Fabrication of a Thermochromic Film

This protocol outlines the steps to create a simple thermochromic film for qualitative temperature visualization.

Materials:

  • Prepared thermochromic liquid crystal mixture (from Protocol 1)

  • Black substrate (e.g., black painted glass slide, black plastic sheet)

  • Applicator (e.g., wooden stick, pipette)

  • Transparent cover slip or film

  • Heat source (for observing color change)

Procedure:

  • Substrate Preparation: Ensure the black substrate is clean and dry. The black background enhances the visibility of the reflected colors from the liquid crystal.

  • Application of Liquid Crystal: Gently heat the thermochromic mixture until it is in its isotropic liquid state (clear). Using an applicator, place a small drop of the molten liquid crystal onto the center of the black substrate.

  • Film Formation: Carefully place a transparent cover slip over the drop of liquid crystal. Apply gentle pressure to spread the liquid crystal into a thin, uniform film.

  • Observation: As the film cools, you will observe the characteristic color changes. You can gently touch the substrate or use a controlled heat source to reversibly cycle through the colors.

Protocol 3: Microencapsulation of this compound Formulations (Conceptual)

Microencapsulation is a common technique to protect the liquid crystal from the environment and to allow its dispersion in various media like inks and paints. While a detailed protocol is complex and often proprietary, the following outlines the general principle of in-situ polymerization for microencapsulation.

Conceptual Steps:

  • Emulsification: The thermochromic liquid crystal oil phase (containing this compound mixture) is dispersed in an aqueous solution containing a shell-forming monomer (e.g., melamine-formaldehyde precursor) to form an oil-in-water emulsion.

  • Polymerization: The polymerization of the monomer is initiated at the oil-water interface, typically by adjusting the pH or temperature. This forms a solid polymer shell around each liquid crystal droplet.

  • Curing and Washing: The microcapsules are then cured to ensure the shell is robust. The resulting slurry of microcapsules is washed to remove any unreacted monomers and other impurities.

  • Drying: The microcapsule slurry is dried to obtain a free-flowing powder that can be incorporated into various formulations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and application of this compound-based thermochromic materials.

G cluster_prep Material Preparation cluster_app Application cluster_char Characterization & Use cholesteryl_laurate This compound weighing Weighing & Mixing cholesteryl_laurate->weighing other_esters Other Cholesteryl Esters other_esters->weighing heating Heating & Homogenization weighing->heating tlc_mixture Thermochromic Liquid Crystal Mixture heating->tlc_mixture film_fab Film Fabrication tlc_mixture->film_fab microencapsulation Microencapsulation tlc_mixture->microencapsulation thermochromic_film Thermochromic Film film_fab->thermochromic_film microcapsules Microcapsules microencapsulation->microcapsules characterization Characterization (Microscopy, Spectroscopy) thermochromic_film->characterization ink_formulation Ink/Coating Formulation microcapsules->ink_formulation thermochromic_ink Thermochromic Ink/Coating ink_formulation->thermochromic_ink thermochromic_ink->characterization final_product Final Product (Sensor, Smart Window, etc.) characterization->final_product

Workflow for Thermochromic Material Preparation and Application.

Safety Precautions

When handling cholesteryl esters and other chemicals, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhaling the dust of the solid compounds. All heating procedures should be performed in a well-ventilated area.

References

Application Notes and Protocols for Cholesteryl Laurate in Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cholesteryl laurate as a key component in the design and synthesis of stimuli-responsive polymers for advanced drug delivery systems. The unique liquid crystalline and hydrophobic properties of the cholesteryl moiety, combined with the laurate ester linkage, offer a versatile platform for creating "smart" materials that can respond to specific physiological or external triggers.

I. Introduction to this compound in Stimuli-Responsive Polymers

This compound is an ester of cholesterol and lauric acid. When incorporated into a polymer structure, it imparts significant hydrophobicity and can induce liquid crystalline phases. This makes it an excellent candidate for the hydrophobic block or side chain in amphiphilic copolymers designed for drug delivery. These polymers can self-assemble into various nanostructures, such as micelles or nanoparticles, in aqueous environments, providing a stable core for encapsulating hydrophobic drugs.[1][2]

The stimuli-responsive nature of these polymers is typically introduced by copolymerizing the this compound-containing monomer with a functional monomer that is sensitive to changes in pH, temperature, or redox potential.[3][4] This dual-component system allows for the stable encapsulation of a therapeutic agent under physiological conditions and its triggered release at the target site, such as a tumor microenvironment or a specific intracellular compartment.

II. Quantitative Data Summary

The following tables summarize key quantitative data for stimuli-responsive polymers incorporating cholesteryl derivatives. While specific data for this compound is limited in publicly available literature, the data presented for structurally similar cholesteryl methacrylate (CMA) copolymers provide a strong predictive framework for the expected performance of this compound-based systems.

Table 1: Physicochemical Properties of pH-Responsive P(DMAEMA-co-CMA) Copolymers

Copolymer Composition (molar ratio DMAEMA:CMA)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Hydrodynamic Diameter (nm) at pH 7.4Zeta Potential (mV) at pH 7.4
95:525,0001.1515+25
90:1026,5001.1822+22
85:1524,8001.2130+18

Data adapted from studies on poly(dimethylamino ethyl methacrylate-co-cholesteryl methacrylate) (P(DMAEMA-co-CMA)) copolymers, which are expected to have similar properties to their this compound counterparts.[3]

Table 2: Doxorubicin (DOX) Loading and Release from Dual-Responsive Micelles

ParameterRedox-Sensitive Micelles (SSMCs)Non-Redox-Responsive Micelles (CCMCs)
Drug Loading Content (DLC, wt%)14.914.3
Drug Loading Efficiency (DLE, %)87.483.3
Cumulative DOX Release at pH 7.4 (no GSH) after 48h (%)~10~12
Cumulative DOX Release at pH 5.0 (no GSH) after 48h (%)~28~30
Cumulative DOX Release at pH 7.4 (10 mM GSH) after 48h (%)~65~15
Cumulative DOX Release at pH 5.0 (10 mM GSH) after 48h (%)~85~35

Data from a study on charge-convertible and reduction-sensitive cholesterol-containing amphiphilic copolymers.[5] GSH (glutathione) is a reducing agent found at higher concentrations inside cells.

III. Experimental Protocols

The following are detailed protocols for the synthesis of this compound-containing monomers and their subsequent polymerization to create stimuli-responsive polymers, as well as the formulation and characterization of drug-loaded nanoparticles.

Protocol 1: Synthesis of this compound Methacrylate Monomer

This protocol describes a general method for synthesizing a polymerizable this compound monomer, which can then be used in various polymerization techniques.

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound methacrylate monomer.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of pH-Responsive Copolymers via RAFT Polymerization

This protocol details the synthesis of a pH-responsive copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3]

Materials:

  • This compound methacrylate (CL-MA)

  • Dimethylaminoethyl methacrylate (DMAEMA)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve CL-MA, DMAEMA, the RAFT agent, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated to control the molecular weight and polydispersity.

  • De-gas the solution by performing three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (argon or nitrogen) and place it in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time (e.g., 8-24 hours).

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexane or diethyl ether).

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to remove unreacted monomers and initiator fragments.

  • Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterize the copolymer composition, molecular weight, and polydispersity using ¹H NMR and Gel Permeation Chromatography (GPC).

Protocol 3: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation

This protocol describes the self-assembly of the amphiphilic copolymer into drug-loaded nanoparticles.[5]

Materials:

  • This compound-containing amphiphilic copolymer

  • Hydrophobic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., Dimethylformamide, DMF, or Tetrahydrofuran, THF)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

  • Dissolve the copolymer and the hydrophobic drug in the organic solvent.

  • Under vigorous stirring, add the organic solution dropwise to the aqueous buffer. The volume ratio of the organic to the aqueous phase should be optimized (e.g., 1:10).

  • The rapid solvent exchange will cause the amphiphilic polymer to self-assemble into nanoparticles, entrapping the drug in the hydrophobic core.

  • Continue stirring the solution for several hours at room temperature to allow for the complete evaporation of the organic solvent.

  • Dialyze the nanoparticle suspension against the aqueous buffer for 24-48 hours using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3.5 kDa) to remove the free, unencapsulated drug and any remaining organic solvent.

  • The purified drug-loaded nanoparticle suspension can be stored at 4°C for further characterization.

Protocol 4: Characterization of Drug-Loaded Nanoparticles

This protocol outlines the key characterization techniques to evaluate the properties of the formulated nanoparticles.

1. Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in the appropriate buffer and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

2. Drug Loading Content (DLC) and Drug Loading Efficiency (DLE):

  • Technique: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Lyophilize a known volume of the drug-loaded nanoparticle suspension to obtain the total weight of the nanoparticles (polymer + drug).

    • Dissolve the lyophilized nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug.

    • Quantify the amount of drug using a pre-established calibration curve for the specific drug via UV-Vis spectroscopy or HPLC.

    • Calculate DLC and DLE using the following formulas:

      • DLC (wt%) = (Weight of loaded drug / Weight of nanoparticles) x 100

      • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

3. In Vitro Drug Release Study:

  • Technique: Dialysis Method

  • Procedure:

    • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., PBS at different pH values or with/without a reducing agent like glutathione) maintained at a constant temperature (e.g., 37°C) with gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative drug release as a function of time.[5][6]

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-containing stimuli-responsive polymers.

Stimuli_Responsive_Drug_Release cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (Low pH, High Redox) Nanoparticle Drug-Loaded Nanoparticle Drug_Encapsulated Drug Encapsulated Nanoparticle->Drug_Encapsulated Destabilized_Nanoparticle Destabilized Nanoparticle Nanoparticle->Destabilized_Nanoparticle Stimulus (e.g., low pH) Drug_Released Drug Released Destabilized_Nanoparticle->Drug_Released

Caption: Stimuli-responsive drug release mechanism.

Experimental_Workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_characterization Characterization Monomer_Synthesis This compound Monomer Synthesis Polymerization RAFT Polymerization Monomer_Synthesis->Polymerization Nanoprecipitation Nanoprecipitation (Drug Loading) Polymerization->Nanoprecipitation DLS DLS (Size, Zeta) Nanoprecipitation->DLS UV_Vis UV-Vis/HPLC (DLC, DLE) Nanoprecipitation->UV_Vis Release_Study In Vitro Release Study Nanoprecipitation->Release_Study

Caption: Experimental workflow for synthesis and characterization.

Signaling_Pathway_Analogy Stimulus Environmental Stimulus (e.g., Low pH) Polymer_Conformation Polymer Conformational Change (Hydrophilic/Hydrophobic Shift) Stimulus->Polymer_Conformation Nanostructure_Destabilization Nanostructure Destabilization Polymer_Conformation->Nanostructure_Destabilization Drug_Release Controlled Drug Release Nanostructure_Destabilization->Drug_Release

Caption: Logical pathway for stimuli-induced drug release.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis and Purification of Cholesteryl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-yield synthesis and purification of cholesteryl laurate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guides

This section is designed to help users identify and resolve common issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inefficient Esterification: The reaction may not have gone to completion due to suboptimal conditions.- Ensure all reactants and solvents are anhydrous, as water can hydrolyze the ester product. - Increase the reaction time or temperature, monitoring for potential side product formation by TLC. - Use a slight excess (1.1-1.2 equivalents) of the acylating agent (e.g., lauroyl chloride).
Degradation of Reactants or Product: Starting materials or the final product may be unstable under the reaction conditions.- If using an acid chloride, ensure it is fresh and has not been hydrolyzed by atmospheric moisture. - For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance: The bulky nature of the cholesterol molecule can sometimes hinder the reaction.- Consider using a more reactive acylating agent or a more effective catalyst to overcome steric hindrance.
Presence of Multiple Spots on TLC Incomplete Reaction: The presence of starting materials (cholesterol and lauric acid/lauroyl chloride) is a common reason for multiple spots.- Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding more of the limiting reagent.
Side Product Formation: Undesired reactions may be occurring alongside the main esterification.- If using an acid catalyst with an alcohol solvent, ether formation can be a side reaction. Consider using a non-alcoholic solvent. - At high temperatures, elimination reactions can occur. Optimize the reaction temperature to favor esterification.
Difficulty in Product Isolation Emulsion Formation During Workup: The product and unreacted starting materials can form stable emulsions during aqueous extraction.- Add brine (saturated NaCl solution) during the workup to help break up emulsions. - Allow the separatory funnel to stand for a longer period to allow for better layer separation.
Purification Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Oily Product Instead of Crystalline Solid After Recrystallization Inappropriate Solvent System: The chosen solvent may be too good a solvent for this compound, preventing crystallization.- Select a solvent in which this compound is soluble when hot but sparingly soluble at room temperature. Common choices include acetone, ethanol, or mixtures like ethyl acetate/hexane.[1] - Try a solvent pair: dissolve the product in a good solvent at its boiling point and then add a poor solvent dropwise until the solution becomes slightly cloudy. Allow to cool slowly.
Presence of Impurities: Impurities can inhibit crystal formation.- Ensure the crude product is as clean as possible before attempting recrystallization. A preliminary purification by column chromatography may be necessary.
Poor Separation During Column Chromatography Incorrect Mobile Phase Polarity: The eluent may be too polar or not polar enough to effectively separate the product from impurities.- this compound is less polar than cholesterol. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).[2] - Use TLC to determine the optimal solvent system before running the column.[3]
Column Overloading: Too much crude product has been loaded onto the column.- Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude product by weight).
Low Recovery After Purification Product Loss During Transfers: Multiple transfer steps can lead to significant product loss.- Minimize the number of transfers. Rinse glassware with the purification solvent to recover any adhered product.
Product Remains in the Mother Liquor (Recrystallization): The product has some solubility in the cold recrystallization solvent.- Cool the recrystallization flask in an ice bath to maximize crystal precipitation.[4] - Use the minimum amount of hot solvent necessary to dissolve the crude product.
Incomplete Elution from the Column (Chromatography): The product is not fully washed off the silica gel.- After the main product fractions have been collected, flush the column with a more polar solvent to ensure all the product has been eluted. Monitor with TLC.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward and high-yield method for synthesizing this compound in a standard laboratory setting?

A1: The reaction of cholesterol with lauroyl chloride in the presence of a base like pyridine or triethylamine is a common and effective method. This approach is generally high-yielding and proceeds under relatively mild conditions.

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[5] Spot the reaction mixture alongside your starting materials (cholesterol and lauric acid/lauroyl chloride). The disappearance of the starting material spots and the appearance of a new, less polar spot (higher Rf value) indicates the formation of this compound. A common developing solvent system is a mixture of hexane and ethyl acetate.[2]

Q3: What are the key differences in purification by recrystallization versus column chromatography for this compound?

A3: Recrystallization is a simpler technique that is effective for removing small amounts of impurities, provided a suitable solvent is found.[4] Column chromatography is more powerful for separating the product from significant amounts of impurities, especially those with similar polarities, such as unreacted cholesterol.[3]

Q4: My purified this compound has a broad melting point. What does this indicate?

A4: A broad melting point is a strong indication of the presence of impurities. Pure this compound should have a sharp melting point.[2] Further purification by recrystallization or column chromatography is recommended.

Q5: Are there any specific safety precautions I should take during the synthesis of this compound?

A5: When using lauroyl chloride, it is important to work in a well-ventilated fume hood as it is corrosive and lachrymatory. Pyridine is also toxic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data

The following table summarizes typical yields for different methods of cholesteryl ester synthesis. Note that yields can vary depending on the specific fatty acid and reaction conditions.

Synthesis Method Reactants Catalyst/Reagent Typical Yield Reference
Cross-CouplingCholesterol, Aroyl ChloridesPdCl₂(dtbpf) complex, Sodium tert-butoxideGood to high yields[6]
OrganocatalysisCholesterol, Fatty AcidsTriphenylphosphine-sulfur trioxide adductGood to excellent yields[7]
Acid Chloride MethodCholesterol, Lauroyl ChloridePyridine or TriethylamineHigh yields (often >90%)General knowledge

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid Chloride Method

Materials:

  • Cholesterol

  • Lauroyl chloride

  • Anhydrous pyridine (or triethylamine)

  • Anhydrous dichloromethane (DCM) or toluene

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve cholesterol in anhydrous DCM or toluene.

  • Add an equimolar amount of anhydrous pyridine or triethylamine to the solution and stir.

  • Slowly add a slight excess (1.1 equivalents) of lauroyl chloride to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetone, ethanol, or ethyl acetate/hexane mixture)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product Cholesterol Cholesterol Esterification Esterification in Anhydrous Solvent Cholesterol->Esterification Lauroyl_Chloride Lauroyl_Chloride Lauroyl_Chloride->Esterification Base Pyridine or Triethylamine Base->Esterification Washing Aqueous Washing Esterification->Washing Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Cholesteryl Laurate Evaporation->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification_Workflow Crude_Product Crude this compound Choice Purity Assessment (TLC) Crude_Product->Choice Recrystallization Recrystallization Choice->Recrystallization High Purity Column_Chromatography Column Chromatography Choice->Column_Chromatography Low Purity / Multiple Impurities Pure_Product Pure this compound Recrystallization->Pure_Product Mother_Liquor Mother Liquor (contains impurities) Recrystallization->Mother_Liquor Column_Chromatography->Pure_Product Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Logic Start Experiment Issue Synthesis_Issue Synthesis Problem? Start->Synthesis_Issue Purification_Issue Purification Problem? Start->Purification_Issue Low_Yield Low Yield Synthesis_Issue->Low_Yield Yes Impure_Product_Syn Impure Product (Synthesis) Synthesis_Issue->Impure_Product_Syn No Oily_Product Oily Product Purification_Issue->Oily_Product Yes Poor_Separation Poor Separation Purification_Issue->Poor_Separation No Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Check_TLC Analyze by TLC Impure_Product_Syn->Check_TLC Choose_Solvent Select Appropriate Recrystallization Solvent Oily_Product->Choose_Solvent Optimize_Eluent Optimize Column Eluent Poor_Separation->Optimize_Eluent Optimize_Conditions Optimize Reaction Time/Temperature Check_Reagents->Optimize_Conditions

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting phase transition inconsistencies in cholesteryl laurate liquid crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl laurate liquid crystals. It addresses common inconsistencies observed during phase transition experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the phase transition temperatures I'm observing for this compound different from published values?

A1: Discrepancies in phase transition temperatures for this compound are a known issue and can arise from several factors. Published data often shows variations due to differences in experimental conditions and sample purity. Key factors include the purity of the this compound, the calibration of your thermal analysis equipment, and the specific heating and cooling rates used during the experiment.[1][2] It is also important to note that some early studies may have used samples with impurities, leading to a broader range of reported transition temperatures.

Q2: I am observing multiple peaks in the DSC thermogram during the first heating cycle. What could be the cause?

A2: The presence of multiple endothermic peaks on the first heating scan of a new this compound sample often indicates the presence of polymorphic crystal forms or impurities. Impure materials can exhibit an exothermic recrystallization between two endothermic melting processes. To obtain a more consistent thermal profile, it is recommended to thermally "anneal" the sample by heating it past its isotropic clearing point, then cooling it to a crystalline state before starting your experimental heating run. This process helps to form a more uniform crystalline structure.

Q3: The smectic phase is not appearing upon cooling my this compound sample. Why is this happening?

A3: this compound can exhibit supercooling, where it remains in a metastable cholesteric or isotropic liquid state at temperatures below the expected smectic transition temperature.[3] The rate of cooling significantly impacts the formation of the smectic phase; a slower cooling rate generally provides more time for the molecules to organize into the more ordered smectic structure.[1] Additionally, the thermal history of the sample can influence nucleation and subsequent phase formation.[4][5]

Q4: How does the purity of this compound affect its phase transitions?

A4: The purity of this compound is a critical factor influencing its phase transition behavior. Impurities can broaden transition peaks, lower transition temperatures, and may even introduce additional, unexpected phase transitions.[2] Recrystallization of the this compound from a suitable solvent, such as n-pentyl alcohol, can be an effective method for removing impurities and achieving sharper, more reproducible transitions.[2]

Q5: What is the expected sequence of phase transitions for pure this compound?

A5: For a pure sample of this compound, upon heating, you would typically expect to see a transition from the crystalline solid to a smectic phase, then to a cholesteric (chiral nematic) phase, and finally to an isotropic liquid.[6] Upon cooling from the isotropic liquid, the reverse sequence is expected, though supercooling may affect the temperatures at which these transitions occur.[3]

Troubleshooting Guide

Issue: Inconsistent Phase Transition Temperatures

Symptoms:

  • Observed transition temperatures do not match literature values.

  • Poor reproducibility of transition temperatures between experimental runs.

Possible Causes & Solutions:

CauseSolution
Sample Purity Impurities can significantly alter phase transition temperatures.[2] Consider purifying the this compound by recrystallization from n-pentyl alcohol.
DSC Instrument Calibration Ensure your Differential Scanning Calorimeter (DSC) is properly calibrated for both temperature and enthalpy using a high-purity standard like indium.[7]
Heating/Cooling Rate The rate of temperature change can affect the observed transition temperatures.[1] Use a consistent and appropriate heating/cooling rate (e.g., 5-10 °C/min) for all experiments to ensure comparability.
Thermal History The sample's previous thermal treatment can influence its phase behavior.[4][5] To create a consistent starting point, pre-heat the sample to its isotropic liquid phase, then cool it to a crystalline state before beginning your measurement scan.
Issue: Broad or Multiple DSC Peaks

Symptoms:

  • DSC peaks are not sharp, spanning a wide temperature range.

  • Multiple peaks are observed where a single transition is expected.

Possible Causes & Solutions:

CauseSolution
Impurities The presence of other cholesteryl esters or contaminants can lead to broadened or multiple peaks.[8] Purification of the sample is recommended.
Polymorphism This compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.[9] An initial heating and cooling cycle can help to promote the formation of a single, more stable polymorph.
Sample Preparation Poor thermal contact between the sample and the DSC pan can result in broad peaks. Ensure the sample is evenly distributed at the bottom of the pan.

Data Presentation

Table 1: Reported Phase Transition Temperatures for this compound

TransitionGray (1)Arnold (2)Barrall (3)This Work (4)
Crystal to Isotropic Liquid (°C)9391.398.991.3
Isotropic Liquid to Cholesteric (°C)9088.590.588.5
Cholesteric to Smectic (°C)-81.581.481.4

Data compiled from various sources, highlighting the inconsistencies in reported values. It is crucial to establish a baseline with your own purified material and calibrated equipment.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis of this compound

Objective: To determine the phase transition temperatures and enthalpies of this compound.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance (±0.01 mg accuracy)

  • This compound sample (high purity)

  • High-purity nitrogen gas for purging

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.[7]

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan with a lid.

  • Experimental Program:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 30 °C).

    • First Heating Scan (Optional - for thermal history normalization): Heat the sample at a rate of 10 °C/min to a temperature above the isotropic transition (e.g., 110 °C).

    • Cooling Scan: Cool the sample from 110 °C to 30 °C at a controlled rate (e.g., 5 °C/min).

    • Second Heating Scan (Measurement Scan): Heat the sample from 30 °C to 110 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan and the cooling scan.

    • Determine the onset and peak temperatures for each endothermic (heating) and exothermic (cooling) event.

    • Calculate the enthalpy of transition (ΔH) by integrating the area under each peak.

Protocol 2: Polarized Optical Microscopy (POM) for Phase Identification

Objective: To visually identify the liquid crystal phases of this compound and their corresponding textures.

Materials:

  • Polarizing optical microscope with a hot stage

  • Glass microscope slides and coverslips

  • This compound sample

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound onto a clean microscope slide.

    • Gently place a coverslip over the sample.

  • Microscopy and Thermal Control:

    • Position the slide on the microscope's hot stage.

    • Heat the sample to its isotropic liquid phase (above 100 °C) to ensure a uniform starting state. The field of view will appear dark under crossed polarizers.

    • Slowly cool the sample at a rate of 1-2 °C/min.

  • Phase Identification:

    • Isotropic to Cholesteric Transition: Observe the appearance of a colorful, birefringent texture from the dark isotropic liquid. The cholesteric phase will exhibit a characteristic "oily streak" or "fingerprint" texture.[10]

    • Cholesteric to Smectic Transition: As the sample continues to cool, observe the change from the cholesteric texture to the smectic A phase, which typically presents a "focal conic" or "fan-like" texture.[11]

    • Smectic to Crystal Transition: Upon further cooling, observe the crystallization of the sample, characterized by the formation of solid crystalline domains.

  • Heating Cycle Observation: Slowly heat the crystalline sample and observe the reverse sequence of transitions. Note the temperatures at which these transitions occur.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Inconsistent Phase Transition Observed check_purity Is the sample of high purity? start->check_purity purify Purify sample by recrystallization check_purity->purify No check_calibration Is the DSC calibrated? check_purity->check_calibration Yes purify->check_purity calibrate Calibrate DSC with indium standard check_calibration->calibrate No check_rate Are heating/cooling rates controlled and consistent? check_calibration->check_rate Yes calibrate->check_calibration set_rate Set a consistent rate (e.g., 5-10 °C/min) check_rate->set_rate No normalize_thermal_history Normalize thermal history: Heat to isotropic, then cool check_rate->normalize_thermal_history Yes set_rate->check_rate rerun_experiment Re-run experiment normalize_thermal_history->rerun_experiment analyze_results Analyze results and compare to established baseline rerun_experiment->analyze_results end End: Consistent Phase Transitions Achieved analyze_results->end

Caption: Troubleshooting workflow for inconsistent phase transitions.

DSC_Protocol_Flowchart start_dsc Start: DSC Analysis calibrate_dsc Calibrate DSC with Indium start_dsc->calibrate_dsc prepare_sample Prepare Sample: Weigh 3-5 mg into pan and seal hermetically calibrate_dsc->prepare_sample load_sample Load sample and reference pans into DSC prepare_sample->load_sample first_heat First Heating Scan: Heat to 110 °C at 10 °C/min (for thermal normalization) load_sample->first_heat cool_scan Cooling Scan: Cool to 30 °C at 5 °C/min first_heat->cool_scan second_heat Second Heating Scan: Heat to 110 °C at 10 °C/min (Measurement Scan) cool_scan->second_heat analyze_data Analyze Thermograms: Determine transition temps and enthalpies second_heat->analyze_data end_dsc End: Data Acquired analyze_data->end_dsc POM_Protocol_Flowchart start_pom Start: POM Analysis prepare_slide Prepare Microscope Slide: Place sample between slide and coverslip start_pom->prepare_slide heat_to_iso Heat to Isotropic Phase (>100 °C) on hot stage prepare_slide->heat_to_iso slow_cool Slowly Cool (1-2 °C/min) and Observe Textures heat_to_iso->slow_cool observe_chol Identify Cholesteric Phase ('oily streak'/'fingerprint') slow_cool->observe_chol observe_smec Identify Smectic Phase ('focal conic'/'fan-like') observe_chol->observe_smec observe_crys Identify Crystal Formation observe_smec->observe_crys reheat Slowly Reheat and Observe Reverse Transitions observe_crys->reheat end_pom End: Phases Identified reheat->end_pom

References

Optimizing the size and encapsulation efficiency of cholesteryl laurate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cholesteryl laurate nanoparticles. Here, you will find information to address common challenges related to particle size control and encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the size of this compound nanoparticles?

The size of this compound nanoparticles is a critical parameter that can be influenced by several factors during the formulation process. Key determinants include the manufacturing method, the composition of the formulation, and various process parameters. For instance, in high-pressure homogenization, increasing the pressure can lead to an increase in particle size and polydispersity index (PDI), potentially due to foam formation and aggregation.[1] The choice and concentration of lipids and surfactants are also crucial. An increase in cholesterol concentration, for example, can lead to larger particle sizes due to the coalescence of lipids.[2] The ratio of the lipid phase to the aqueous phase and the specific emulsification process parameters also play a significant role.[3]

Q2: How can I improve the encapsulation efficiency of my this compound nanoparticles?

Enhancing the encapsulation efficiency (EE) is vital for effective drug delivery. Several factors can be manipulated to improve EE. The composition of the nanoparticle, particularly the type of lipid and surfactant used, significantly impacts drug entrapment.[4] For instance, the inclusion of cholesterol in solid lipid nanoparticle (SLN) formulations has been shown to increase EE%.[5] The physicochemical properties of the active pharmaceutical ingredient (API), such as its lipophilicity and potential ionic interactions with the lipid matrix, are also important considerations.[6] Additionally, optimizing the preparation technique is critical; for example, process variables in methods like emulsification-solvent-evaporation need to be carefully controlled.[6] It has been observed that as the concentration of the active components increases, the particle size may increase, which in turn can decrease the entrapment efficiency.[7]

Q3: What is a typical size range and zeta potential for lipid-based nanoparticles?

The size of lipid-based nanoparticles, including those made with this compound, typically falls within the range of 50 to 1000 nm.[1] For drug delivery applications, a size range of 15-35 nm up to around 450 nm has been reported in various formulations.[1][3] The zeta potential, which is an indicator of the nanoparticles' surface charge and stability in a colloidal dispersion, can vary. A zeta potential of about |±30 mV| is generally considered necessary for good stability.[1] For some optimized formulations, zeta potentials have been reported in the range of -11.7 mV to -42.3 mV.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and characterization of this compound nanoparticles.

Issue 1: Inconsistent or large particle size

Possible Causes & Solutions:

Cause Troubleshooting Step
Inappropriate Homogenization Pressure If using high-pressure homogenization, excessively high pressure can lead to particle aggregation. Try optimizing the pressure; for some SLNs, 300 bar has been found to be effective.[1]
High Lipid Concentration An excess of this compound or other lipids can cause the formation of larger particles.[2] Systematically vary the lipid concentration to find the optimal level.
Inefficient Surfactant The type and concentration of the surfactant are critical for stabilizing the nanoparticles. Ensure the surfactant is appropriate for the lipid system and used at a concentration above its critical micelle concentration. The surfactant-to-cholesterol ratio can impact particle size.[8]
Suboptimal Stirring/Sonication Inadequate energy input during emulsification can result in larger emulsion droplets and, consequently, larger nanoparticles. Optimize the stirring speed, sonication power, and duration.
Issue 2: Low encapsulation efficiency

Possible Causes & Solutions:

Cause Troubleshooting Step
Poor Drug Solubility in Lipid Matrix The drug must be sufficiently soluble in the molten this compound. Consider using a co-lipid or a small amount of a solubilizing agent in the lipid phase.
Drug-Lipid Ionic Interactions Unfavorable interactions between an ionized drug and the lipid can prevent efficient encapsulation.[6] Adjusting the pH of the aqueous phase to alter the ionization state of the drug may help.
Premature Drug Partitioning The drug may be partitioning into the external aqueous phase during nanoparticle formation. Optimizing the formulation by modifying the lipid composition or using a different surfactant can help retain the drug within the lipid core.
High Concentration of Active Ingredient Increasing the amount of the drug to be encapsulated can sometimes lead to a decrease in encapsulation efficiency.[7] It is advisable to determine the optimal drug-to-lipid ratio.
Issue 3: Nanoparticle instability (aggregation or drug leakage)

Possible Causes & Solutions:

Cause Troubleshooting Step
Low Zeta Potential A low surface charge can lead to particle aggregation. A zeta potential close to
Inadequate Surfactant Coverage Insufficient surfactant on the nanoparticle surface can expose hydrophobic regions, leading to aggregation. Ensure the surfactant concentration is adequate to cover the nanoparticle surface.
Storage Conditions Improper storage temperature or suspension medium can affect stability. Nanoparticles should be stored at a recommended temperature (e.g., 4°C) and in a suitable buffer.
Physical State of the Lipid Core The crystalline nature of the solid lipid can influence drug loading and expulsion. Using a blend of lipids to create a less-ordered crystalline structure can sometimes improve stability and prevent drug leakage.[4]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Nanoparticles by Microemulsion Method

This method involves the formation of a hot microemulsion that is then dispersed in cold water to form nanoparticles.

Materials:

  • This compound

  • Co-lipid (e.g., stearic acid, palmitic acid)[9]

  • Surfactant (e.g., lecithin)

  • Co-surfactant/Aqueous phase (e.g., sodium taurocholate solution)[9]

  • Drug to be encapsulated

  • Deionized water

Procedure:

  • Melt the this compound and any co-lipid at a temperature approximately 10°C above the melting point of the lipid with the highest melting point.[9]

  • Dissolve the drug and the primary surfactant (e.g., lecithin) into the molten lipid phase with continuous stirring.[9]

  • In a separate vessel, heat the aqueous solution containing the co-surfactant (e.g., sodium taurocholate) to the same temperature as the lipid phase.[9]

  • Add the hot aqueous phase to the hot lipid phase under magnetic stirring to form a clear, hot microemulsion.[9]

  • Rapidly disperse the hot microemulsion into cold deionized water (2-8°C) under vigorous stirring.[9]

  • Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation and solidification of the nanoparticles.[9]

  • The resulting nanoparticle suspension can then be further processed (e.g., lyophilized) or characterized.

Workflow for Microemulsion Method:

Microemulsion_Workflow A Melt this compound & Co-lipid B Dissolve Drug & Surfactant in Molten Lipid A->B D Mix Hot Lipid & Aqueous Phases to form Microemulsion B->D C Heat Aqueous Phase with Co-surfactant C->D E Disperse Microemulsion in Cold Water D->E F Stir to form Nanoparticles E->F G Characterization F->G

Caption: Workflow for nanoparticle synthesis via the microemulsion method.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a common technique used to measure the size distribution and polydispersity index (PDI) of nanoparticles, while electrophoretic light scattering is used to determine the zeta potential.

Equipment:

  • Zetasizer or similar DLS instrument

Procedure:

  • Dilute the nanoparticle suspension to an appropriate concentration (e.g., 1%) with deionized water or a suitable buffer to avoid multiple scattering effects.[5][10]

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including the temperature (e.g., 25°C) and the scattering angle (e.g., 90°).[5][10]

  • Perform the measurement to obtain the average particle size (Z-average), PDI, and size distribution.

  • For zeta potential measurement, use an appropriate folded capillary cell.

  • Inject the diluted sample into the cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and perform the measurement to obtain the zeta potential.

Troubleshooting Characterization:

Issue Possible Cause Solution
High PDI (> 0.3) Aggregation of nanoparticles or a very broad size distribution.Filter the sample through a low-protein-binding syringe filter (e.g., 0.45 µm) before measurement. Ensure the sample is well-dispersed.
Unstable Readings Sample concentration is too high or too low.Optimize the dilution factor.
Inaccurate Zeta Potential Incorrect buffer conductivity or pH.Use a buffer of known ionic strength and pH for dilution.

Logical Flow for Optimizing Nanoparticle Formulation:

Optimization_Logic cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_characterization Characterization A Lipid Composition (this compound Ratio) F Prepare Nanoparticle Batches A->F B Surfactant Type & Concentration B->F C Drug-to-Lipid Ratio C->F D Homogenization (Pressure/Speed) D->F E Temperature E->F G Particle Size & PDI F->G H Encapsulation Efficiency F->H I Zeta Potential & Stability F->I J Analyze Results G->J H->J I->J J->A Iterate K Optimized Formulation J->K

Caption: A logical workflow for the systematic optimization of nanoparticle formulations.

Signaling Pathways

While specific signaling pathways directly triggered by this compound nanoparticles are highly dependent on the encapsulated drug and the target cells, the lipid components themselves can interact with cellular pathways involved in cholesterol homeostasis. For instance, cholesterol delivered by nanoparticles can influence pathways regulated by receptors like the Low-Density Lipoprotein Receptor (LDLR) and transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs). The diagram below illustrates a simplified overview of cholesterol uptake and its intracellular regulation, which may be relevant when using cholesterol-containing nanoparticles.

Cholesterol_Pathway NP Cholesterol-containing Nanoparticle Uptake Endocytosis/ Fusion NP->Uptake Cell Cell Membrane Endosome Endosome/Lysosome Uptake->Endosome Cholesterol Free Cholesterol (Intracellular Pool) Endosome->Cholesterol Release ER Endoplasmic Reticulum (ER) Cholesterol->ER SREBP SREBP Pathway ER->SREBP Low Cholesterol Activates LXR LXR Pathway ER->LXR High Cholesterol (via oxysterols) Activates SREBP->Cholesterol Increases Synthesis & Uptake Efflux Cholesterol Efflux (e.g., ABCA1) LXR->Efflux Increases

References

Best practices for the storage and handling of cholesteryl laurate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling cholesteryl laurate to ensure its stability and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for solid this compound?

A1: For long-term stability, solid this compound should be stored in a freezer at -20°C.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored in glass vials with Teflon-lined caps to prevent leaching of impurities from plastic containers.[3] It is recommended to overlay the solution with an inert gas, such as argon or nitrogen, to minimize the risk of oxidation.[4] Store these solutions at -20°C or lower for optimal stability.[3]

Q3: How can I minimize degradation during handling?

A3: To prevent degradation, it is crucial to handle this compound with care. When using the solid form, allow the container to warm to room temperature before opening to avoid condensation of moisture, which can lead to hydrolysis.[3] For solutions, use glass or stainless steel instruments for transfers.[3] Minimize exposure to light and sources of heat.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in this compound can be cleaved by water, yielding cholesterol and lauric acid. This process can be accelerated by the presence of acids or bases, and by elevated temperatures.

  • Oxidation: While the laurate fatty acid chain is saturated and thus relatively stable against oxidation, the cholesterol moiety can undergo oxidation, especially when exposed to light and oxygen over extended periods. However, oxidation is a more significant concern for cholesteryl esters with unsaturated fatty acid chains.[4][5][6]

Q5: What are the visible signs of this compound degradation?

A5: Degradation of this compound may not always be visually apparent. However, you might observe a change in the physical appearance of the solid, such as discoloration or clumping. For solutions, the appearance of precipitates could indicate degradation or insolubility at lower temperatures. The most reliable way to assess degradation is through analytical methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue 1: Inconsistent experimental results between different batches or over time.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the stock solution is stored at -20°C or below, under an inert atmosphere, and in a tightly sealed glass vial with a Teflon-lined cap.[3][4]

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to minimize the number of times the main stock is warmed and cooled.[4]

    • Check for Purity: Assess the purity of your stock solution using TLC or HPLC (see Experimental Protocols section).

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound.

Issue 2: Poor solubility or precipitation in the prepared formulation.

  • Possible Cause: The solvent may not be appropriate for the desired concentration, or the temperature may be too low.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure that a suitable organic solvent is used. This compound is soluble in solvents like chloroform, diethyl ether, and warm isopropanol.

    • Gentle Warming: Gentle warming and sonication can aid in dissolution. Be cautious with heat to avoid accelerating degradation.

    • Concentration Adjustment: You may need to adjust the concentration of your solution to stay within the solubility limits of the chosen solvent at your working temperature.

Issue 3: Unexpected biological activity or lack of expected activity in cellular assays.

  • Possible Cause: The presence of degradation products (cholesterol and lauric acid) or oxidized byproducts could interfere with the experiment.

  • Troubleshooting Steps:

    • Purity Assessment: Confirm the purity of the this compound using the analytical methods described below.

    • Use High-Purity Solvents: Ensure that the solvents used for preparing solutions are of high purity and free of peroxides, which can promote oxidation.[4]

    • Include Proper Controls: Run control experiments with the solvent vehicle and potential degradation products (cholesterol and lauric acid) to determine if they contribute to the observed effects.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and expected stability for this compound.

ParameterSolid this compoundThis compound in Solution
Storage Temperature -20°C[1][2]-20°C to -80°C[4][7]
Recommended Container Tightly sealed vialGlass vial with Teflon-lined cap[3]
Atmosphere Standard atmosphereInert gas (Argon or Nitrogen)[4]
Expected Long-Term Stability High (years) when stored properlyGood, but susceptible to degradation over time. Regular purity checks are advised. A study on serum cholesteryl esters showed stability for 8-10 years at -80°C.[7]
Handling Precautions Allow to reach room temperature before opening.[3]Avoid repeated freeze-thaw cycles.[4] Use glass or stainless steel for transfers.[3]

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a method to qualitatively assess the purity of this compound and detect the presence of its primary hydrolysis products, cholesterol and lauric acid.

Materials:

  • TLC plates (silica gel 60 F254)

  • This compound sample

  • Cholesterol standard

  • Lauric acid standard

  • Developing solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • Visualization reagent: 50% sulfuric acid in ethanol or iodine vapor

  • Glass TLC tank with lid

  • Capillary tubes for spotting

  • Heating plate or oven

Procedure:

  • Prepare the TLC Tank: Pour the developing solvent into the TLC tank to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Close the lid and let it equilibrate for at least 15-20 minutes.

  • Prepare Samples: Dissolve a small amount of your this compound sample in a suitable solvent like chloroform to a concentration of approximately 1-2 mg/mL. Prepare solutions of the cholesterol and lauric acid standards at a similar concentration.

  • Spot the TLC Plate: Using a capillary tube, carefully spot small amounts of the this compound sample and the standards onto the baseline of the TLC plate (about 1.5 cm from the bottom). Keep the spots small and allow the solvent to evaporate completely between applications.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated tank and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. The lipid spots will appear as yellow-brown spots.

    • Sulfuric Acid Charring: Spray the plate evenly with the 50% sulfuric acid reagent. Heat the plate on a hot plate or in an oven at approximately 110°C for 5-10 minutes. The lipid spots will appear as dark charred spots.

  • Analyze the Results: Compare the chromatogram of your this compound sample to the standards. Pure this compound will appear as a single spot with a high Rf value. The presence of spots corresponding to the cholesterol and lauric acid standards indicates hydrolysis.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound purity. Method optimization may be required depending on the specific HPLC system and column used.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • This compound standard of known purity

Procedure:

  • Prepare the Mobile Phase: A common mobile phase for cholesteryl ester analysis is a mixture of acetonitrile and isopropanol. A starting point could be a 50:50 (v/v) mixture.[8] The mobile phase should be filtered and degassed.

  • Prepare Standard Solutions: Accurately weigh a known amount of pure this compound and dissolve it in the mobile phase to prepare a stock solution. Create a series of dilutions to generate a calibration curve (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).

  • Prepare the Sample Solution: Accurately weigh your this compound sample and dissolve it in the mobile phase to a concentration that falls within the range of your calibration curve.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength. Cholesteryl esters have a weak chromophore and are often detected at low wavelengths, such as 210 nm.[8]

    • Inject equal volumes of the standard and sample solutions.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve.

    • The purity of your sample can be calculated as the percentage of the main this compound peak area relative to the total area of all peaks in the chromatogram.

Visualizations

DegradationPathways CholesterylLaurate This compound Degradation Degradation CholesterylLaurate->Degradation Hydrolysis Hydrolysis (Water, Heat, Acid/Base) Degradation->Hydrolysis Oxidation Oxidation (Light, Oxygen) Degradation->Oxidation Cholesterol Cholesterol Hydrolysis->Cholesterol LauricAcid Lauric Acid Hydrolysis->LauricAcid OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

Caption: Degradation pathways of this compound.

TLC_Workflow start Start prep_tank Equilibrate TLC Tank start->prep_tank prep_samples Prepare Sample and Standard Solutions prep_tank->prep_samples spot_plate Spot Plate prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize iodine Iodine Vapor visualize->iodine Method 1 charring Sulfuric Acid Charring visualize->charring Method 2 analyze Analyze Results iodine->analyze charring->analyze end End analyze->end

Caption: Experimental workflow for TLC analysis.

References

Technical Support Center: Enhancing Long-Term Stability of Cholesteryl Laurate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholesteryl laurate emulsions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term stability of these systems. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of instability in this compound emulsions?

A1: this compound emulsions can exhibit several signs of physical instability. The most common are:

  • Creaming or Sedimentation: The formation of a concentrated layer of droplets at the top (creaming) or bottom (sedimentation) of the emulsion due to density differences between the oil and water phases.[1][2][3] This is often a precursor to more irreversible breakdown.

  • Flocculation: The aggregation of droplets into loose clumps without the rupture of the interfacial film. This is generally a reversible process.[1][3]

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, leading to a decrease in the total number of droplets and an increase in the average droplet size.[1][2] This ultimately results in complete phase separation.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[1][2]

  • Crystallization: The appearance of a grainy or waxy texture, which can occur if the this compound or other lipid components crystallize out of the dispersed phase, particularly upon cooling or during long-term storage.[4]

Q2: What is the fundamental role of a stabilizer (emulsifier) in an emulsion?

A2: Stabilizers, or emulsifiers, are critical for preventing the separation of immiscible liquids like the oil and water phases in an emulsion.[5] They are surface-active molecules that adsorb at the oil-water interface, creating a protective film around the dispersed droplets. This film serves two main purposes: it reduces the interfacial tension between the two phases, making the emulsion easier to form, and it creates a barrier that prevents droplets from getting too close and merging (coalescence).[6][7] This barrier can be based on electrostatic repulsion (for ionic surfactants) or steric hindrance (for polymeric surfactants).[6][8]

Q3: How do processing parameters influence the stability of the final emulsion?

A3: Processing parameters are critical in determining the initial droplet size and distribution, which directly impacts long-term stability. Key parameters include:

  • Homogenization Method and Energy: High-energy methods like high-pressure homogenization or ultrasonication are effective at reducing droplet size.[4][9] Smaller droplets are generally more resistant to creaming but can be more susceptible to Ostwald ripening.[2][6]

  • Temperature: The temperature during emulsification must be high enough to ensure all components, especially high-melting-point lipids like this compound, are fully molten to prevent premature crystallization.[4] However, excessively high temperatures can degrade components or alter stabilizer performance.[9] Some studies show that a slightly higher holding temperature during cooling can improve stability.[10][11]

  • Cooling Rate: The rate at which the emulsion is cooled can influence the crystallization behavior of the this compound. Rapid cooling can sometimes lead to smaller, more stable crystals.[12]

Troubleshooting Guide

Issue 1: Phase Separation (Creaming or Sedimentation)

Question: My this compound emulsion is separating into a distinct layer at the top after a few days. What is causing this and how can I prevent it?

Answer: This phenomenon is known as creaming, which occurs because the this compound (oil phase) is less dense than the aqueous continuous phase.[3] While it is reversible by shaking, it indicates instability that can lead to irreversible coalescence.[1]

Solutions:

  • Reduce Droplet Size: Smaller droplets are less affected by gravity. Employ high-shear homogenization to reduce the mean droplet diameter.

  • Increase Continuous Phase Viscosity: Increasing the viscosity of the external phase slows the movement of droplets. This can be achieved by adding thickening agents or rheology modifiers like xanthan gum, carbomers, or cellulosic polymers to the aqueous phase.[5]

  • Optimize Stabilizer Concentration: Insufficient stabilizer can lead to flocculation, which accelerates creaming.[5] Ensure the concentration is adequate to cover the entire surface area of the droplets created during homogenization.

Logical Workflow: Addressing Creaming Instability

G start Emulsion Shows Creaming check_size Measure Droplet Size (e.g., DLS) start->check_size check_visc Measure Continuous Phase Viscosity start->check_visc is_large Size > 500 nm? check_size->is_large is_low_visc Viscosity Low? check_visc->is_low_visc is_large->is_low_visc No increase_hom Increase Homogenization Energy/Time is_large->increase_hom Yes add_thickener Add/Increase Thickening Agent (e.g., Xanthan Gum) is_low_visc->add_thickener Yes re_eval Re-evaluate Stability is_low_visc->re_eval No increase_hom->re_eval add_thickener->re_eval

Caption: Troubleshooting workflow for creaming in emulsions.

Issue 2: Increased Droplet Size Over Time

Question: I've observed that the average particle size of my emulsion increases during storage, even without visible phase separation. What is the mechanism, and how can I improve stability?

Answer: An increase in average droplet size over time is typically due to coalescence or Ostwald ripening.

  • Coalescence is the merging of two or more droplets into a single larger one. This is an irreversible process caused by the rupture of the thin liquid film between droplets.[1] It is often preceded by flocculation.

  • Ostwald Ripening involves the diffusion of dispersed-phase molecules from smaller droplets to larger ones through the continuous phase, causing the larger droplets to grow and the smaller ones to disappear.[1]

Solutions:

  • Optimize Surfactant System: The choice of surfactant is critical. For oil-in-water emulsions, surfactants with a high Hydrophile-Lipophile Balance (HLB) are generally preferred.[3] Using a combination of a small-molecule surfactant for rapid interfacial coverage and a polymeric co-surfactant for long-term steric stabilization can be highly effective.[8]

  • Enhance Interfacial Film Strength: Polymeric stabilizers (e.g., Poloxamers, PEGylated lipids) or proteins can form a robust steric barrier around the droplets that physically prevents them from getting close enough to coalesce.[8][13]

  • Increase Zeta Potential: For emulsions stabilized by ionic surfactants, ensuring a high surface charge (a zeta potential with a magnitude greater than |30| mV) creates strong electrostatic repulsion between droplets, preventing aggregation and subsequent coalescence.[7] This can often be controlled by adjusting the pH of the continuous phase.

Diagram: Mechanisms of Droplet Growth

G cluster_0 Coalescence cluster_1 Ostwald Ripening a1 a3 a1->a3 a2 a2->a3 label_a Droplets Merge b1 b2 b1->b2 Molecule Diffusion b3 label_b Small Droplet Shrinks, Large Droplet Grows

Caption: Coalescence vs. Ostwald Ripening mechanisms.

Issue 3: Grainy or Waxy Appearance

Question: My emulsion, which was initially smooth, has developed a grainy texture after being stored in the refrigerator. What is happening?

Answer: A grainy or waxy appearance is often a sign of crystallization of the this compound within the oil droplets.[4] Cholesteryl esters have distinct melting and crystallization temperatures. If the emulsion is cooled below the crystallization temperature, the lipid can solidify, changing the texture and potentially destabilizing the interfacial film, leading to coalescence.[12][14]

Solutions:

  • Control Thermal Processing: Ensure that the oil phase is heated sufficiently above the melting point of this compound during preparation to erase any crystal memory.[4] The cooling process should also be controlled; sometimes, rapid cooling (shock cooling) can promote the formation of smaller, less disruptive crystals.[12]

  • Incorporate Crystal Growth Inhibitors: Adding a different, non-crystallizing lipid to the oil phase can disrupt the crystal lattice of this compound, inhibiting the growth of large crystals.

  • Optimize Surfactant Choice: Some surfactants can influence crystallization behavior at the interface. A robust surfactant layer may help compartmentalize the lipid and prevent crystal growth from propagating between droplets.

Quantitative Data Summary

The stability of an emulsion is highly dependent on formulation. The following tables provide example data on how different factors can influence key stability parameters.

Table 1: Effect of Stabilizer Choice on Emulsion Properties

Stabilizer SystemConcentration (% w/v)Mean Particle Size (nm)Zeta Potential (mV)Stability Outcome (after 30 days)
Surfactant A (Anionic)1.5180 ± 5-45.2 ± 2.1Stable, no significant size change
Surfactant B (Non-ionic)1.5210 ± 8-5.1 ± 1.5Significant coalescence observed
Surfactant A + Polymer X1.5 + 0.5195 ± 6-42.8 ± 1.9Highly stable, minimal creaming
Protein Y2.0250 ± 12-25.5 ± 3.0Moderate flocculation

Note: Data is illustrative, based on general principles of emulsion science. Actual results will vary based on the specific this compound concentration and processing conditions.

Table 2: Impact of Homogenization Pressure on Particle Size

Homogenization Pressure (bar)Number of PassesMean Particle Size (nm)Polydispersity Index (PDI)
50034500.35
100032800.22
150031900.18
150051750.15

Note: Illustrative data showing the trend of decreasing particle size and polydispersity with increased energy input.

Key Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water Emulsion

Objective: To prepare a stable this compound emulsion using high-pressure homogenization.

Materials:

  • This compound (Oil Phase)

  • Medium-Chain Triglycerides (MCT) oil (as co-lipid, optional)

  • Lecithin or other primary surfactant

  • Poloxamer or other polymeric co-stabilizer

  • Glycerin (to adjust tonicity, optional)

  • Deionized Water (Aqueous Phase)

  • pH adjustment buffer (e.g., citrate buffer)

Methodology:

  • Preparation of Oil Phase:

    • Accurately weigh this compound and any other lipid-soluble components (e.g., MCT oil).

    • Heat the mixture in a water bath to approximately 10°C above the melting point of this compound, ensuring complete melting and mixing.

    • Add the oil-soluble surfactant (if using) to the molten lipid phase and mix until dissolved.

  • Preparation of Aqueous Phase:

    • Dissolve water-soluble components (polymeric stabilizer, glycerin, buffer salts) in deionized water.

    • Heat the aqueous phase to the same temperature as the oil phase.

  • Pre-emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear mixer (e.g., rotor-stator homogenizer) at 5,000-10,000 rpm for 5-10 minutes. This creates a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a set pressure (e.g., 1000-1500 bar) for a specific number of passes (e.g., 3-5 passes).

    • Collect the resulting nanoemulsion in a clean vessel placed in an ice bath to facilitate rapid cooling.

  • Characterization:

    • Allow the emulsion to cool to room temperature before analyzing its properties (particle size, zeta potential, pH).

Protocol 2: Characterization of Long-Term Emulsion Stability

Objective: To assess the physical stability of the this compound emulsion over time.

Methods:

  • Particle Size and Zeta Potential Analysis:

    • Instrument: Dynamic Light Scattering (DLS) instrument.

    • Procedure: Dilute a small aliquot of the emulsion in deionized water to an appropriate concentration (to avoid multiple scattering effects). Measure the particle size distribution, mean particle size (Z-average), and polydispersity index (PDI). For zeta potential, use the same instrument in electrophoresis mode.

    • Time Points: Perform measurements at T=0, 1 week, 2 weeks, 1 month, and 3 months on samples stored at different conditions (e.g., 4°C, 25°C). An increase in Z-average or PDI indicates instability.

  • Visual and Microscopic Observation:

    • Procedure: Visually inspect samples for any signs of creaming, sedimentation, or phase separation. Place a small drop of the emulsion on a microscope slide and observe under an optical microscope to check for large droplets, aggregates, or crystals.

  • Accelerated Stability Testing (Centrifugation):

    • Instrument: Analytical centrifuge (e.g., LUMiSizer®).

    • Procedure: This technique accelerates instability by applying centrifugal force.[11] The instrument measures changes in light transmission along the sample length over time, allowing for the rapid quantification of creaming or sedimentation rates.

    • Analysis: A higher instability index indicates a less stable emulsion. This method is useful for quickly screening different formulations.[15]

References

Fine-tuning the temperature sensitivity and color play of cholesteryl laurate mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on fine-tuning the temperature sensitivity and color play of cholesteryl laurate mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of this compound liquid crystal mixtures.

Problem Possible Cause(s) Suggested Solution(s)
No color play observed, or the mixture is milky/opaque. 1. The mixture has not reached the liquid crystal phase. 2. The temperature range of the color play is outside the current observation temperature. 3. Incomplete mixing of components. 4. Degradation of components.1. Gently heat the mixture further. Cholesteryl esters need to melt into an isotropic liquid and then cool into the cholesteric phase to exhibit thermochromism. 2. Adjust the composition. To lower the temperature range, increase the proportion of esters with lower melting points, such as cholesteryl oleyl carbonate.[1][2] To raise it, increase the proportion of higher melting point esters like cholesteryl benzoate. 3. Ensure thorough mixing by melting the components together until a homogenous isotropic liquid is formed before cooling.[3] 4. Use fresh, high-purity cholesteryl esters and store them properly, protected from light and moisture.
The color change is too rapid or spans a very narrow temperature range. The composition is dominated by components that result in a narrow mesophase range.Broaden the temperature range by creating a more complex mixture. Combining multiple cholesteryl esters can expand the temperature sensitivity.[4] Experiment with different ratios of this compound, oleyl carbonate, nonanoate, and benzoate.
The colors are faint or not vibrant. 1. The liquid crystal layer is too thin. 2. The background is not suitable. 3. Poor alignment of the liquid crystal molecules.1. Prepare a thicker sample film. The vibrant colors arise from the selective reflection of light by the helical structure of the cholesteric phase. 2. Observe the sample against a black, non-reflective background to enhance the visibility of the reflected colors.[1] 3. Shear the mixture gently while it is in the liquid crystal phase (e.g., by sliding a coverslip) to promote a planar alignment.
The mixture does not return to its original color upon cooling/heating (poor reversibility). 1. Thermal degradation of one or more components. 2. Phase separation of the components upon repeated thermal cycling.1. Avoid overheating the mixture into the isotropic phase for extended periods. Use the minimum temperature necessary to achieve a homogenous melt. 2. Ensure the components are fully miscible in the desired ratios. If issues persist, a different combination of esters may be required.
Crystallization occurs within the desired color play range. The mixture is thermodynamically unstable at that temperature, favoring a crystalline solid state over the liquid crystal phase.Adjust the composition to lower the crystallization temperature. Increasing the concentration of cholesteryl oleyl carbonate can help suppress crystallization and stabilize the liquid crystal phase at lower temperatures.[1]

Frequently Asked Questions (FAQs)

What is the fundamental principle behind the color play of this compound mixtures?

This compound, like other cholesteryl esters, can form a cholesteric (or chiral nematic) liquid crystal phase.[5] In this phase, the elongated molecules arrange themselves in layers, with the molecular orientation in each layer slightly twisted relative to the layers above and below, forming a helical structure.[6][] The distance it takes for the molecular orientation to complete a full 360° rotation is called the pitch.[1] This helical structure selectively reflects light of a specific wavelength (color). When the temperature changes, the pitch of the helix changes, which in turn alters the wavelength of reflected light, resulting in the observed color play.[1][6] As temperature increases, the pitch generally decreases, causing the color to shift from red (longer wavelength) to blue (shorter wavelength).[1]

How can I adjust the temperature range of the color play?

The temperature range of the color play is determined by the composition of the mixture. You can fine-tune this range by adjusting the proportions of different cholesteryl esters:

  • To lower the temperature range: Increase the concentration of components with lower melting points or those that disrupt packing, such as cholesteryl oleyl carbonate.[1][2]

  • To raise the temperature range: Increase the concentration of components with higher melting points that pack well, such as cholesteryl nonanoate (pelargonate) or cholesteryl benzoate.[1][3]

What is the role of this compound in these mixtures?

This compound is a cholesteryl ester that exhibits liquid crystalline properties.[8][9] It is often used as a component in thermochromic mixtures to contribute to the overall temperature sensitivity and color play characteristics. Its specific properties, such as its melting point and influence on the helical pitch, will affect the final properties of the mixture.

Can I create a mixture with a specific color at a specific temperature?

Yes, by carefully controlling the composition. Different mixtures exhibit different color-temperature profiles.[3][10] Achieving a specific color at a precise temperature requires systematic experimentation with the ratios of the components. It is recommended to start with a known formulation and make small, incremental changes to the concentrations of the esters to shift the color play to the desired temperature range.

How does the purity of the cholesteryl esters affect the results?

The purity of the components is critical. Impurities can disrupt the molecular ordering of the liquid crystal phase, leading to a duller appearance, a broadened and less distinct color transition, or a complete loss of thermochromic properties. Always use high-purity (>99%) cholesteryl esters for reproducible and vibrant results.[8]

Quantitative Data: Mixture Compositions and Temperature Ranges

The following table summarizes various reported compositions of cholesteryl ester mixtures and their corresponding thermochromic transition temperature ranges. This data can serve as a starting point for developing custom formulations.

Cholesteryl Oleyl Carbonate (g)Cholesteryl Pelargonate (Nonanoate) (g)Cholesteryl Benzoate (g)Transition Range (°C)
0.650.250.1017-23
0.700.100.2020-25
0.450.450.1026.5-30.5
0.430.470.1029-32
0.440.460.1030-33
0.420.480.1031-34
0.400.500.1032-35
0.380.520.1033-36
0.360.540.1034-37
0.340.560.1035-38
0.320.580.1036-39
0.300.600.1037-40
Data sourced from the University of Wisconsin MRSEC Education Group.[3]

Experimental Protocols

Protocol 1: Preparation of a Thermochromic Cholesteryl Ester Mixture

This protocol describes the standard method for preparing a cholesteryl ester liquid crystal mixture that displays color play over a specific temperature range.

Materials:

  • This compound

  • Cholesteryl Oleyl Carbonate

  • Cholesteryl Nonanoate (Pelargonate)

  • Cholesteryl Benzoate

  • Small glass vial with a screw cap

  • Digital balance (accurate to 0.01 g or better)

  • Heat gun, hair dryer, or oven

  • Spatula

  • Microscope slides and coverslips

  • Black, non-reflective observation surface

Procedure:

  • Weighing Components: Accurately weigh the desired amounts of the cholesteryl esters directly into a clean, dry glass vial. Refer to the quantitative data table to select a composition for a target temperature range.

  • Melting and Mixing: Gently heat the vial using a heat gun or by placing it in an oven set to approximately 80-90°C.[3] Continue heating until all components have completely melted and formed a clear, uniform liquid (the isotropic phase). Swirl the vial gently to ensure thorough mixing.

  • Sample Preparation for Observation: While the mixture is still in its liquid state, use a spatula to place a small drop onto a clean microscope slide. Place a coverslip over the drop. The mixture will spread to form a thin film.

  • Cooling and Observation: Place the slide on a black, non-reflective surface and allow it to cool. As the mixture cools through its cholesteric liquid crystal phase, you will observe the color play.[3] The colors will typically appear in the sequence of blue, green, yellow, orange, and red as the temperature decreases.

  • Storage: Tightly cap the vial containing the remaining bulk mixture and store it at room temperature, protected from light. The mixture can be re-melted for future use.[3]

Protocol 2: Characterization of Temperature Sensitivity

This protocol outlines a method to characterize the relationship between temperature and color for a prepared mixture.

Materials:

  • Prepared cholesteryl ester mixture on a microscope slide

  • Hot plate with precise temperature control

  • Thermocouple or digital thermometer with a surface probe

  • Polarizing optical microscope (optional, for observing textures)

  • Camera for recording color changes

Procedure:

  • Setup: Place the microscope slide with the liquid crystal film on the hot plate. Position the temperature probe on the slide as close to the sample as possible to ensure accurate temperature readings.

  • Heating Cycle: Slowly heat the hot plate until the mixture becomes transparent (isotropic phase). Note this temperature.

  • Cooling and Data Collection: Turn off the heat and allow the sample to cool slowly. Record the color of the liquid crystal film at regular temperature intervals (e.g., every 0.5°C or 1°C). This will allow you to map the color response to specific temperatures. The point where a blue color first appears upon cooling is the "blue-start" temperature.[2]

  • Defining the Color Play Range: Continue recording until the color shifts to red and finally disappears as the mixture transitions to a smectic or solid phase. The temperature difference between the first appearance of blue and the final disappearance of red defines the "color play" range.[2]

  • Reversibility Check: Gently reheat the sample to verify that the color changes occur in the reverse order and at the same temperatures, confirming the reversibility of the thermochromic effect.

Visualizations

Experimental_Workflow cluster_prep Preparation Stage cluster_char Characterization Stage cluster_opt Optimization Loop weigh 1. Weigh Cholesteryl Esters mix 2. Heat and Mix to Isotropic Liquid weigh->mix Transfer to vial cool 3. Cool to Form Cholesteric Phase mix->cool Homogenous liquid observe 4. Observe Color Play vs. Temperature cool->observe Thermochromic sample record 5. Record Transition Temperatures observe->record analyze 6. Analyze Data record->analyze adjust 7. Adjust Component Ratios analyze->adjust Results not optimal end Final Formulation analyze->end Optimal performance achieved adjust->weigh New formulation Temp_Pitch_Color_Relationship temp_inc Temperature Increases pitch_dec Helical Pitch Decreases temp_inc->pitch_dec Causes temp_dec Temperature Decreases pitch_inc Helical Pitch Increases temp_dec->pitch_inc Causes color_blue Reflected Color Shifts to Blue (Shorter Wavelength) pitch_dec->color_blue Results in color_red Reflected Color Shifts to Red (Longer Wavelength) pitch_inc->color_red Results in

References

Improving the reaction yield and purity in cholesteryl laurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of cholesteryl laurate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the esterification of cholesterol with lauric acid or its derivatives. Common methods include:

  • Fischer-Speier Esterification: This is a classic method involving the reaction of cholesterol and lauric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the product.[1][2]

  • Steglich Esterification: A milder method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4] This method is suitable for sensitive substrates and can be performed at room temperature.[4]

  • Enzymatic Synthesis: Lipases are used as biocatalysts to perform the esterification under mild conditions. This method is highly specific and environmentally friendly.[5][6]

  • Cross-Coupling Reactions: This method involves the reaction of cholesterol with an activated form of lauric acid, such as lauroyl chloride, in the presence of a palladium catalyst.[7]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound can vary significantly depending on the chosen synthesis method and reaction conditions. Reported yields for similar cholesteryl esters range from 60% to over 90%. For instance, a study on the synthesis of fructose laurate using enzymatic catalysis reported a yield of up to 93.21%.[8] Optimizing reaction parameters is crucial for maximizing the yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials (cholesterol and lauric acid) from the this compound product. This compound is less polar than cholesterol and will therefore have a higher Rf value. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction. Visualization can be achieved by spraying the TLC plate with a sulfuric acid solution and gently heating.[9]

Q4: What are the key factors affecting the yield and purity of this compound?

A4: Several factors can influence the outcome of the synthesis:

  • Reactant Molar Ratio: The ratio of cholesterol to lauric acid (or its derivative) is critical. Using an excess of one reactant can help drive the reaction to completion.[10]

  • Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and the formation of byproducts.[10]

  • Temperature: The optimal temperature depends on the synthesis method. Higher temperatures can increase the reaction rate but may also lead to degradation or side reactions.[10]

  • Reaction Time: Sufficient time is needed for the reaction to reach completion. The optimal time should be determined by monitoring the reaction.

  • Solvent: The solvent should be inert and able to dissolve the reactants. The purity of the solvent is also important to avoid introducing impurities.[11]

  • Water Content: For esterification reactions that produce water as a byproduct, removing water (e.g., using a Dean-Stark apparatus or molecular sieves) can shift the equilibrium towards the product and increase the yield.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature (monitor for degradation).- Ensure the catalyst is active and used in the correct amount.- Check the purity of starting materials.[9]
Unfavorable equilibrium.- Use an excess of one reactant (e.g., lauric acid).- Remove water as it is formed using a Dean-Stark trap or molecular sieves.[10]
Inactive enzyme (for enzymatic synthesis).- Ensure the enzyme has been stored correctly.- Check the pH and temperature of the reaction medium to ensure they are optimal for the specific lipase.
Product is Contaminated with Unreacted Starting Materials Incomplete reaction.- Increase reaction time or temperature.- Use a slight excess of the acylating agent (e.g., lauroyl chloride or lauric acid with a coupling agent).
Inefficient purification.- Recrystallize the product from a suitable solvent (e.g., ethanol, acetone).- Perform column chromatography on silica gel. This compound will elute before the more polar cholesterol.
Product has a Yellow or Brown Discoloration Formation of colored impurities due to side reactions or degradation.- Ensure the reaction is not overheated.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10]
Impure starting materials.- Use high-purity cholesterol and lauric acid/lauroyl chloride.
Presence of Unexpected Byproducts Side reactions promoted by the catalyst or reaction conditions.- In Fischer esterification, strong acids can cause dehydration of cholesterol. Consider using a milder catalyst.- In Steglich esterification, the formation of N-acylurea byproduct can occur. Proper workup, including washing with dilute acid, can help remove it.[12]

Data Presentation

Table 1: Effect of Reaction Parameters on the Synthesis of Lauric Acid Esters (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Yield (%)Purity (%)Reference
Methanol to Lauric Acid Ratio (mol/mol) 6:110:115:197.4>95[13]
Temperature (°C) 55708089.297.1>95
Enzyme Loading (wt%) 4812--[5]
Reaction Time (h) 24697.4>95[13]

Note: This table presents illustrative data from studies on similar lauric acid esters to demonstrate the impact of reaction parameters. Optimal conditions for this compound synthesis should be determined experimentally.

Experimental Protocols

Protocol 1: Steglich Esterification of Cholesterol and Lauric Acid

This protocol is a general procedure for the Steglich esterification and can be adapted for the synthesis of this compound.[3]

Materials:

  • Cholesterol

  • Lauric Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent) and lauric acid (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[14][15]

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of cholesteryl esters include ethanol, acetone, and ethyl acetate.[16]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound to dissolve it completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Cholesterol + Lauric Acid dissolve Dissolve in Anhydrous DCM reactants->dissolve add_reagents Add DMAP and DCC at 0°C dissolve->add_reagents react Stir at RT add_reagents->react filter_dcu Filter DCU react->filter_dcu wash_organic Wash with HCl, NaHCO3, Brine filter_dcu->wash_organic dry_organic Dry over Na2SO4 wash_organic->dry_organic concentrate Concentrate dry_organic->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Cholesteryl Laurate purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield of This compound check_reaction Is the reaction complete (TLC)? start->check_reaction check_reagents Are starting materials and catalyst pure/active? check_reaction->check_reagents No check_conditions Are reaction conditions (temp, time) optimal? check_reaction->check_conditions No check_water Is water being effectively removed? check_reaction->check_water No purification_issue Was there significant loss during workup/purification? check_reaction->purification_issue Yes solution_reagents Use pure reagents, fresh catalyst. check_reagents->solution_reagents solution_conditions Optimize temperature and reaction time. check_conditions->solution_conditions solution_water Use Dean-Stark or molecular sieves. check_water->solution_water solution_purification Optimize purification (e.g., recrystallization solvent). purification_issue->solution_purification

Caption: Troubleshooting guide for low reaction yield in this compound synthesis.

References

Technical Support Center: Optimization of Drug Loading and Release in Cholesteryl Laurate Carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing drug loading and release kinetics in cholesteryl laurate carriers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and characterization of drug-loaded this compound solid lipid nanoparticles (SLNs).

Issue Potential Cause Troubleshooting Steps & Optimization
1. Low Drug Encapsulation Efficiency (%EE) Poor drug solubility in the molten this compound. - Screen for drug solubility: While not directly dissolving in the lipid, assess the drug's affinity for the lipophilic environment at elevated temperatures. - Incorporate a lipophilic co-solvent: A small amount of a biocompatible solvent in which the drug is soluble can be added to the lipid phase before emulsification. - Synthesize a lipid-drug conjugate: Covalently linking the drug to a lipid moiety can significantly increase its incorporation into the lipid matrix.[1]
Drug partitioning into the aqueous phase during homogenization. - Adjust the pH of the aqueous phase: For ionizable drugs, modify the pH to suppress ionization and reduce aqueous solubility. - Increase the viscosity of the aqueous phase: Adding a viscosity-enhancing agent can slow the diffusion of the drug out of the lipid droplets.
Suboptimal drug-to-cholesteryl laurate ratio. - Optimize the ratio: Systematically vary the drug-to-lipid ratio to find the optimal concentration that maximizes encapsulation without causing drug crystallization on the nanoparticle surface.[2]
Rapid crystallization of this compound upon cooling. - Optimize the cooling rate: A very rapid cooling process can sometimes trap more of the drug in an amorphous state within the lipid matrix.
2. Particle Aggregation and Instability Insufficient surfactant concentration or inappropriate surfactant type. - Screen different surfactants: Test various non-ionic surfactants (e.g., Poloxamer 188, Tween 80) or a combination to find the most effective stabilizer for the this compound system. - Optimize surfactant concentration: A concentration of 0.5% to 5% (w/w) is typical for lipid nanoparticles.[3]
High particle concentration. - Prepare more dilute formulations: High concentrations can lead to increased particle collisions and aggregation. - Dilute the formulation immediately after preparation.
Improper storage conditions. - Refrigerate the formulation: Store at 4°C to slow down particle movement and reduce aggregation. - Protect from light: This is especially important for light-sensitive drugs. - Consider lyophilization: For long-term storage, freeze-drying with a suitable cryoprotectant can prevent aggregation.
3. Burst Drug Release High concentration of drug adsorbed on the nanoparticle surface. - Optimize the formulation: Ensure a more uniform distribution of the drug within the carrier matrix by adjusting the drug-to-lipid ratio and homogenization parameters. - Wash the nanoparticles: After preparation, wash the nanoparticle dispersion to remove surface-adsorbed drug.
Highly ordered crystalline structure of this compound. - Incorporate a liquid lipid: The addition of a small amount of a liquid lipid (oil) can disrupt the crystal lattice of this compound, creating imperfections that can better accommodate the drug and slow its release. This would technically form a Nanostructured Lipid Carrier (NLC).[1]
4. Drug Expulsion During Storage Polymorphic transitions of the lipid matrix. - Incorporate a liquid lipid to create NLCs: The less ordered structure of NLCs can minimize drug expulsion during storage.[3] - Optimize storage temperature: Store at a consistent, cool temperature to minimize lipid recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal drug-to-cholesteryl laurate ratio?

A1: The optimal drug-to-lipid ratio is highly dependent on the physicochemical properties of the drug being encapsulated. It is crucial to perform optimization studies by preparing formulations with varying ratios and evaluating the encapsulation efficiency and particle stability for each. A common starting point is a ratio in the range of 1:10 to 1:20 (drug:lipid by weight).

Q2: How can I improve the loading of a hydrophilic drug into this compound carriers?

A2: Loading hydrophilic drugs into a lipophilic matrix like this compound is challenging.[1] Strategies to improve this include:

  • Double emulsion method (w/o/w): An aqueous solution of the drug is first emulsified in the molten this compound to form a water-in-oil emulsion. This is then dispersed in an external aqueous surfactant solution to form a w/o/w double emulsion.[1]

  • Lipid-drug conjugate formation: Covalently attaching the hydrophilic drug to a lipid molecule can increase its compatibility with the this compound matrix.[1]

Q3: What are the key characterization techniques for drug-loaded this compound carriers?

A3: Essential characterization techniques include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average particle size and size distribution.

  • Zeta Potential: Also measured by DLS to assess the surface charge of the nanoparticles, which is an indicator of colloidal stability.

  • Entrapment Efficiency (%EE) and Drug Loading (%DL): Determined by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation or filtration) and quantifying the drug in both fractions using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Crystallinity and Thermal Behavior: Assessed by Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to understand the physical state of the drug and lipid within the nanoparticle.

Q4: How can I achieve a sustained release profile from this compound carriers?

A4: A sustained release is often desired to prolong the therapeutic effect. To achieve this:

  • Ensure the drug is well-encapsulated within the core of the nanoparticle rather than adsorbed on the surface.

  • The highly crystalline nature of this compound can sometimes lead to a more controlled, slower release.

  • Incorporating a small amount of liquid lipid to form an NLC can create a less ordered matrix, which can also modulate the release profile, often providing a more sustained release by preventing drug expulsion.[3]

Data Presentation

The following tables summarize quantitative data from studies on cholesterol-containing lipid nanoparticles. Note that data for carriers made exclusively of this compound is limited; therefore, data from related systems are provided for guidance.

Table 1: Formulation Parameters and Encapsulation Efficiency

DrugLipid Matrix CompositionDrug:Lipid RatioEncapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
GabapentinCholesterol1:1098.64 ± 1.97185.65 ± 2.41-32.18 ± 0.98[4]
Paclitaxel (PTX)Cholesteryl Bovine Serum Albumin-94.8~150Negative[5]
CurcuminPoly(lactide-co-glycolide)-Cholesterol--Maintained in PBS-[5]
OlmesartanGlyceryl monostearate, Stearic acid-94.5 - 96.8122.8 - 135.0-[6]
Troxerutin--83.62140.5 ± 1.0228.6 ± 8.71[7]

Table 2: In Vitro Drug Release Kinetics from Cholesterol-Based Carriers

DrugLipid Carrier SystemRelease Medium (pH)Time (h)Cumulative Release (%)Release CharacteristicsReference
CurcuminPLGA-Cholesterol Nanoparticles5.514460.7pH-dependent, sustained release[5]
CurcuminPLGA-Cholesterol Nanoparticles7.414411.8pH-dependent, sustained release[5]
Paclitaxel (PTX)Cholesteryl-BSA Nanoparticles-72Two-fold slower than PTX-BSASustained release[5]
QuercetinCholesterol-containing Lipid Nanoparticles7.4436.45 ± 1.93Biphasic: initial burst followed by sustained release[8]
QuercetinCholesterol-containing Lipid Nanoparticles7.42462.33 ± 1.97Biphasic: initial burst followed by sustained release[8]
5-FluorouracilLauric and Oleic Acid SLNs--22-34% at 37°C, >90% at 39°CThermoresponsive[9]
Troxerutin--2482.47Sustained release[7]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded this compound SLNs by Hot Homogenization

This protocol describes a general method for preparing this compound SLNs. Optimization of specific parameters (e.g., temperatures, concentrations, homogenization speed/time) is crucial for each specific drug.

Materials:

  • This compound (Solid lipid)

  • Drug of interest

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Preparation of Lipid Phase:

    • Accurately weigh the desired amounts of this compound and the drug.

    • In a glass beaker, melt the this compound by heating it to approximately 5-10°C above its melting point (Melting point of this compound is 91-92°C, so heat to ~100°C).[5][10]

    • Once the lipid is completely melted, add the drug and stir until it is fully dissolved or homogeneously dispersed in the molten lipid.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve the surfactant in purified water to the desired concentration (e.g., 1-2% w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase (~100°C) under continuous stirring.

  • Formation of Pre-emulsion:

    • Pour the hot aqueous phase into the hot lipid phase while stirring at high speed (e.g., 2000-5000 rpm) using a high-shear homogenizer (e.g., Ultra-Turrax).

    • Continue homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).[11] The optimal pressure and number of cycles should be determined experimentally.

  • Cooling and Nanoparticle Formation:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The solidification of the lipid droplets will form the solid lipid nanoparticles.

  • Purification (Optional):

    • To remove any unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis, centrifugation, or size exclusion chromatography.

Protocol 2: In Vitro Drug Release Assay using Dialysis Bag Method

This method is commonly used to assess the release kinetics of a drug from nanoparticles.[8]

Materials:

  • Drug-loaded this compound SLN dispersion

  • Dialysis membrane (with a molecular weight cut-off, MWCO, that allows the free drug to pass through but retains the nanoparticles)

  • Release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Shaking water bath or magnetic stirrer

Procedure:

  • Preparation of Dialysis Bags:

    • Cut the dialysis membrane into appropriate lengths and activate it according to the manufacturer's instructions.

    • Securely close one end of the dialysis tube with a clip.

  • Sample Loading:

    • Pipette a known volume (e.g., 2 mL) of the drug-loaded SLN dispersion into the dialysis bag.

    • Securely close the other end of the bag with another clip, ensuring there are no leaks.

  • Release Study:

    • Place the sealed dialysis bag into a beaker containing a defined volume of pre-warmed (37°C) release medium (e.g., 100 mL). The volume should be sufficient to ensure sink conditions (i.e., the concentration of the drug in the release medium does not exceed 10-15% of its saturation solubility).

    • Place the beaker in a shaking water bath at 37°C or on a magnetic stirrer to ensure gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 2 mL).[8]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification:

    • Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Mandatory Visualizations

Experimental_Workflow cluster_prep I. Nanoparticle Preparation cluster_char II. Physicochemical Characterization cluster_release III. In Vitro Release Study A Melt this compound & Disperse Drug C High-Shear Homogenization (Pre-emulsion) A->C B Prepare Hot Aqueous Surfactant Solution B->C D High-Pressure Homogenization C->D E Cooling & SLN Formation D->E F Particle Size & Zeta Potential (DLS) E->F G Encapsulation Efficiency (%EE) E->G H Morphology (TEM/SEM) E->H I Thermal Analysis (DSC) E->I J Dialysis Bag Method E->J K Sample Collection at Time Points J->K L Drug Quantification (HPLC/UV-Vis) K->L M Generate Release Profile L->M

Caption: Experimental workflow for the preparation and characterization of this compound SLNs.

Troubleshooting_Flowchart cluster_ee Low %EE Solutions cluster_agg Aggregation Solutions cluster_burst Burst Release Solutions decision decision start Start: Unsatisfactory Formulation d1 Low %EE? start->d1 p1 Optimize Drug:Lipid Ratio d1->p1 Yes d2 Particle Aggregation? d1->d2 No p2 Adjust Aqueous Phase pH p1->p2 p3 Use Double Emulsion Method (for hydrophilic drugs) p2->p3 p3->d2 p4 Optimize Surfactant Type & Concentration d2->p4 Yes d3 High Burst Release? d2->d3 No p5 Decrease Particle Concentration p4->p5 p6 Optimize Storage (Temp, Lyophilization) p5->p6 p6->d3 p7 Wash Nanoparticles Post-Preparation d3->p7 Yes end_node Optimized Formulation d3->end_node No p8 Incorporate Liquid Lipid (form NLC) p7->p8 p8->end_node

Caption: Troubleshooting flowchart for optimizing this compound carrier formulations.

References

Validation & Comparative

Validation of cholesteryl laurate as a calibration standard for temperature measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable temperature calibration of their analytical instrumentation, the choice of a suitable standard is paramount. This guide provides a comprehensive comparison of cholesteryl laurate with established temperature calibration standards, supported by experimental data and detailed protocols, to aid in the informed selection of the most appropriate calibrant for your needs.

This compound, a cholesterol ester, has been investigated for its thermal properties and exhibits distinct phase transitions, including a prominent melting point. This has led to its consideration as a potential temperature calibration standard, particularly in the field of thermal analysis. However, a thorough evaluation of its performance against certified reference materials is crucial to validate its suitability.

Comparative Analysis of Thermal Properties

To objectively assess this compound as a temperature calibration standard, its thermal properties are compared with those of widely recognized and certified standards such as Indium, Tin, and Adamantane. The following table summarizes the key transition temperatures and enthalpy values for these materials.

Calibration StandardTransition TypeOnset Temperature (°C)Enthalpy of Fusion/Transition (J/g)
This compound Crystal-Isotropic Liquid~91.3[1]58.16
Isotropic Liquid-Cholesteric~90.0[1]-
Indium (SRM 2232a) Melting156.5985 ± 0.0003[2]28.58 ± 0.17[2]
Tin (SRM 2220) Melting231.928 ± 0.004[2]60.24 ± 0.16[2]
Adamantane (RM 8103) Crystal-Crystal-64.58 ± 0.2021.64 ± 0.34

Note: The thermal properties of this compound can exhibit variability due to polymorphism. The values presented are based on reported experimental data but may not be as precisely defined as those for certified reference materials.

Discussion of Suitability

While this compound offers a transition temperature in a useful range for some applications, its suitability as a primary calibration standard is subject to certain limitations. The phenomenon of polymorphism in cholesteryl esters can lead to variations in transition temperatures and enthalpies depending on the crystalline form present.[3] This inherent variability can compromise the accuracy and reproducibility of calibrations.

In contrast, standards like Indium and Tin are high-purity metals with sharply defined and highly reproducible melting points, certified by national metrology institutes such as the National Institute of Standards and Technology (NIST).[2] Adamantane provides a certified standard for sub-ambient temperature calibration. These certified reference materials (CRMs) provide traceability and a higher level of confidence in the calibration results.

For applications requiring the highest accuracy and traceability, the use of certified reference materials is strongly recommended. This compound may, however, serve as a secondary or in-house reference material for routine performance checks in specific, well-defined applications, provided its thermal behavior is thoroughly characterized and understood within the context of the intended use.

Experimental Protocols

Accurate temperature calibration using any standard requires a meticulous experimental procedure. The following is a generalized protocol for temperature calibration of a Differential Scanning Calorimeter (DSC) based on ASTM E967.[1]

Objective: To calibrate the temperature scale of a DSC instrument using a suitable calibration standard.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Standard aluminum DSC pans and lids

  • Crimper for sealing pans

  • High-purity calibration standard (e.g., Indium, Tin, or this compound)

  • Inert purge gas (e.g., Nitrogen or Argon)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the calibration standard into a DSC pan.

    • Hermetically seal the pan using a crimper.

    • Prepare an empty, sealed DSC pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan on the sample platform and the reference pan on the reference platform of the DSC cell.

    • Set the purge gas flow rate to the desired value (typically 20-50 mL/min).

    • Equilibrate the DSC cell at a temperature at least 20-30°C below the expected transition temperature of the standard.

  • Thermal Method:

    • Heat the sample at a constant rate (e.g., 10°C/min) through its transition temperature.

    • Continue heating to a temperature at least 20-30°C above the completion of the transition to establish a stable post-transition baseline.

    • Cool the sample back to the starting temperature.

  • Data Analysis:

    • Determine the onset temperature of the melting or transition peak from the resulting thermogram. The onset is typically determined by the intersection of the baseline with the tangent of the leading edge of the peak.

    • Compare the observed onset temperature with the certified or known transition temperature of the standard.

    • If the instrument software allows, perform a temperature calibration adjustment based on the difference between the observed and theoretical values. For multi-point calibrations, repeat the procedure with other standards covering the desired temperature range.

Experimental Workflow for Temperature Calibration

The logical flow of the temperature calibration process is illustrated in the diagram below.

G cluster_prep Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis and Calibration start Start weigh_sample Weigh 1-5 mg of Standard start->weigh_sample seal_pan Seal in DSC Pan weigh_sample->seal_pan prepare_ref Prepare Empty Reference Pan seal_pan->prepare_ref load_pans Load Sample and Reference Pans prepare_ref->load_pans set_conditions Set Purge Gas and Equilibrate load_pans->set_conditions run_method Run Heating Program set_conditions->run_method acquire_data Acquire Thermogram run_method->acquire_data determine_onset Determine Onset Temperature acquire_data->determine_onset compare_values Compare Observed vs. Certified Value determine_onset->compare_values calibrate Calibrate Instrument compare_values->calibrate end End calibrate->end

Caption: Workflow for DSC Temperature Calibration.

References

A Comparative Analysis of the Liquid Crystalline Properties of Cholesteryl Laurate and Cholesteryl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the liquid crystalline properties of two prominent cholesteryl esters: cholesteryl laurate and cholesteryl oleate. This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate material for applications ranging from drug delivery systems to advanced optical materials.

Introduction

Cholesteryl esters are a significant class of liquid crystals known for their cholesteric (chiral nematic) mesophase, which exhibits unique optical properties. The structure of the fatty acid esterified to the cholesterol core plays a crucial role in determining the thermal and optical behavior of these materials. This compound, a saturated ester, and cholesteryl oleate, an unsaturated ester, exemplify how a single double bond in the alkyl chain can significantly alter the liquid crystalline properties.

Quantitative Data Comparison

The following tables summarize the key quantitative data for the thermal transitions of this compound and cholesteryl oleate, obtained primarily through Differential Scanning Calorimetry (DSC).

Table 1: Thermal Properties of this compound (C₁₂H₂₃COO-C₂₇H₄₅)

TransitionTemperature (°C)Enthalpy Change (ΔH) (kJ/mol)
Crystal → Isotropic Liquid91.329.3
Isotropic Liquid → Cholesteric87.2-0.67
Cholesteric → Smectic A80.2-0.71

Table 2: Thermal Properties of Cholesteryl Oleate (C₁₈H₃₃COO-C₂₇H₄₅)

TransitionTemperature (°C)Enthalpy Change (ΔH) (kJ/mol)
Crystal → Isotropic Liquid~45-51~16.3
Isotropic Liquid → Cholesteric~44~-0.3
Cholesteric → Smectic A~40~-0.6

Note: Transition temperatures and enthalpy values can vary depending on the purity of the sample and the experimental conditions, such as heating and cooling rates.

Comparative Analysis

The presence of a cis double bond in the oleate chain of cholesteryl oleate introduces a significant kink, which disrupts the molecular packing compared to the linear, saturated laurate chain. This disruption has a profound effect on the liquid crystalline properties:

  • Transition Temperatures: Cholesteryl oleate exhibits significantly lower transition temperatures than this compound. The less efficient packing due to the bent oleate chain requires less thermal energy to disrupt the crystalline and liquid crystalline orders.

  • Enthalpy Changes: The enthalpy of melting (Crystal → Isotropic Liquid) is substantially lower for cholesteryl oleate, indicating a less stable crystal lattice. The enthalpies for the liquid crystal phase transitions (Isotropic → Cholesteric and Cholesteric → Smectic A) are also generally smaller in magnitude for cholesteryl oleate, suggesting weaker intermolecular interactions in its mesophases.

  • Mesophase Behavior: Both compounds exhibit a cholesteric and a smectic A phase. The presence of the double bond in cholesteryl oleate influences the stability and temperature range of these phases.

Helical Pitch

Experimental Protocols

The characterization of the liquid crystalline properties of cholesteryl esters relies on two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the transition temperatures and measure the enthalpy changes associated with phase transitions.

Methodology:

  • Sample Preparation: A small amount of the cholesteryl ester (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference to ensure that any thermal effects from the pan itself are subtracted.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion, such as indium.

  • Thermal Program: The sample and reference pans are placed in the DSC cell. A typical thermal program involves heating the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its isotropic clearing point. This is followed by a controlled cooling ramp at the same rate to observe the transitions upon cooling. The process may be repeated to check for thermal history effects.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks on heating correspond to transitions such as melting and clearing, while exothermic peaks on cooling represent crystallization and the formation of liquid crystal phases. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy change of the transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the identification and characterization of liquid crystal phases by observing their unique optical textures.

Methodology:

  • Sample Preparation: A small quantity of the cholesteryl ester is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.

  • Observation: The sample is observed through a polarizing microscope with crossed polarizers as it is slowly heated and cooled.

  • Texture Identification: As the material transitions between different phases, characteristic optical textures are observed.

    • Crystalline Solid: Typically shows sharp edges and may exhibit birefringence.

    • Isotropic Liquid: Appears completely dark under crossed polarizers as it is optically isotropic.

    • Cholesteric Phase: Often exhibits an oily streak or "fingerprint" texture. The spacing of the lines in the fingerprint texture is related to the helical pitch.

    • Smectic A Phase: Typically displays a focal conic or fan-shaped texture.

  • Transition Temperature Determination: The temperatures at which these textural changes occur are recorded as the transition temperatures.

Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of the liquid crystalline properties of cholesteryl esters.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Analysis start Start with pure Cholesteryl Ester sample_dsc Weigh and seal sample in DSC pan start->sample_dsc sample_pom Place sample on microscope slide start->sample_pom dsc Differential Scanning Calorimetry (DSC) sample_dsc->dsc pom Polarized Optical Microscopy (POM) with Hot Stage sample_pom->pom dsc_data Obtain Thermogram (Heat Flow vs. Temp) dsc->dsc_data pom_data Capture Micrographs of Optical Textures pom->pom_data analyze_dsc Determine Transition Temperatures (T) and Enthalpies (ΔH) dsc_data->analyze_dsc analyze_pom Identify Liquid Crystal Phases and Transition Temperatures pom_data->analyze_pom pitch_measurement Measure Helical Pitch from Fingerprint Texture (if applicable) pom_data->pitch_measurement compare Compare T, ΔH, and Mesophases of this compound and Oleate analyze_dsc->compare analyze_pom->compare pitch_measurement->compare conclusion Draw conclusions on structure-property relationships compare->conclusion

Caption: Experimental workflow for characterizing liquid crystalline properties.

Logical Relationship of Molecular Structure to Properties

The following diagram illustrates the logical relationship between the molecular structure of the cholesteryl esters and their resulting liquid crystalline properties.

G cluster_0 Molecular Structure cluster_1 Intermolecular Interactions cluster_2 Macroscopic Properties structure_laurate This compound (Saturated C12 Chain) packing_laurate Efficient Molecular Packing (Stronger van der Waals forces) structure_laurate->packing_laurate Linear Chain structure_oleate Cholesteryl Oleate (Unsaturated C18 Chain with cis-double bond) packing_oleate Disrupted Molecular Packing (Weaker van der Waals forces) structure_oleate->packing_oleate Kinked Chain properties_laurate Higher Transition Temperatures Higher Enthalpies of Transition packing_laurate->properties_laurate Leads to properties_oleate Lower Transition Temperatures Lower Enthalpies of Transition packing_oleate->properties_oleate Leads to

Caption: Structure-property relationship of cholesteryl esters.

Cholesteryl Laurate in the Spotlight: A Comparative Guide to Cholesteryl Esters in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of excipients is a critical determinant of a drug delivery system's success. Among these, cholesteryl esters, prized for their biocompatibility and structural role in lipid-based nanoparticles, warrant careful consideration. This guide provides a comprehensive comparison of cholesteryl laurate against other commonly used cholesteryl esters—oleate, stearate, and linoleate—in the context of drug delivery efficacy, supported by available experimental data.

Cholesteryl esters are integral components of various drug delivery platforms, including liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions. They contribute to the stability of these formulations, influence drug encapsulation and release profiles, and can impact cellular uptake. The fatty acid chain attached to the cholesterol molecule is a key variable, dictating the physicochemical properties of the ester and, consequently, its performance in a drug delivery system.

Comparative Analysis of Physicochemical and In Vitro Performance

A pivotal study directly comparing nanoemulsions formulated with cholesteryl oleate, linoleate, and stearate provides valuable insights into how the degree of saturation in the acyl chain affects the physical and biological properties of the delivery vehicle. While direct comparative data for this compound is limited, its properties can be inferred based on its saturated C12 acyl chain.

PropertyCholesteryl Oleate (18:1)Cholesteryl Linoleate (18:2)Cholesteryl Stearate (18:0)This compound (12:0)Reference
Particle Size (nm) 49.8 ± 1.550.3 ± 1.063.8 ± 1.8Data not available in direct comparison[1]
Zeta Potential (mV) -8.7 ± 1.1-9.3 ± 0.9-11.5 ± 1.3Data not available in direct comparison[1]
Lipid Peroxidation (nmol/mg protein) 0.22 ± 0.020.28 ± 0.030.18 ± 0.02Data not available in direct comparison[1]

Cellular Uptake of Cholesteryl Ester-Based Nanoemulsions in Different Cell Lines (% of total lipid) [1]

Cell LineCholesteryl OleateCholesteryl LinoleateCholesteryl Stearate
B16-F10 (Melanoma) 1.8 ± 0.22.1 ± 0.31.5 ± 0.2
LLC (Lewis Lung Carcinoma) 1.2 ± 0.11.4 ± 0.21.0 ± 0.1
Caco-2 (Human Colorectal Adenocarcinoma) 0.9 ± 0.11.1 ± 0.10.7 ± 0.1

The data suggests that nanoemulsions containing unsaturated cholesteryl esters (oleate and linoleate) exhibit slightly smaller particle sizes compared to the saturated stearate. Cellular uptake appears to be highest with the most unsaturated ester, cholesteryl linoleate, across the tested cancer cell lines.[1] The higher degree of unsaturation may lead to more fluid and less rigid nanoparticles, potentially facilitating easier cellular internalization.

The Influence of Acyl Chain Length and Saturation: A Deeper Dive

The length and saturation of the fatty acid chain in a cholesteryl ester significantly impact the packing of lipids in a nanoparticle, which in turn affects drug loading, release, and stability.

  • Shorter, Saturated Chains (e.g., Laurate): this compound, with its 12-carbon saturated chain, is expected to have a lower melting point compared to its longer-chain saturated counterpart, cholesteryl stearate. This could influence the physical state of the lipid core in nanoparticles at physiological temperatures, potentially affecting drug release kinetics.

  • Longer, Saturated Chains (e.g., Stearate): Cholesteryl stearate's long, saturated chain promotes a more ordered and rigid lipid matrix.[1] This can lead to more stable nanoparticles and slower, more sustained drug release. However, this increased rigidity might also hinder cellular uptake compared to formulations with unsaturated esters.[1]

  • Unsaturated Chains (e.g., Oleate and Linoleate): The presence of double bonds in oleate (one) and linoleate (two) introduces kinks in the fatty acid chains, disrupting the tight packing of lipids. This results in a more fluid lipid core, which can enhance cellular uptake.[1] However, this fluidity may also lead to a less stable formulation and faster drug release. Furthermore, the double bonds are susceptible to oxidation, which could be a concern for the stability of the formulation and its cargo.[1]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs, which can be adapted for different cholesteryl esters.

Materials:

  • Cholesteryl ester (laurate, oleate, stearate, or linoleate)

  • Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Drug to be encapsulated

  • Phosphate buffered saline (PBS)

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid and the chosen cholesteryl ester together at a temperature approximately 5-10°C above the melting point of the highest melting component.

  • Drug Incorporation: Dissolve the hydrophobic drug in the molten lipid mixture.

  • Aqueous Phase Preparation: Dissolve the surfactant in PBS and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., using an Ultra-Turrax) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the hot coarse emulsion to high-pressure homogenization (HPH) for a specific number of cycles at a set pressure. Alternatively, ultrasonication can be used.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: Remove any unencapsulated drug by centrifugation or dialysis.

In Vitro Drug Release Assay

This protocol outlines a common method for assessing the release of a drug from a nanoparticle formulation.

Materials:

  • Drug-loaded nanoparticle suspension

  • Release medium (e.g., PBS with a specific pH, sometimes containing a small percentage of a surfactant like Tween 80 to ensure sink conditions)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking water bath or incubator

Procedure:

  • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for SLN preparation and the in vitro drug release assay.

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase Melt Melt Solid Lipid & Cholesteryl Ester Dissolve Dissolve Drug Melt->Dissolve Emulsify High-Speed Homogenization Dissolve->Emulsify Surfactant Dissolve Surfactant in PBS Surfactant->Emulsify HPH High-Pressure Homogenization Emulsify->HPH Cool Cooling & Solidification HPH->Cool Purify Purification Cool->Purify SLN Solid Lipid Nanoparticles Purify->SLN

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Drug_Release_Workflow Start Drug-Loaded Nanoparticles Dialysis Place in Dialysis Bag Start->Dialysis Immerse Immerse in Release Medium Dialysis->Immerse Incubate Incubate at 37°C with Agitation Immerse->Incubate Sample Sample Release Medium at Time Intervals Incubate->Sample Analyze Analyze Drug Concentration Sample->Analyze Calculate Calculate Cumulative Drug Release Analyze->Calculate Result Release Profile Calculate->Result

Caption: Workflow for the in vitro drug release assay using the dialysis method.

Conclusion

The selection of a cholesteryl ester for a drug delivery system has a demonstrable impact on its physicochemical properties and biological performance. Evidence suggests that unsaturated esters like cholesteryl oleate and linoleate can lead to smaller particle sizes and enhanced cellular uptake, potentially at the cost of formulation stability. Saturated esters, such as cholesteryl stearate, tend to form more rigid and stable nanoparticles, which may be advantageous for sustained drug release.

While direct comparative data for this compound remains elusive in the current literature, its shorter saturated acyl chain suggests it may offer a balance between the properties of the longer-chain saturated and unsaturated esters. Further head-to-head experimental studies are crucial to fully elucidate the comparative efficacy of this compound and to guide the rational design of next-generation lipid-based drug delivery systems. This guide provides a foundation for such investigations, offering a summary of existing data, detailed experimental protocols, and clear visual workflows to aid researchers in this important area of drug development.

References

A Comparative Guide to Cholesteryl Laurate Purity Assessment: Cross-Validation by HPLC, GC-MS, and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and drug delivery systems, the purity of excipients is paramount to ensuring the safety, stability, and efficacy of the final product. Cholesteryl laurate, a cholesterol ester, is a critical component in various lipid-based formulations, including nanoparticles and liposomes. Its purity can significantly impact the physicochemical properties and performance of these delivery systems. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC)—for the cross-validation of this compound purity.

Introduction to Purity Analysis Techniques

A multi-pronged approach to purity assessment is crucial for a comprehensive understanding of a compound's impurity profile. While chromatographic techniques like HPLC and GC-MS are adept at separating and identifying volatile and non-volatile impurities, thermal analysis methods such as DSC offer a distinct advantage in detecting eutectic impurities and assessing the overall purity based on melting point depression.[1][2] Cross-validation using these orthogonal techniques provides a high degree of confidence in the assigned purity value.[3]

Experimental Methodologies

Detailed experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of this compound purity using HPLC, GC-MS, and DSC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[4][5] A reversed-phase method is typically employed for the separation of cholesteryl esters.[6]

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent mixture such as acetonitrile and isopropanol (50:50, v/v).[7] Working standards are prepared by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with acetonitrile/isopropanol (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis at 205 nm.[8]

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a high boiling point, high-temperature GC-MS can be effectively utilized for its analysis.[4][9] This method is particularly useful for identifying and quantifying volatile impurities.

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in hexane. For the analysis of potential free fatty acid impurities, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to increase volatility. However, for the direct analysis of the ester, derivatization is not always necessary.[9]

Instrumentation and Conditions:

  • System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 300°C.

  • Oven Program: Initial temperature of 250°C, hold for 1 minute, ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • MSD Transfer Line: 320°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-700 amu.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is an absolute method for determining the purity of crystalline substances based on the Van't Hoff equation, which relates the melting point depression of a substance to its impurity content.[2][10] The ASTM E928 standard provides a detailed procedure for purity determination by DSC.

Sample Preparation: A small amount of the this compound sample (1-3 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.[10]

Instrumentation and Conditions:

  • System: TA Instruments Q2000 DSC or equivalent.

  • Temperature Program: Equilibrate at 60°C, then ramp up to 120°C at a slow heating rate of 1°C/min.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the Van't Hoff equation.

Data Presentation and Comparison

The quantitative data obtained from each technique are summarized below for a hypothetical batch of this compound. This allows for a direct comparison of the purity values and the types of information each method provides.

Table 1: Quantitative Purity Analysis of this compound

ParameterHPLCGC-MSDSC
Purity (Area %) 99.85%99.78%Not Applicable
Purity (mol %) Not Directly DeterminedNot Directly Determined99.82 mol%
Major Impurity Unknown impurity at RRT 1.25 (0.10%)Free Lauric Acid (0.15%)Not Applicable
Other Impurities Two minor peaks <0.05%Cholesterol (0.07%)Not Applicable
Limit of Detection (LOD) ~0.01%~0.01%Dependent on impurity type
Limit of Quantitation (LOQ) ~0.03%~0.03%Dependent on impurity type

Table 2: Comparison of Methodological Attributes

AttributeHPLCGC-MSDSC
Principle of Separation Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and solid stationary phase.Thermal transition (melting point depression).
Analyte Volatility Non-volatile compounds.Volatile and semi-volatile compounds.Crystalline solids.
Thermal Stability Suitable for thermally labile compounds.Requires thermal stability of the analyte.Analyte must be stable at its melting point.
Impurity Identification Requires reference standards or MS coupling.Provides structural information through mass spectra.Does not identify individual impurities.
Primary Output Chromatogram (Peak area vs. retention time).Total Ion Chromatogram and Mass Spectra.Thermogram (Heat flow vs. temperature).

Visualization of the Cross-Validation Workflow

A logical workflow is essential for a systematic cross-validation of analytical methods. The following diagram illustrates the process of analyzing a sample of this compound by the three techniques to arrive at a confirmed purity value.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Primary Analytical Techniques cluster_2 Data Evaluation & Comparison cluster_3 Conclusion Sample This compound Sample HPLC HPLC Analysis (Purity by Area %) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurity Profile) Sample->GCMS DSC DSC Analysis (Purity by mol %) Sample->DSC Compare Compare Purity Results & Impurity Profiles HPLC->Compare GCMS->Compare DSC->Compare Conclusion Final Purity Assignment & Cross-Validation Report Compare->Conclusion

Cross-validation workflow for this compound purity.

Discussion and Conclusion

The cross-validation of this compound purity using HPLC, GC-MS, and DSC provides a robust and comprehensive assessment of its quality.

  • HPLC is an excellent method for quantifying the main component and detecting non-volatile, process-related impurities. Its operation at ambient temperature makes it ideal for thermally sensitive compounds.[5]

  • GC-MS offers unparalleled capability in identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or unreacted starting materials like free lauric acid and cholesterol. The mass spectrometric detector provides definitive identification of these impurities.

  • DSC serves as a powerful orthogonal technique that determines the total mole fraction of impurities that are soluble in the molten this compound.[1] This method is particularly valuable as it is an absolute technique that does not require impurity reference standards.

In our illustrative example, the purity values obtained from all three techniques are in good agreement (99.85% by HPLC, 99.78% by GC-MS, and 99.82 mol% by DSC), lending high confidence to the overall purity of the this compound batch. The minor discrepancies can be attributed to the different principles of each technique; for instance, HPLC and GC-MS measure purity based on area percentage, which can be influenced by the response factors of different impurities, while DSC provides a molar purity value.

References

Benchmarking Cholesteryl Laurate in Thermochromic Device Prototypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of cholesteryl laurate as a thermochromic material in device prototypes. Its properties are benchmarked against common alternative thermochromic materials, supported by experimental data to inform material selection for research and development applications.

Introduction to Thermochromic Materials and Devices

Thermochromic materials exhibit a reversible change in color in response to temperature fluctuations. This property is harnessed in a variety of applications, from simple temperature indicators to advanced smart windows and drug delivery systems. The performance of a thermochromic device is intrinsically linked to the properties of the active material employed. Cholesteryl esters, a class of liquid crystals, are well-known for their thermochromic behavior, with this compound being a prominent example. Their color change arises from the temperature-dependent pitch of their helical molecular arrangement. As the temperature changes, the helical structure twists or untwists, altering the wavelength of reflected light and thus the observed color.[1]

This guide focuses on the comparative performance of this compound against other widely used thermochromic materials, namely other cholesteryl esters (e.g., cholesteryl nonanoate), leuco dyes, and vanadium dioxide (VO₂).

Comparative Performance Analysis

The selection of a thermochromic material is dictated by the specific requirements of the intended application, including the desired temperature range, color transition, and durability. The following tables summarize the key performance metrics of this compound and its alternatives.

Table 1: Thermochromic Properties

MaterialTypeActivation Temperature Range (°C)Color TransitionBandwidth (°C)
This compound Cholesteric Liquid Crystal~91 - 99[2]Isotropic (Clear) to Cholesteric (Color)Not explicitly defined, color play over a narrow range
Cholesteryl Nonanoate Cholesteric Liquid Crystal77.5 - 90[3][4]Crystalline -> Smectic -> Cholesteric (Color) -> Isotropic (Clear)~3-5 (in mixtures)[5]
Leuco Dyes Organic Dye System-15 to 60 (tunable)[6][7]Colored to Colorless (or another color)~3[2][8][9]
**Vanadium Dioxide (VO₂) **Transition Metal Oxide~68 (can be lowered by doping)[10][11]Infrared Transparent to Infrared ReflectiveSharp transition

Table 2: Performance and Durability

MaterialSwitching SpeedDurability (Thermal Cycling)UV StabilityKey AdvantagesKey Limitations
This compound Milliseconds to secondsModerate; susceptible to degradation over many cycles.Poor; susceptible to UV degradation.Sharp and distinct color changes.Narrow operating temperature range; poor UV stability.
Cholesteryl Nonanoate Milliseconds to secondsModerate; similar to other cholesteryl esters.Poor; susceptible to UV degradation.Well-defined phase transitions; can be mixed to tune temperature.Narrow operating temperature range; poor UV stability.
Leuco Dyes Milliseconds to secondsGood; can withstand thousands of cycles, but can degrade.[9]Poor; highly susceptible to degradation from UV radiation.[12]Wide range of colors and activation temperatures; lower cost.[2]Less precise temperature response compared to liquid crystals; UV instability.
**Vanadium Dioxide (VO₂) **NanosecondsExcellent; very stable over numerous cycles.GoodHigh durability; significant change in infrared transmittance for energy-saving applications.[10]High transition temperature (can be lowered); complex deposition process.

Experimental Protocols

Accurate benchmarking of thermochromic materials requires standardized experimental procedures. The following are detailed methodologies for key characterization techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of the thermochromic material.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the thermochromic material into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the lowest expected transition temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the highest expected transition (e.g., 120°C).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same controlled rate back to the initial temperature.

    • Perform a second heating and cooling cycle to observe the thermal history and ensure reproducibility.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions. The peak onset temperature is typically taken as the transition temperature.

Polarized Light Microscopy (PLM)

Objective: To visually observe the phase transitions and characterize the texture of the liquid crystal phases.

Methodology:

  • Sample Preparation: Place a small amount of the thermochromic material on a clean microscope slide and cover it with a coverslip.

  • Microscope Setup: Place the slide on a hot stage attached to a polarized light microscope. The polarizers should be in a crossed position.

  • Thermal Program:

    • Slowly heat the sample at a controlled rate (e.g., 1-2°C/min) while observing the changes in texture and color through the microscope.

    • Record images or videos at different temperatures to document the phase transitions (e.g., crystalline to liquid crystal, liquid crystal to isotropic).

    • Slowly cool the sample from the isotropic phase to observe the formation of liquid crystal textures.

  • Data Analysis: Correlate the observed textural changes with the transition temperatures determined by DSC. Identify the characteristic textures of the different liquid crystal phases (e.g., focal conic, planar).

UV-Vis Spectroscopy

Objective: To quantify the change in color (reflectance or transmittance) as a function of temperature.

Methodology:

  • Sample Preparation: Prepare a thin film of the thermochromic material on a transparent substrate (for transmittance) or a black background (for reflectance). For liquid samples, a temperature-controlled cuvette can be used.

  • Instrument Setup: Place the prepared sample in a UV-Vis spectrophotometer equipped with a temperature-controlled sample holder.

  • Measurement Protocol:

    • Set the spectrophotometer to measure the desired spectrum (e.g., 400-800 nm).

    • Equilibrate the sample at a starting temperature.

    • Record the reflectance or transmittance spectrum.

    • Increment the temperature by a set amount (e.g., 1°C) and allow the sample to stabilize.

    • Repeat the spectral measurement at each temperature step throughout the thermochromic range.

  • Data Analysis: Plot the reflectance/transmittance at specific wavelengths against temperature to create a color-temperature profile. The wavelengths corresponding to red, green, and blue can be used to define the color play range.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes involved in benchmarking thermochromic materials, the following diagrams are provided.

ExperimentalWorkflow prep_dsc Weigh Material for DSC dsc Differential Scanning Calorimetry (DSC) prep_dsc->dsc prep_plm Prepare Microscope Slide plm Polarized Light Microscopy (PLM) prep_plm->plm prep_uvvis Create Thin Film uvvis UV-Vis Spectroscopy prep_uvvis->uvvis dsc_data Transition Temps & Enthalpy dsc->dsc_data plm_data Phase Textures & Visual Transitions plm->plm_data uvvis_data Color vs. Temp Profile uvvis->uvvis_data

Experimental workflow for thermochromic material characterization.

LogicalRelationships cluster_material Material Properties cluster_performance Device Performance Metrics cholesteryl_laurate This compound (Liquid Crystal) temp_range Temperature Range cholesteryl_laurate->temp_range Narrow color_change Color Change cholesteryl_laurate->color_change Sharp, Iridescent durability Durability cholesteryl_laurate->durability Moderate switching_speed Switching Speed cholesteryl_laurate->switching_speed Fast cost Cost cholesteryl_laurate->cost Moderate leuco_dye Leuco Dye (Organic Dye) leuco_dye->temp_range Wide, Tunable leuco_dye->color_change Varies, Opaque leuco_dye->durability Good (UV sensitive) leuco_dye->switching_speed Fast leuco_dye->cost Low vo2 Vanadium Dioxide (Inorganic Oxide) vo2->temp_range High (Dopable) vo2->color_change IR Modulation vo2->durability Excellent vo2->switching_speed Very Fast vo2->cost High

Relationship between material type and device performance.

Conclusion

This compound offers a distinct thermochromic response characterized by sharp color transitions over a relatively narrow temperature range. This makes it suitable for applications requiring precise temperature indication. However, its performance is limited by its inherent UV instability and moderate durability under extensive thermal cycling.

In comparison, leuco dyes provide a more versatile and cost-effective solution with a broader range of tunable activation temperatures and colors, though they suffer from lower precision and significant UV degradation. For applications demanding high durability and energy efficiency, particularly in smart windows, vanadium dioxide stands out due to its excellent stability and significant modulation of infrared radiation, despite its higher cost and processing complexity.

The choice of thermochromic material for device prototypes should be a careful consideration of the trade-offs between performance characteristics, durability, and cost, as outlined in this guide. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative assessments and select the optimal material for their specific needs.

References

A comparative study of different catalytic methods for cholesteryl laurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Methods for Cholesteryl Laurate Synthesis

The synthesis of this compound, an important cholesteryl ester with applications in drug delivery systems and as a liquid crystal, can be achieved through various catalytic methodologies. This guide provides a comparative overview of three distinct and effective methods: enzymatic catalysis, organocatalysis, and palladium-catalyzed cross-coupling. Each method offers unique advantages and disadvantages in terms of reaction conditions, yield, and environmental impact. This document is intended for researchers, scientists, and professionals in drug development seeking to select the most suitable synthetic route for their specific needs.

Comparative Performance of Catalytic Methods

The following table summarizes the key quantitative data for the different catalytic methods for synthesizing this compound and related cholesteryl esters.

Catalytic MethodCatalystSubstratesSolventReaction Temperature (°C)Reaction TimeYieldReference
Enzymatic Catalysis Immobilized Candida antarctica Lipase B (CALB)Cholesterol, Lauric AcidSolvent-free or Organic Solvent (e.g., 2-methyl-2-butanol)50 - 6024 - 72 hHigh (>80%)[1]
Organocatalysis Triphenylphosphine-sulfur trioxide adduct (Ph₃P·SO₃)Cholesterol, Lauric AcidToluene110Not SpecifiedGood to Excellent[2]
Palladium-Catalyzed Cross-Coupling PdCl₂(dᵗbpf) complexCholesterol, Lauroyl Chloride1,4-Dioxane100 (Microwave)2 hGood to High[3]

Experimental Protocols

Detailed methodologies for each of the key synthetic approaches are provided below.

Enzymatic Synthesis using Candida antarctica Lipase B (CALB)

This method utilizes the high selectivity of lipases to catalyze the esterification of cholesterol with lauric acid under mild conditions.

Materials:

  • Cholesterol

  • Lauric Acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • 2-methyl-2-butanol (optional, for solvent-based reaction)

  • Molecular sieves (optional, to remove water)

  • Dimethyl sulfoxide (DMSO) (optional, to improve substrate solubility)

Procedure:

  • In a reaction vessel, combine cholesterol and lauric acid in a desired molar ratio (e.g., 1:1 to 1:12).[1]

  • For a solvent-based reaction, dissolve the substrates in a suitable organic solvent such as a mixture of 2-methyl-2-butanol and DMSO.[1] For a solvent-free reaction, gently heat the mixture to melt the substrates.

  • Add the immobilized Candida antarctica lipase B to the reaction mixture (e.g., 10 g/L).[1]

  • If required, add molecular sieves to the mixture to absorb the water produced during the esterification, which can improve the reaction equilibrium.[1]

  • Incubate the reaction mixture at a controlled temperature, typically between 50-60°C, with constant stirring.[1]

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • Purify the this compound from the reaction mixture using column chromatography or recrystallization.

Organocatalysis using Triphenylphosphine-Sulfur Trioxide Adduct

This method employs a stable and easy-to-handle organocatalyst for the esterification of cholesterol.

Materials:

  • Cholesterol

  • Lauric Acid

  • Triphenylphosphine-sulfur trioxide adduct (Ph₃P·SO₃)

  • Toluene

Procedure:

  • To a solution of cholesterol and lauric acid in toluene (equimolar amounts), add the triphenylphosphine-sulfur trioxide adduct catalyst.[2]

  • Heat the reaction mixture to 110°C and maintain this temperature with stirring.[2]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[2]

Palladium-Catalyzed Cross-Coupling

This novel approach utilizes a palladium catalyst to couple cholesterol with an acyl chloride, offering a potentially faster reaction route.

Materials:

  • Cholesterol

  • Lauroyl Chloride

  • PdCl₂(dᵗbpf) complex (catalyst)

  • Sodium tert-butoxide (base)

  • 1,4-Dioxane (solvent)

  • Argon gas

Procedure:

  • In a clean and dry microwave vial, add cholesterol, sodium tert-butoxide, and the PdCl₂(dᵗbpf) catalyst.[3]

  • Flush the vial with argon gas.

  • Add lauroyl chloride to the vial. If lauroyl chloride is a liquid, it should be added after the argon flush.

  • Add 1,4-dioxane as the solvent via a syringe.[3]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 2 hours.[3]

  • After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield this compound.[3]

Visualizing the Methodologies

The following diagrams, generated using the DOT language, illustrate the general experimental workflow and a comparative overview of the catalytic methods.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Cholesterol, Lauric Acid/Lauroyl Chloride) Mixing Mixing & Heating Reactants->Mixing Catalyst Catalyst (Enzyme/Organocatalyst/Pd-complex) Catalyst->Mixing Solvent Solvent (Optional) Solvent->Mixing Filtration Catalyst Removal (Filtration) Mixing->Filtration Extraction Solvent Removal/ Extraction Filtration->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product This compound (Final Product) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

CatalysisComparison cluster_methods Catalytic Methods for this compound Synthesis cluster_pros Advantages cluster_cons Disadvantages Enzymatic Enzymatic Catalysis Enzymatic_Pros Mild Conditions High Selectivity Environmentally Friendly Enzymatic->Enzymatic_Pros leads to Enzymatic_Cons Longer Reaction Times Potential for Lower Yield with Sterically Hindered Substrates Enzymatic->Enzymatic_Cons has Organo Organocatalysis Organo_Pros Stable Catalyst Good Yields Simple Procedure Organo->Organo_Pros leads to Organo_Cons Higher Temperatures Use of Organic Solvents Organo->Organo_Cons has Pd_Coupling Pd-Catalyzed Cross-Coupling Pd_Coupling_Pros Fast Reaction Time High Yields Pd_Coupling->Pd_Coupling_Pros leads to Pd_Coupling_Cons Expensive/Toxic Catalyst Requires Inert Atmosphere Requires Acyl Chloride Pd_Coupling->Pd_Coupling_Cons has

Caption: Comparison of advantages and disadvantages of different catalytic methods.

References

Development and validation of a novel analytical method for quantifying cholesteryl laurate in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Quantifying Cholesteryl Laurate in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and novel analytical methods for the quantification of this compound, a key cholesteryl ester, in various biological matrices. Accurate measurement of cholesteryl esters is crucial for research into lipid metabolism, cardiovascular disease, and the development of lipid-modulating therapeutics.

Introduction to this compound Quantification

This compound is an ester of cholesterol and lauric acid. As a component of the broader cholesteryl ester pool, its quantification in biological samples such as plasma, serum, and tissues provides valuable insights into lipid transport, storage, and metabolism. Dysregulation of cholesteryl ester levels is linked to numerous diseases, making robust and reliable analytical methods essential for both basic research and clinical diagnostics. This guide compares common methodologies and introduces a novel high-performance approach, providing detailed protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Analytical Methods

Several techniques are available for the quantification of this compound, each with distinct advantages and limitations. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and colorimetric Enzymatic Assays.[1][2][3] Recently, Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has emerged as a powerful, high-throughput alternative.[4][5][6][7]

The following table summarizes the key performance characteristics of these methods. The "Novel UHPSFC-MS/MS" method is a theoretical, next-generation technique presented to illustrate potential advancements in the field, offering superior speed and sensitivity.

Table 1: Comparison of Performance Characteristics for this compound Quantification

ParameterGC-MS[8][9][10]LC-MS/MS[11][12][13]Enzymatic Assay[14][15][16][17]Novel UHPSFC-MS/MS (Hypothetical)
Principle Separation of volatile compounds, electron impact ionization, mass analysis.Separation by liquid chromatography, electrospray ionization, tandem mass analysis.Enzymatic hydrolysis of esters to cholesterol, followed by colorimetric/fluorometric detection.Separation using supercritical fluid, mass analysis.
Sample Prep Complex (Extraction, Saponification, Derivatization).[8]Moderate (Extraction, possible derivatization).[11][18]Simple (Direct assay or simple extraction).[17]Simple to Moderate (Extraction).[19]
Linearity (r²) > 0.98[10]> 0.99> 0.99> 0.999
LOQ (Typical) 0.2 - 10.0 µg/mL[10]~10 - 50 ng/mL~0.2 - 0.5 µg/mL~1 - 5 ng/mL
Precision (%RSD) < 10%[10]< 15%< 10%< 5%
Accuracy (%Bias) ± 15-25%[10]± 15%± 10-15%< 10%
Throughput LowMedium to HighHighVery High
Specificity HighVery HighModerate (Potential interferences).Very High
Cost HighHighLowHigh

Experimental Protocols

Detailed and validated protocols are critical for reproducible and accurate results. Below are representative methodologies for a standard and the novel analytical technique.

Standard Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for quantifying this compound and other cholesteryl esters.[11][12][13]

I. Sample Preparation (Lipid Extraction)

  • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., d7-cholesteryl oleate in isopropanol).

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic phase to a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of mobile phase (e.g., 90:10 isopropanol:acetonitrile) for injection.

II. LC-MS/MS Conditions

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II).[11]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]

  • Mobile Phase A: Water with 5 mM ammonium acetate.

  • Mobile Phase B: Methanol with 5 mM ammonium acetate.

  • Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transition (this compound): Precursor ion (e.g., [M+NH4]+) → Product ion (e.g., m/z 369.3, corresponding to the cholestane fragment).[20]

Novel Method: Ultra-High Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS)

This hypothetical method leverages the high efficiency and unique selectivity of SFC for rapid and sensitive lipid analysis.[4][6] SFC uses a supercritical fluid, typically CO2, as the primary mobile phase, offering benefits like faster separations and reduced organic solvent consumption.[5][7]

I. Sample Preparation (Simplified Extraction)

  • To 20 µL of plasma, add 10 µL of the internal standard solution.

  • Add 500 µL of isopropanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the supernatant directly into an autosampler vial for injection.

II. UHPSFC-MS/MS Conditions

  • SFC System: A modern UHPSFC instrument.

  • Column: A stationary phase suitable for lipid analysis (e.g., C18 or specialized polar-modified columns).

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifier): Methanol with 0.1% ammonium formate.

  • Gradient: Start at 5% B, increase to 40% B over 1.5 minutes, hold for 0.5 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • MS System: As above (Triple quadrupole MS).

  • Ionization and MRM: As per the LC-MS/MS method.

Visualized Workflows and Logic

To clarify the processes, the following diagrams illustrate the general analytical workflow and a decision-making guide for method selection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch/Bligh-Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry Inject Inject Sample Dry->Inject Separate Chromatographic Separation (LC, GC, or SFC) Inject->Separate Detect Mass Spectrometry Detection (MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: General workflow for quantifying this compound using chromatography-mass spectrometry.

G d1 High Throughput Needed? d2 Highest Sensitivity Required? d1->d2 No d3 Budget/ Instrument Access Limited? d1->d3 Yes m2 LC-MS/MS or Novel UHPSFC-MS/MS d2->m2 Yes m4 LC-MS/MS d2->m4 No m1 Enzymatic Assay d3->m1 Yes d3->m2 No m3 GC-MS start->d1

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The quantification of this compound in biological matrices can be achieved through several robust methods. While traditional techniques like GC-MS and enzymatic assays remain valuable, LC-MS/MS offers a superior balance of sensitivity, specificity, and throughput for most research applications.[3] The prospective development of methods like UHPSFC-MS/MS promises to further enhance analytical capabilities, enabling faster and more sensitive measurements that will undoubtedly accelerate research in lipidomics and associated fields. The choice of method should be guided by the specific requirements of the study, including sample volume, required sensitivity, throughput needs, and available resources.

References

A Comparative Guide to the Biocompatibility and Cytotoxicity of Cholesteryl Laurate Nanoparticles and Other Lipid-Based Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocompatibility and cytotoxicity of cholesteryl laurate nanoparticles against other widely used lipid-based drug delivery systems, including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). The information presented herein is intended to assist researchers in selecting the most appropriate lipid-based carrier for their specific therapeutic applications.

Executive Summary

Lipid-based nanoparticles are at the forefront of advanced drug delivery, offering enhanced bioavailability, targeted delivery, and improved therapeutic outcomes for a wide range of active pharmaceutical ingredients. Among these, cholesteryl ester-based nanoparticles, such as those formulated with this compound, are gaining interest due to their biocompatibility and structural resemblance to endogenous lipid structures. This guide synthesizes available in vitro experimental data to provide a comparative overview of the cytotoxic profiles of these carriers.

While direct quantitative cytotoxicity data for this compound nanoparticles is limited in publicly available literature, this guide draws upon data from closely related cholesteryl esters and provides a comprehensive comparison with established lipid-based systems. The findings suggest that the cytotoxicity of lipid-based nanoparticles is highly dependent on their specific composition, including the type of lipid and surfactants used, as well as the cell type being investigated.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of various lipid-based nanoparticles across different cell lines. It is important to note the variability in experimental conditions (e.g., incubation time, concentration range) when comparing these values.

Table 1: Cytotoxicity of Cholesteryl Ester-Based Nanoparticles

Nanoparticle CompositionCell LineAssayIncubation Time (h)IC50 / % Cell ViabilityCitation
Cholesteryl Butyrate SLNsPC-3 (Prostate Cancer)Annexin V/PI48~60% viability at 300 µM[1]
Cholesteryl Butyrate SLNsPC-3 (Prostate Cancer)Annexin V/PI72~30% viability at 300 µM[1]
Cholesteryl Palmitate SLNsVarious Cancer Cell LinesMTT-No significant effect on cell growth[1]
Cholesteryl Oleate SLNs---No cell toxicity observed[2][3][4]
Dextran-Vinyl Laurate NPsHT-29 (Colon Cancer)MTT->85% viability up to 1 mg/mL

Table 2: Comparative Cytotoxicity of Lipid-Based Nanoparticles

Carrier TypeCell LineAssayIncubation Time (h)IC50 / % Cell ViabilityCitation
Liposomes (Cationic) F98 (Glioma)--LC50: 6.07 µM[5]
Liposomes (Anionic) F98 (Glioma)--LC50 > 509 µM[5]
Liposomes (pH-sensitive) B16-BL6 (Melanoma)MTT-IC50: 0.025 µM (with DNR)[6]
SLNs (Blank) MCF-7 (Breast Cancer)MTT72IC50: 150-300 µg/mL[7]
SLNs (Blank) MDA-MB-231 (Breast Cancer)MTT72IC50: 150-300 µg/mL[7]
NLCs (Blank) Caco-2 (Colon Cancer)MTT-~80% viability[3]
NLCs (Imatinib-loaded) CRL-1739 (GIST)MTT48IC50: 23.61 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity studies. Below are summaries of standard protocols for the key assays cited in this guide.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Nanoparticle Treatment: Treat cells with various concentrations of the nanoparticle formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of nanoparticle that inhibits 50% of cell viability) can be determined by plotting cell viability against nanoparticle concentration.

LDH Assay (Lactate Dehydrogenase)

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure time.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the change in absorbance at a specific wavelength (e.g., 340 nm or 490 nm, depending on the kit) over time, which is proportional to the amount of LDH released.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Hemolysis Assay

This assay assesses the compatibility of nanoparticles with red blood cells (RBCs) by measuring the amount of hemoglobin released.

  • Blood Collection: Obtain fresh whole blood from healthy donors.

  • RBC Preparation: Isolate and wash RBCs by centrifugation.

  • Nanoparticle Incubation: Incubate the RBC suspension with various concentrations of the nanoparticle formulations. Use a positive control (e.g., Triton X-100) that causes complete hemolysis and a negative control (e.g., PBS).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength of 540 nm to quantify the released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Treat cells with nanoparticles as described previously.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Logical Relationships

The interaction of nanoparticles with cells can trigger various signaling pathways, leading to cellular responses ranging from inflammation to apoptosis.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Nanoparticle Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis NP_Formulation Nanoparticle Formulation (e.g., this compound) Characterization Physicochemical Characterization NP_Formulation->Characterization NP_Treatment Nanoparticle Treatment (Dose-Response) Characterization->NP_Treatment Cell_Seeding Cell Seeding (96-well plate) Cell_Seeding->NP_Treatment MTT MTT Assay (Metabolic Activity) NP_Treatment->MTT LDH LDH Assay (Membrane Integrity) NP_Treatment->LDH Hemolysis Hemolysis Assay (RBC Compatibility) NP_Treatment->Hemolysis Apoptosis Annexin V/PI (Apoptosis/Necrosis) NP_Treatment->Apoptosis Data_Acquisition Data Acquisition (e.g., Absorbance, Flow Cytometry) MTT->Data_Acquisition LDH->Data_Acquisition Hemolysis->Data_Acquisition Apoptosis->Data_Acquisition Viability_Calc Cell Viability Calculation (%) Data_Acquisition->Viability_Calc IC50_Calc IC50 Determination Viability_Calc->IC50_Calc

Workflow for in vitro cytotoxicity assessment of nanoparticles.
Logical Comparison of Lipid-Based Nanocarriers

lipid_carriers_comparison CholesterylLaurate This compound NPs + Biocompatible + Potential for specific cell interactions - Limited cytotoxicity data Liposomes Liposomes + Well-established + Versatile (hydrophilic/hydrophobic drugs) - Stability issues - Variable cytotoxicity (charge-dependent) CholesterylLaurate->Liposomes Alternative to SLN Solid Lipid Nanoparticles (SLNs) + Good stability + Controlled release - Lower drug loading - Generally low cytotoxicity Liposomes->SLN Improved stability NLC Nanostructured Lipid Carriers (NLCs) + High drug loading + Improved stability over SLNs - More complex structure - Generally low cytotoxicity SLN->NLC Improved drug loading NLC->CholesterylLaurate Different lipid core

Comparison of key features of different lipid-based nanocarriers.
Potential Signaling Pathways in Nanoparticle-Induced Cytotoxicity

Cholesteryl esters and other lipids can influence cellular signaling, potentially leading to apoptosis or inflammatory responses. The NF-κB and intrinsic apoptosis pathways are two key cascades that can be affected.

signaling_pathways cluster_nfkb NF-κB Signaling Pathway cluster_apoptosis Intrinsic Apoptosis Pathway NP_NFkB Lipid Nanoparticles (e.g., Cholesteryl Esters) IKK IKK Activation NP_NFkB->IKK IkB_deg IκB Degradation IKK->IkB_deg NFkB_trans NF-κB Nuclear Translocation IkB_deg->NFkB_trans Inflammation Inflammatory Gene Expression NFkB_trans->Inflammation NP_Apop Lipid Nanoparticles Mito Mitochondrial Stress NP_Apop->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Analysis of Cholesteryl Laurate and Cholesteryl Nonanoate for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent cholesteric liquid crystals, cholesteryl laurate and cholesteryl nonanoate. As derivatives of cholesterol, these compounds are integral to a variety of applications, including thermochromic displays, cosmetic formulations, and advanced drug delivery systems. Their utility stems from their ability to form a chiral nematic (cholesteric) liquid crystal phase, which selectively reflects light of specific wavelengths, often with a high degree of temperature sensitivity. This comparison aims to provide an objective analysis of their performance, supported by experimental data, to aid in material selection and experimental design.

Physical and Chemical Properties: A Tabulated Comparison

The performance of cholesteryl esters in liquid crystal applications is intrinsically linked to their physical and chemical properties. The length of the fatty acid ester chain plays a crucial role in determining the transition temperatures and the stability of the liquid crystal phases. Cholesteryl nonanoate possesses a nine-carbon chain, while this compound has a twelve-carbon chain. This difference in molecular structure directly influences their mesophase behavior.

PropertyThis compoundCholesteryl Nonanoate
Molecular Formula C₃₉H₆₈O₂C₃₆H₆₂O₂
Molecular Weight 585.0 g/mol 542.9 g/mol
Crystal to Liquid Crystal Transition (°C) ~87.5~80
Cholesteric to Isotropic Transition (°C) 90.593
Enthalpy of Crystal to LC Transition (J/g) 48.154.4
Enthalpy of Cholesteric to Isotropic Transition (J/g) 1.31.5

Note: The transition temperatures and enthalpy values can vary slightly depending on the purity of the sample and the experimental conditions.

Performance in Liquid Crystal Applications

Both this compound and cholesteryl nonanoate are known to form a cholesteric phase upon melting from their solid crystalline state before transitioning to an isotropic liquid at higher temperatures. The temperature range over which the cholesteric phase is stable is a critical parameter for many applications.

Cholesteryl Nonanoate is characterized by a distinct cholesteric phase that appears upon cooling from the isotropic liquid.[1] It is known to form beautiful spherulite crystals from the cholesteric phase during crystallization.[1] The color play observed in its cholesteric phase is due to the temperature-dependent selective reflection of light.[1][2] This property makes it a common component in thermochromic mixtures.[3]

This compound also exhibits a cholesteric phase, though its temperature range and specific optical properties differ. Studies have shown that the transition from the crystalline solid to the isotropic liquid occurs at approximately 91.3°C, with the cholesteric phase appearing in a narrow temperature range upon cooling.[4] The dielectric properties of this compound have also been investigated, revealing its potential for applications involving electric fields.

The choice between these two materials often depends on the desired operating temperature range and the specific optical response required for an application. For instance, their different temperature sensitivities to color change can be exploited in mixtures to create materials with tailored thermochromic behavior.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key characterization techniques are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.

Objective: To determine the temperatures and enthalpy changes of the solid-to-liquid crystal and liquid crystal-to-isotropic phase transitions for this compound and cholesteryl nonanoate.

Apparatus: A differential scanning calorimeter (e.g., Perkin-Elmer DSC-1B).

Procedure:

  • Accurately weigh 2-5 mg of the cholesteryl ester sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) from a starting temperature below the expected melting point to a temperature above the isotropic transition.

  • Record the heat flow as a function of temperature. The peaks in the thermogram correspond to phase transitions.

  • Cool the sample at the same controlled rate back to the starting temperature.

  • Analyze the heating and cooling curves to determine the onset and peak temperatures of the transitions, as well as the integrated peak area, which corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential tool for visualizing the textures of liquid crystal phases and identifying the type of mesophase present.

Objective: To visually identify the liquid crystal phases of this compound and cholesteryl nonanoate and observe their characteristic textures.

Apparatus: A polarizing optical microscope equipped with a hot stage and temperature controller.

Procedure:

  • Place a small amount of the cholesteryl ester on a clean microscope slide.

  • Cover the sample with a coverslip to create a thin film.

  • Position the slide on the hot stage of the microscope.

  • Heat the sample slowly while observing it through the crossed polarizers of the microscope.

  • As the sample melts and transitions through its liquid crystal phases, different textures will become visible. The cholesteric phase typically exhibits a "focal conic" or "fingerprint" texture.

  • Record the temperatures at which these textural changes occur.

  • Images of the different phases can be captured for documentation and analysis.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes and logical relationships in the characterization of these liquid crystals, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_synthesis Material Preparation cluster_characterization Characterization cluster_data Data Analysis cluster_application Application Evaluation Synthesis Synthesis of Cholesteryl Ester Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity Purity Analysis (e.g., Chromatography) Purification->Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC POM Polarized Optical Microscopy (POM) Purity->POM TransitionTemps Phase Transition Temperatures DSC->TransitionTemps Enthalpy Enthalpy of Transitions DSC->Enthalpy Textures Liquid Crystal Textures POM->Textures Thermochromism Thermochromic Properties TransitionTemps->Thermochromism ElectroOptical Electro-Optical Response Textures->ElectroOptical

Caption: Experimental workflow for characterizing cholesteryl esters.

DSC_Analysis_Pathway Start Start DSC Run Heating Heating Cycle Start->Heating Data Raw Data (Heat Flow vs. Temp) Heating->Data Cooling Cooling Cycle Cooling->Data Data->Cooling Analysis Data Analysis Data->Analysis Results Transition Temps & Enthalpies Analysis->Results

Caption: Logical pathway for DSC data acquisition and analysis.

POM_Observation_Logic Sample Prepare Thin Film of Cholesteryl Ester Heating Heat Sample on Microscope Hot Stage Sample->Heating Observation Observe Under Crossed Polarizers Heating->Observation Crystalline Solid Crystalline Phase (Dark) Observation->Crystalline Below Tm Cholesteric Cholesteric Phase (Birefringent Texture) Observation->Cholesteric Between Tm and Ti Isotropic Isotropic Liquid (Dark) Observation->Isotropic Above Ti Identification Identify Phase Transition Temperatures Cholesteric->Identification

Caption: Logical steps for POM observation of liquid crystal phases.

References

Safety Operating Guide

Proper Disposal of Cholesteryl Laurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of cholesteryl laurate, ensuring the safety of personnel and the protection of the environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow institutional and local regulations for chemical waste management.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, consult your institution's specific waste management policies and local regulations, as these supersede any general guidance. Always handle chemical waste in a designated, well-ventilated area, and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Standard laboratory gloves, such as nitrile, should be worn to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against potential splashes or airborne particles.

  • Lab Coat: A standard laboratory coat is essential to protect clothing and skin from contamination.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound for easy reference.

PropertyValue
Molecular Formula C₃₉H₆₈O₂
Molecular Weight 568.96 g/mol
Appearance White to off-white solid (powder/crystals)
Melting Point Approximately 90-94 °C
Solubility Insoluble in water. Soluble in organic solvents such as chloroform and ethers.
Hazard Classification Not classified as a hazardous substance under GHS.

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for the disposal of non-hazardous solid chemical waste like this compound.

  • Waste Identification and Segregation:

    • Confirm that the waste is solely this compound and not mixed with any hazardous materials.

    • If this compound is dissolved in a solvent, the disposal procedure for the solvent must be followed. This guide pertains to solid this compound waste.

  • Container Selection and Preparation:

    • Whenever possible, use the original, clearly labeled container for disposal.

    • If the original container is unavailable, select a clean, dry, and chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are a suitable option.

    • Ensure the container is free from any residual hazardous chemicals.

  • Packaging the Waste:

    • Carefully transfer the solid this compound waste into the prepared container.

    • Minimize the creation of dust. If the material is a fine powder, handle it gently to reduce the risk of airborne particles.

    • Crucially, do not mix with any other chemical waste.

  • Labeling the Container:

    • Clearly and legibly label the outer container with the following information:

      • The words "Non-Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "1908-11-8"

      • The date of disposal.

      • The name of the principal investigator and the laboratory location.

  • Final Disposal:

    • Transport the sealed and properly labeled container to your facility's designated accumulation area for non-hazardous solid chemical waste.

    • Follow your institution's specific procedures for waste pickup and final disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

CholesterylLaurateDisposal start Start: this compound Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed consult_ehs Consult Environmental Health & Safety (EHS) is_mixed->consult_ehs Yes select_container Select a clean, compatible, and sealable container is_mixed->select_container No label_container Label container with: - 'Non-Hazardous Waste' - 'this compound' - CAS: 1908-11-8 - Date & Lab Info select_container->label_container transfer_waste Carefully transfer solid waste to the container label_container->transfer_waste store_for_pickup Store in designated non-hazardous waste area transfer_waste->store_for_pickup end End: Await Pickup store_for_pickup->end

Personal protective equipment for handling Cholesteryl laurate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Cholesteryl laurate in a laboratory setting. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe handling and maintain experimental integrity.

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. Potential risks include:

  • Inhalation: Powders or aerosols may cause respiratory irritation.

  • Skin and Eye Contact: May cause irritation upon direct contact.

  • Ingestion: May be harmful if swallowed.

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Safety glasses with side shields or chemical splash goggles.[1][2]Disposable, chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.[1][2]Use in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is recommended to avoid inhaling dust particles.[2]
Preparing Solutions Safety glasses with side shields or chemical splash goggles.[1][2]Disposable, chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.[1][2]Work in a well-ventilated area or a chemical fume hood.[2]
Handling Solutions Safety glasses with side shields.[2]Disposable, chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.[1][2]Not generally required if handled in a well-ventilated area.[2]

Handling and Operational Protocol

Adherence to a systematic handling protocol is critical for laboratory safety and to ensure the integrity of the compound.

3.1. Preparation and Weighing

  • Ventilation: Always handle solid this compound in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid Dust Formation: Handle the compound carefully to avoid creating dust.

  • Weighing: Use an analytical balance inside the fume hood. Tare a clean, compatible container before adding the compound.

  • Transfer: Use a clean spatula or other appropriate tool to transfer the solid.

3.2. Dissolution

  • Solvent Selection: Choose an appropriate and pre-screened solvent.

  • Procedure: Add the solvent to the container with the weighed this compound. Cap the container and mix by gentle swirling or using a vortex mixer until fully dissolved.

3.3. Storage

  • Store this compound in a tightly sealed container in a freezer at -20°C.[3][4][5]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

Exposure Route First-Aid Measure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]
Eye Contact Rinse opened eyes for several minutes under running water. Seek medical attention.[2]
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, wipe up with an absorbent material. For larger spills, cover with an inert absorbent material such as sand or earth and then collect.

  • Clean: Thoroughly clean the spill area.

  • Dispose: Place all contaminated materials in a labeled, sealed container for proper disposal.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused this compound and solutions containing the compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: Used gloves, absorbent materials, and other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.

  • Containers: Do not reuse empty containers. Handle them as you would the product itself and dispose of them accordingly.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Assess Risk Assessment & PPE Selection Store->Assess Weigh Weigh Solid Assess->Weigh Proceed with appropriate PPE Prepare Prepare Solution Weigh->Prepare Experiment Use in Experiment Prepare->Experiment Waste Collect Chemical Waste Experiment->Waste Dispose of unused material Contaminated Collect Contaminated PPE Experiment->Contaminated Dispose of used items Dispose Dispose per Regulations Waste->Dispose Contaminated->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl laurate
Reactant of Route 2
Reactant of Route 2
Cholesteryl laurate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。